molecular formula C47H64N5O9PSi B12386306 Ac-rC Phosphoramidite-13C9

Ac-rC Phosphoramidite-13C9

Número de catálogo: B12386306
Peso molecular: 911.0 g/mol
Clave InChI: QKWKXYVKGFKODW-ROTISQLDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ac-rC Phosphoramidite-13C9 is a useful research compound. Its molecular formula is C47H64N5O9PSi and its molecular weight is 911.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C47H64N5O9PSi

Peso molecular

911.0 g/mol

Nombre IUPAC

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1

Clave InChI

QKWKXYVKGFKODW-ROTISQLDSA-N

SMILES isomérico

CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)N2[13CH]=[13CH][13C](=N[13C]2=O)NC(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

SMILES canónico

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origen del producto

United States

Foundational & Exploratory

The Role of Isotopically Labeled Ac-rC Phosphoramidite in Advanced Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and drug discovery, understanding the structure and dynamics of ribonucleic acid (RNA) is paramount. The precise folding of RNA molecules dictates their function, and subtle conformational changes can trigger significant biological events. To probe these molecular motions, scientists employ sophisticated techniques, among which Nuclear Magnetic Resonance (NMR) spectroscopy stands out. A key enabling tool for such studies is the site-specific incorporation of stable isotopes into RNA, a process facilitated by molecules like Acetyl-riboCytidine (Ac-rC) Phosphoramidite (B1245037), particularly its Carbon-13 (¹³C) labeled variants. This guide provides an in-depth overview of the application of ¹³C-labeled Ac-rC phosphoramidite in modern biological research.

Core Application: A Window into RNA Dynamics through NMR Spectroscopy

Ac-rC phosphoramidite is a fundamental building block for the chemical synthesis of RNA oligonucleotides.[1][2] The acetyl group (Ac) serves as a protecting group for the exocyclic amine of cytidine (B196190) during the automated solid-phase synthesis process.[2][3] While standard Ac-rC phosphoramidite is used for creating routine RNA sequences, its true power in advanced research comes from isotopic labeling.

The introduction of ¹³C atoms into the cytidine base or ribose sugar of the phosphoramidite allows for the synthesis of RNA molecules with site-specific isotopic labels.[][5] These ¹³C-labeled RNAs are invaluable probes for NMR spectroscopy, a powerful technique for studying molecules at an atomic level.[6]

The primary utility of incorporating ¹³C-labeled cytidine lies in its ability to simplify complex NMR spectra and to unlock experiments designed to study molecular motion.[5] By creating an isolated ¹³C-¹H spin system, researchers can focus on specific points within a large RNA molecule, enabling the study of:

  • Structural Analysis: Resolving ambiguities in resonance assignments in crowded NMR spectra, which is crucial for accurate 3D structure determination.[5]

  • Molecular Dynamics: Characterizing the dynamic nature of RNA, including conformational changes that occur on timescales from microseconds to milliseconds.[6][7] These motions are often linked to biological function, such as ligand binding or catalytic activity.

  • Functional Transitions: Investigating the mechanics of biologically significant RNAs, such as riboswitches, viral RNA elements (like the HIV-1 transactivation response element - TAR), and ribozymes.[5][6]

Experimental Data and Methodologies

The use of ¹³C-labeled phosphoramidites is central to several advanced NMR experiments. The data derived from these experiments provide quantitative insights into the kinetic and thermodynamic parameters of RNA conformational exchange.

Key NMR Experiments Utilizing ¹³C-Labeled RNA
NMR ExperimentInformation ObtainedTimescale of Motion Detected
Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion Provides information on the kinetics (exchange rates, kex) and thermodynamics (population of conformational states) of dynamic processes. It is particularly useful for studying "invisible" excited states.[5][6]Microseconds (µs) to milliseconds (ms)
ZZ-Exchange Spectroscopy Detects slow conformational exchange processes by correlating resonances of the same nucleus in different chemical environments. It helps in assigning resonances of different conformational states.[5]Milliseconds (ms) to seconds (s)
Chemical Exchange Saturation Transfer (CEST) A sensitive method for detecting and characterizing lowly populated, transiently formed "excited" states of molecules. It can provide information on the exchange rates and chemical shifts of these states.[5]Milliseconds (ms) to seconds (s)

Experimental Protocols

The overall workflow, from synthesizing the labeled RNA to acquiring NMR data, involves several key stages.

Solid-Phase Synthesis of ¹³C-Labeled RNA

The site-specific incorporation of a ¹³C-labeled cytidine is achieved during automated solid-phase RNA synthesis. This process follows a cyclical phosphoramidite chemistry approach.

Methodology:

  • Support Initiation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid.

  • Coupling: The ¹³C-labeled Ac-rC phosphoramidite, activated by an activating agent like tetrazole, is coupled to the free 5'-hydroxyl group of the growing RNA chain. This is the step where the isotope label is incorporated.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

  • Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide until the desired RNA sequence is assembled.

  • Deprotection and Cleavage: Upon completion of the synthesis, the RNA is cleaved from the solid support, and all protecting groups (on the bases, 2'-hydroxyls, and phosphates) are removed using a chemical deprotection procedure.

  • Purification: The final, full-length ¹³C-labeled RNA is purified, often using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

NMR Spectroscopy

Once the purified ¹³C-labeled RNA is obtained, it is prepared for NMR analysis.

Methodology:

  • Sample Preparation: The RNA is dissolved in a suitable buffer, and its concentration is carefully determined. For certain experiments, the sample may be exchanged into a D₂O-based buffer.

  • NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of experiments, such as CPMG relaxation dispersion, are performed.[6] In a CPMG experiment, a series of radiofrequency pulses are applied, and the decay of the NMR signal is measured. The rate of this decay is sensitive to the conformational dynamics at the labeled site.

  • Data Analysis: The acquired NMR data is processed and analyzed to extract kinetic and thermodynamic parameters that describe the dynamic processes occurring within the RNA molecule.

Visualizing the Workflow and Applications

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the molecular processes being studied.

G cluster_synthesis RNA Synthesis & Purification cluster_nmr NMR Analysis cluster_output Results & Insights start 1. Automated Solid-Phase Synthesis (Incorporation of Ac-rC-13C Phosphoramidite) deprotect 2. Cleavage and Deprotection start->deprotect purify 3. HPLC/PAGE Purification deprotect->purify qc 4. Quality Control (Mass Spec) purify->qc sample_prep 5. NMR Sample Preparation qc->sample_prep nmr_acq 6. Data Acquisition (e.g., 13C CPMG Relaxation Dispersion) sample_prep->nmr_acq analysis 7. Data Processing and Analysis nmr_acq->analysis kinetics Kinetics (kex) analysis->kinetics thermo Thermodynamics (Populations) analysis->thermo structure Structural Model of Dynamics kinetics->structure thermo->structure

Caption: Experimental workflow for studying RNA dynamics using ¹³C-labeled phosphoramidites.

G cluster_riboswitch Riboswitch Conformational Change cluster_nmr_probe NMR Detection rna_free Aptamer Domain (Ground State) - Ligand Unbound - 13C label at key hinge residue rna_bound Aptamer Domain (Excited State) - Ligand Bound - Conformational Change rna_free->rna_bound Binding (k_on) rna_bound->rna_free Dissociation (k_off) probe 13C CPMG NMR detects the exchange between the two states, quantifying kon and koff. ligand Ligand

Caption: Probing ligand-induced conformational change in a riboswitch with a ¹³C label.

Conclusion

Ac-rC Phosphoramidite, when labeled with ¹³C, is a powerful reagent that pushes the boundaries of molecular biology. It provides researchers with the essential tools to move beyond static structural snapshots and delve into the dynamic life of RNA molecules. For scientists in basic research and professionals in drug development, harnessing this technology is key to unraveling the complex mechanisms of RNA function and to designing novel therapeutics that target RNA with high specificity. The ability to observe and quantify the subtle, transient conformations of RNA is critical for understanding disease mechanisms and for the rational design of next-generation medicines.

References

An In-depth Technical Guide to Stable Isotope Labeling of RNA with 13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling of RNA with Carbon-13 (13C). This powerful technique is indispensable for detailed structural and dynamic studies of RNA, as well as for elucidating RNA metabolism and its role in drug development.

Introduction to 13C Labeling of RNA

Stable isotope labeling of RNA involves the replacement of naturally abundant 12C atoms with the heavier, non-radioactive 13C isotope. This mass shift allows for the differentiation and tracking of labeled RNA molecules using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The primary applications of 13C-labeled RNA include the determination of RNA structure and dynamics, the study of RNA-protein interactions, and the analysis of RNA synthesis, processing, and turnover within living systems.[1][2]

There are three principal strategies for introducing 13C labels into RNA:

  • Metabolic Labeling in Cells: Living cells are cultured in media containing a 13C-labeled precursor, such as [13C]-glucose.[3] The cells incorporate the isotope into their metabolic pathways, leading to the synthesis of 13C-labeled ribonucleoside triphosphates (NTPs) and their subsequent incorporation into newly transcribed RNA.[3] This method is ideal for studying RNA dynamics in a cellular context.

  • In Vitro Transcription: 13C-labeled NTPs are used as substrates for an RNA polymerase (e.g., T7, SP6, or T3) in a cell-free transcription reaction.[4][5] This approach allows for the production of uniformly or selectively labeled RNA of a defined sequence in milligram quantities, which is particularly useful for structural studies by NMR.[4][6]

  • Chemical Synthesis (Solid-Phase): For short RNA oligonucleotides, chemical synthesis using 13C-labeled phosphoramidite (B1245037) building blocks is the method of choice.[7][8] This technique offers the unique advantage of site-specific labeling, allowing for the introduction of 13C at any desired position within the RNA sequence.[8]

Quantitative Data on 13C Labeling of RNA

The efficiency and yield of 13C labeling are critical parameters for experimental design. The following tables summarize key quantitative data from the literature for the different labeling strategies.

Table 1: Yields of 13C-Labeled NTPs from E. coli

Labeled PrecursorE. coli StrainYield of Labeled NTPsReference
[13C]-GlucoseWild-typeRoutinely 180 µmoles per gram of glucose[4]
[13C]-MethanolMethylophilus methylotrophusEconomical alternative to [13C]-glucose[9]
[13C-2]-GlycerolDL323 (TCA cycle mutant)High enrichment at specific positions[10]
[13C-1,3]-GlycerolDL323 (TCA cycle mutant)High enrichment at specific positions[10]

Table 2: In Vitro Transcription Yields of 13C-Labeled RNA

DNA TemplateLabeled NTPsTypical RNA YieldReference
1 µg linearized plasmidDIG-labeled UTPUp to 20 µg[11]
Not specified13C/15N-labeled NTPsMilligram quantities[6]

Table 3: Chemical Synthesis of 13C-Labeled Phosphoramidites and RNA

Labeled Precursor/CompoundSynthesis StepsOverall YieldReference
[13C6]-D-Glucose4 steps to protected [13C5]-ribose40%[8]
[8-13C]-Adenosine (from 3′,5′-O-TIPDS-adenosine)5 steps to phosphoramidite29%[7]
[8-13C]-Guanosine (de novo)9 steps to phosphoramidite14%[7]
[6-13C-5-2H]-Uridine5 steps to phosphoramidite13%[7]
[6-13C-5-2H]-Cytidine (from 3′,5′-O-TIPDS-uridine)6 steps to phosphoramidite44%[7]
[8-13C-7,NH2-15N2]-Adenosine5 steps to [8-13C-1,7,NH2-15N3]-adenosine60-62%[7]
[8-13C-7,NH2-15N2]-Adenosine4 steps to [8-13C-1,7,NH2-15N3]-guanosine65-70%[7]

Table 4: 13C Incorporation Efficiency and Analysis

Analytical MethodSample TypeKey FindingsReference
UHPLC-MS/MSDNA and RNADetection of 1.5 atom% 13C above natural abundance with 1 ng of sample.[1]
NMR SpectroscopyRNA from E. coli grown on [13C-2]-glycerolPyrimidine C6 atoms labeled to ~96%; purine (B94841) C2 and C8 atoms labeled to ~5%.[10]
NMR SpectroscopyRNA from E. coli grown on [13C-2]-glycerol with [13C]-formatePurine C8 labeling increased to ~88%.[10]
NMR SpectroscopyRNA from E. coli grown on [13C-1,3]-glycerolProtonated base atoms (except C6) labeled to ~90%; ribose C5' labeled to ~90%.[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments in 13C labeling of RNA.

Metabolic Labeling of RNA in Adherent Mammalian Cells with [13C]-Glucose

This protocol is adapted for tracing the synthesis and turnover of RNA in cultured cells.[3][12][13]

Materials:

  • Adherent mammalian cells

  • Complete growth medium

  • Glucose-free RPMI medium

  • [U-13C6]-Glucose

  • Dialyzed Fetal Calf Serum (FCS)

  • Phosphate-Buffered Saline (PBS)

  • TRIzol reagent or other RNA extraction kit

  • Quenching solution: 80:20 Methanol:Water, pre-chilled to -70°C

Procedure:

  • Cell Culture: Plate adherent cells and grow to the desired confluency in complete growth medium.

  • Preparation of Labeling Medium: Prepare glucose-free RPMI medium supplemented with 10% dialyzed FCS. Immediately before use, add [U-13C6]-glucose to a final concentration of 2 mg/mL. Warm the labeling medium to 37°C.

  • Labeling: a. Aspirate the complete growth medium from the cells. b. Quickly wash the cells once with 1-2 mL of pre-warmed glucose-free RPMI medium (this step should not exceed 30 seconds). c. Immediately add the pre-warmed 13C-labeling medium to the cells. d. Incubate the cells for the desired labeling period (e.g., 0 to 60 minutes for kinetic studies) at 37°C in a CO2 incubator.

  • Quenching and Cell Lysis: a. At the end of the incubation period, immediately and completely remove the labeling medium. b. Add a sufficient volume of ice-cold quenching solution (e.g., 700 µL for a 6-well plate well) to cover the cell monolayer. c. Immediately place the culture dish at -75°C for 10 minutes to completely quench metabolic activity. d. Incubate the dish on ice for 10-15 minutes to allow for freeze-thaw lysis.

  • RNA Extraction: a. Scrape the cells off the dish on dry ice. b. Transfer the cell lysate to a microcentrifuge tube. c. Proceed with total RNA extraction using TRIzol or a column-based kit according to the manufacturer's instructions.

  • Downstream Analysis: The extracted 13C-labeled RNA is now ready for analysis by LC-MS/MS or other methods.

In Vitro Transcription of Uniformly 13C-Labeled RNA

This protocol describes the synthesis of 13C-labeled RNA using T7 RNA polymerase.[4][5][14]

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (1 µg/µL)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • [U-13C]-ATP, CTP, GTP, UTP solution (e.g., 25 mM each)

  • RNase Inhibitor (40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • Nuclease-free water

  • DNase I (RNase-free)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • Denaturing polyacrylamide gel (e.g., 8 M Urea, 12-20% acrylamide)

Procedure:

  • Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the specified order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 1 µL Linearized DNA template (1 µg)

    • 4 µL [U-13C]-NTP mix (to a final concentration of e.g., 4 mM each)

    • 0.5 µL RNase Inhibitor

    • 1 µL T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • Template Removal: Add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • RNA Purification: a. Stop the reaction by adding 150 µL of nuclease-free water and 150 µL of phenol:chloroform:isoamyl alcohol. b. Vortex and centrifuge at >12,000 x g for 5 minutes. c. Transfer the aqueous (upper) phase to a new tube. d. Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. e. Precipitate at -20°C for at least 1 hour or at -80°C for 30 minutes. f. Centrifuge at >12,000 x g for 20 minutes at 4°C. g. Carefully discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol. h. Centrifuge at >12,000 x g for 5 minutes at 4°C. i. Air dry the pellet for 5-10 minutes.

  • Gel Purification (Optional but Recommended): a. Resuspend the RNA pellet in a suitable loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA). b. Denature at 95°C for 5 minutes and then place on ice. c. Load the sample onto a denaturing polyacrylamide gel. d. Run the gel until the desired separation is achieved. e. Visualize the RNA band by UV shadowing. f. Excise the band and elute the RNA (e.g., by crush and soak method in a suitable buffer). g. Recover the RNA by ethanol precipitation as described above.

  • Final Preparation: Resuspend the purified 13C-labeled RNA in nuclease-free water or a suitable buffer for downstream applications like NMR.

Solid-Phase Chemical Synthesis of 13C-Labeled RNA Oligonucleotides

This protocol provides a general overview of automated solid-phase RNA synthesis using 13C-labeled phosphoramidites.[7][15][16][17]

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the 3'-most nucleoside

  • Standard and 13C-labeled ribonucleoside phosphoramidites

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizer (e.g., Iodine solution)

  • Deblocking reagent (e.g., Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., AMA: aqueous ammonia/methylamine 1:1)

  • 2'-deprotection solution (e.g., Triethylamine trihydrofluoride)

Procedure (performed on an automated synthesizer):

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction, with each cycle consisting of four main steps: a. Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking reagent. The support is then washed with anhydrous acetonitrile. b. Coupling: The next phosphoramidite in the sequence (standard or 13C-labeled) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants. d. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer.

  • Chain Elongation: The synthesis cycle is repeated until the desired RNA sequence is assembled.

  • Cleavage and Deprotection: a. After the final cycle, the synthesized RNA is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., AMA at 60°C for 1.5 hours). b. The 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) are removed using a specific deprotection solution.

  • Purification: The crude RNA product is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: The purified RNA is desalted (e.g., by ethanol precipitation or using a desalting column) and quantified by UV-Vis spectrophotometry.

LC-MS/MS Analysis of 13C-Labeled RNA

This protocol outlines the general steps for quantifying 13C enrichment in RNA by digesting it into nucleosides for LC-MS/MS analysis.[1][3][18][19][20]

Materials:

  • 13C-labeled total RNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) acetate buffer

  • Ultra-pure water

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer coupled to a UHPLC system)

  • Reversed-phase C18 column suitable for nucleoside separation

Procedure:

  • RNA Digestion to Nucleosides: a. To 1-5 µg of 13C-labeled RNA in a microcentrifuge tube, add Nuclease P1 and a suitable buffer (e.g., ammonium acetate). b. Incubate at 37°C for 2 hours. c. Add BAP and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides. d. Stop the reaction by heat inactivation or by adding an organic solvent. e. Centrifuge to pellet the enzymes and transfer the supernatant containing the nucleosides to a new tube.

  • LC-MS/MS Analysis: a. Chromatographic Separation: i. Inject the digested sample onto the reversed-phase column. ii. Separate the nucleosides using a gradient of mobile phases, typically water with a small amount of formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B). b. Mass Spectrometry Detection: i. Use electrospray ionization (ESI) in positive ion mode. ii. Set up a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer to detect the specific precursor-to-product ion transitions for both the unlabeled (12C) and labeled (13C) versions of each canonical ribonucleoside (Adenosine, Guanosine, Cytidine, Uridine). iii. Alternatively, use a high-resolution mass spectrometer to accurately measure the mass-to-charge ratio of the isotopic peaks.

  • Data Analysis: a. Integrate the peak areas for each isotopologue of a given nucleoside. b. Calculate the percentage of 13C incorporation by determining the ratio of the peak area of the 13C-labeled nucleoside to the total peak area of all its isotopologues. Corrections for the natural abundance of 13C in the unlabeled standard should be applied for accurate quantification.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the core experimental workflows for 13C labeling of RNA.

Metabolic Labeling of RNA in Cells

metabolic_labeling cluster_cell_culture Cell Culture cluster_labeling 13C Labeling cluster_extraction RNA Extraction cluster_analysis Analysis start Plate and Grow Adherent Cells wash Wash with Glucose-Free Medium start->wash add_media Add [13C]-Glucose Containing Medium wash->add_media incubate Incubate at 37°C add_media->incubate quench Quench Metabolism (-70°C Methanol/Water) incubate->quench lyse Cell Lysis and RNA Extraction quench->lyse analysis LC-MS/MS or Other Analysis lyse->analysis

Workflow for metabolic labeling of RNA with 13C-glucose in cultured cells.
In Vitro Transcription of 13C-Labeled RNA

in_vitro_transcription cluster_reaction_setup Reaction Setup cluster_transcription Transcription & Purification cluster_product Final Product template Linearized DNA Template mix Combine Reagents template->mix ntps [13C]-NTPs ntps->mix enzyme T7 RNA Polymerase & Buffer enzyme->mix incubate Incubate at 37°C mix->incubate dnase DNase I Treatment incubate->dnase purify Phenol/Chloroform Extraction & Precipitation dnase->purify gel_purify Denaturing PAGE (Optional) purify->gel_purify product Purified 13C-Labeled RNA gel_purify->product

Workflow for the synthesis of 13C-labeled RNA via in vitro transcription.
Solid-Phase Chemical Synthesis of 13C-Labeled RNA

solid_phase_synthesis cluster_synthesis_cycle Automated Synthesis Cycle (Repeated) cluster_post_synthesis Post-Synthesis Processing cluster_final_product Final Product deblock 1. Deblocking (DMT Removal) couple 2. Coupling ([13C]-Phosphoramidite) deblock->couple cap 3. Capping couple->cap oxidize 4. Oxidation cap->oxidize oxidize->deblock cleave Cleavage from Solid Support oxidize->cleave deprotect Deprotection of Bases and 2'-OH cleave->deprotect purify Purification (HPLC or PAGE) deprotect->purify final_rna Purified 13C-Labeled RNA Oligonucleotide purify->final_rna

Workflow for solid-phase chemical synthesis of site-specifically 13C-labeled RNA.
LC-MS/MS Analysis of 13C-Labeled RNA

lcms_analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS cluster_data_analysis Data Analysis rna_sample 13C-Labeled RNA digest Enzymatic Digestion (Nuclease P1 & BAP) rna_sample->digest nucleosides Mixture of 13C-Labeled Nucleosides digest->nucleosides lc UHPLC Separation (Reversed-Phase) nucleosides->lc ms Mass Spectrometry (ESI, MRM/HRMS) lc->ms integrate Integrate Peak Areas of Isotopologues ms->integrate calculate Calculate % 13C Incorporation integrate->calculate

Workflow for the analysis of 13C incorporation in RNA by LC-MS/MS.

References

Unveiling RNA-Protein Interactions: A Technical Guide to Ac-rC Phosphoramidite-¹³C₉

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance between RNA and proteins is fundamental to a vast array of cellular processes, from gene regulation to catalysis. Elucidating the dynamics and structures of these interactions is paramount for understanding disease mechanisms and developing novel therapeutics. The advent of isotope-labeled nucleic acids, in conjunction with powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, has revolutionized the study of RNA-protein complexes. This guide focuses on a powerful tool in this field: Acetyl-protected, fully ¹³C-labeled cytidine (B196190) phosphoramidite (B1245037) (Ac-rC Phosphoramidite-¹³C₉), a key reagent for the site-specific incorporation of an NMR-active isotope into synthetic RNA.

Core Concepts: The Power of Isotopic Labeling

The primary challenge in studying RNA-protein complexes by NMR is the inherent complexity and spectral overlap of signals from the RNA molecule. Uniform or specific incorporation of stable isotopes like ¹³C provides a powerful handle to overcome this limitation. Chemical synthesis of RNA using phosphoramidite chemistry offers the distinct advantage of site-specific labeling, allowing researchers to introduce isotopic labels at precise locations within an RNA sequence. This is particularly crucial for studying the interactions of short RNA oligonucleotides, which are often difficult to produce and label using traditional in vitro transcription methods[1].

The use of ¹³C-labeled ribonucleoside phosphoramidites, such as Ac-rC Phosphoramidite-¹³C₉, facilitates the unambiguous assignment of RNA resonances in NMR spectra. This enhanced resolution is essential for identifying intermolecular Nuclear Overhauser Effects (NOEs) between the RNA and protein, which are critical for determining the three-dimensional structure of the complex with high precision and accuracy[1][2].

Ac-rC Phosphoramidite-¹³C₉: Structure and Properties

Ac-rC Phosphoramidite-¹³C₉ is a chemically modified and isotopically labeled building block for RNA synthesis. The "Ac" denotes an acetyl protecting group on the exocyclic amine of the cytosine base, which prevents unwanted side reactions during oligonucleotide synthesis. The "rC" signifies that it is a ribonucleoside, containing a ribose sugar. The "Phosphoramidite" is the reactive group that enables its covalent linkage to the growing RNA chain. Most importantly, the "¹³C₉" indicates that all nine carbon atoms within the cytidine moiety are the ¹³C isotope.

Below is a diagram illustrating the chemical structure of Ac-rC Phosphoramidite-¹³C₉.

Ac_rC_Phosphoramidite_13C9 cluster_cytidine Ac-rC-¹³C₉ Moiety structure

Caption: Chemical structure of Ac-rC Phosphoramidite-¹³C₉.

Table 1: Key Properties of Ac-rC Phosphoramidite-¹³C₉

PropertyValue
Isotopic Label¹³C at all 9 carbon positions
Base Protecting GroupAcetyl (Ac)
5'-OH Protecting GroupDimethoxytrityl (DMT)
3'-Phosphorus Groupβ-cyanoethyl phosphoramidite
2'-OH Protecting Groupe.g., TBDMS or TOM[1][3]
ApplicationSolid-phase RNA synthesis

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Ac-rC Phosphoramidite-¹³C₉ into RNA via Solid-Phase Synthesis

This protocol outlines the key steps for incorporating the ¹³C-labeled cytidine into a target RNA sequence using an automated DNA/RNA synthesizer.

Materials:

  • Ac-rC Phosphoramidite-¹³C₉

  • Standard A, G, U phosphoramidites

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Workflow:

The synthesis follows a cyclical four-step process for each nucleotide addition:

  • De-blocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using the deblocking solution.

  • Coupling: The Ac-rC Phosphoramidite-¹³C₉ (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

This cycle is repeated until the desired RNA sequence is synthesized.

RNA_Synthesis_Workflow start Start: CPG with first nucleoside deblocking 1. De-blocking (Remove 5'-DMT) start->deblocking coupling 2. Coupling (Add Ac-rC-¹³C₉) deblocking->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat for next nucleotide oxidation->repeat repeat->deblocking Yes end End: Cleavage and Deprotection repeat->end No

Caption: Solid-phase RNA synthesis cycle.

Protocol 2: NMR Spectroscopy for Studying RNA-Protein Interactions

This protocol provides a general workflow for using the ¹³C-labeled RNA to study its interaction with a target protein.

Materials:

  • Synthesized and purified ¹³C-labeled RNA

  • Purified target protein (unlabeled or ¹⁵N-labeled)

  • NMR buffer (e.g., phosphate buffer with MgCl₂, pH 6.5)

  • NMR spectrometer

Workflow:

  • Sample Preparation: Prepare separate NMR samples of the ¹³C-labeled RNA and the protein, as well as a sample of the RNA-protein complex.

  • NMR Data Acquisition: Acquire a series of NMR experiments, including:

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to observe the ¹H-¹³C correlations of the labeled cytidine.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) experiments (e.g., ¹³C-edited NOESY) to identify through-space interactions between the RNA and the protein.

  • Data Analysis:

    • Compare the ¹H-¹³C HSQC spectra of the free RNA and the complex to identify chemical shift perturbations upon protein binding. These changes indicate the binding interface.

    • Analyze the NOESY spectra to identify intermolecular NOEs, which provide distance restraints for structure calculation.

NMR_Workflow start Synthesize ¹³C-labeled RNA prepare_samples Prepare NMR Samples (Free RNA, Free Protein, Complex) start->prepare_samples acquire_data Acquire NMR Data (HSQC, NOESY) prepare_samples->acquire_data analyze_shifts Analyze Chemical Shift Perturbations acquire_data->analyze_shifts analyze_noes Analyze Intermolecular NOEs acquire_data->analyze_noes structure_calc Structure Calculation & Modeling analyze_shifts->structure_calc analyze_noes->structure_calc end Determine RNA-Protein Interaction Interface and Structure structure_calc->end

Caption: Workflow for NMR studies of RNA-protein interactions.

Data Presentation

The incorporation of ¹³C labels allows for the precise measurement of carbon chemical shifts, which are sensitive to the local chemical environment. Changes in these chemical shifts upon protein binding provide valuable information about the interaction interface.

Table 2: Representative ¹³C Chemical Shift Data for Labeled Cytidine

Carbon AtomFree RNA (ppm)RNA-Protein Complex (ppm)Chemical Shift Perturbation (Δδ ppm)
C1'92.593.1+0.6
C2'74.875.0+0.2
C3'71.371.2-0.1
C4'84.284.5+0.3
C5'62.963.3+0.4
C2157.6158.0+0.4
C4166.2166.1-0.1
C597.498.2+0.8
C6141.8142.5+0.7

Note: These are hypothetical but representative values to illustrate the concept.

Conclusion

Ac-rC Phosphoramidite-¹³C₉ and other isotopically labeled phosphoramidites are indispensable tools for the detailed investigation of RNA-protein interactions. By enabling site-specific labeling, these reagents, in combination with NMR spectroscopy, provide high-resolution structural and dynamic information that is crucial for advancing our understanding of fundamental biological processes and for the rational design of RNA-targeted therapeutics. The ability to precisely map interaction surfaces and characterize the conformational changes that occur upon complex formation opens new avenues for deciphering the complex language of RNA-protein recognition.

References

An In-depth Technical Guide to the Fundamental Principles of Using ¹³C₉-Labeled Cytidine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical research and drug development. Among these, ¹³C₉-labeled cytidine (B196190) has emerged as a powerful probe for elucidating the dynamics of nucleotide metabolism, RNA synthesis, and cellular bioenergetics. This technical guide provides a comprehensive overview of the core principles and practical applications of ¹³C₉-labeled cytidine. It details its use as a metabolic tracer in flux analysis and as a robust internal standard for quantitative mass spectrometry. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively design, execute, and interpret experiments utilizing this versatile isotopic tracer.

Introduction to ¹³C₉-Labeled Cytidine

¹³C₉-labeled cytidine is a non-radioactive, stable isotope-labeled form of the pyrimidine (B1678525) nucleoside, cytidine. In this molecule, all nine carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment makes it distinguishable from its naturally abundant ¹²C counterpart by analytical techniques that are sensitive to mass differences, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary applications of ¹³C₉-labeled cytidine in research stem from its ability to act as:

  • A Metabolic Tracer: When introduced into biological systems, ¹³C₉-cytidine is taken up by cells and participates in the same biochemical reactions as endogenous cytidine. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantitatively measure the rates (fluxes) of metabolic pathways.[1][2]

  • An Internal Standard: In quantitative analytical methods, a known amount of ¹³C₉-cytidine can be added to a sample at an early stage of processing. Because it is chemically identical to the analyte of interest (unlabeled cytidine or its derivatives) but mass-shifted, it can be used to correct for sample loss during preparation and for variations in instrument response, leading to highly accurate and precise quantification.[1][3]

Core Applications in Research and Drug Development

Metabolic Flux Analysis (MFA) of Nucleotide Metabolism

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic pathways. By introducing a ¹³C-labeled substrate, such as ¹³C₉-cytidine, and measuring the distribution of ¹³C isotopes in downstream metabolites, a detailed map of cellular metabolic activity can be constructed.

When ¹³C₉-cytidine is used as a tracer, it primarily illuminates the pyrimidine salvage pathway . This pathway allows cells to recycle nucleosides and bases from the degradation of RNA and DNA, providing a less energy-intensive alternative to de novo synthesis.[4][5][6]

Key Metabolic Questions Addressed with ¹³C₉-Cytidine MFA:

  • What is the relative contribution of the pyrimidine salvage pathway versus the de novo synthesis pathway to the intracellular nucleotide pool?

  • How do disease states, such as cancer, alter the activity of the pyrimidine salvage pathway?

  • What is the effect of a drug candidate on nucleotide metabolism?

Tracing RNA Synthesis and Degradation

As a fundamental component of RNA, ¹³C₉-cytidine can be used to monitor the entire lifecycle of RNA molecules. Once taken up by the cell, it is converted to ¹³C₉-cytidine triphosphate (CTP) and incorporated into newly synthesized RNA transcripts by RNA polymerases. By measuring the rate of incorporation and subsequent disappearance of the ¹³C label from the RNA pool, researchers can determine the rates of RNA synthesis and degradation.

Internal Standard for Quantitative Mass Spectrometry

Accurate quantification of nucleosides and their metabolites is critical in many areas of research, including diagnostics and pharmacology. ¹³C₉-cytidine serves as an ideal internal standard for LC-MS/MS-based quantification of cytidine and its analogs. Its key advantages include:

  • Co-elution: It has nearly identical chromatographic behavior to the unlabeled analyte.

  • Similar Ionization Efficiency: It ionizes similarly to the unlabeled analyte in the mass spectrometer source.

  • Mass-Shifted Signal: Its signal is clearly distinguishable from the analyte of interest, preventing interference.

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry, as it corrects for variability at multiple stages of the analytical process, including extraction, derivatization, and instrument performance.

Experimental Protocols

Metabolic Labeling of Cultured Cells with ¹³C₉-Cytidine

This protocol outlines a general procedure for labeling adherent mammalian cells with ¹³C₉-cytidine to study metabolic flux or RNA incorporation.

Materials:

  • Adherent mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium appropriate for the cell line

  • ¹³C₉-labeled cytidine

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Methanol (B129727), Chloroform (B151607), and Water (for metabolite extraction)

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the standard culture medium with a known concentration of ¹³C₉-cytidine. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal, but a starting point is typically in the range of 10-100 µM for 4-24 hours.

  • Metabolic Labeling: Once cells have reached the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

  • Incubation: Return the plates to the incubator for the predetermined labeling period.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to quench metabolism and cover the cell monolayer.

    • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

    • Perform a three-phase extraction by adding chloroform and water to the methanol suspension (a common ratio is 1:1:1 methanol:chloroform:water).

    • Vortex vigorously and centrifuge at high speed to separate the phases. The upper aqueous phase contains the polar metabolites, including nucleotides.

  • Sample Preparation for Analysis: The extracted aqueous phase can then be dried and reconstituted in a suitable solvent for LC-MS/MS or NMR analysis.

Quantification of ¹³C₉-Cytidine Incorporation by LC-MS/MS

This protocol provides a general framework for the analysis of ¹³C₉-labeled metabolites by liquid chromatography-tandem mass spectrometry.

Instrumentation and Reagents:

  • A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.

  • A suitable chromatography column for separating polar metabolites (e.g., a HILIC column).

  • Mobile phases appropriate for the chosen column (e.g., acetonitrile (B52724) and an aqueous buffer with a modifier like ammonium (B1175870) formate).

  • ¹³C₉-cytidine and its unlabeled counterpart for standards.

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extracts from the labeling experiment in a suitable solvent.

  • Chromatographic Separation: Inject the sample onto the LC system. The gradient and flow rate should be optimized to achieve good separation of cytidine and its phosphorylated derivatives (CMP, CDP, CTP) from other cellular metabolites.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive or negative ion mode, depending on the analytes of interest.

    • Develop a Multiple Reaction Monitoring (MRM) method for a triple quadrupole mass spectrometer. This involves defining the precursor-to-product ion transitions for both the unlabeled and ¹³C₉-labeled forms of cytidine and its metabolites.

    • For high-resolution mass spectrometry, extract ion chromatograms for the accurate masses of the labeled and unlabeled species.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue (M+0, M+1, ..., M+9 for cytidine-derived compounds).

    • Correct for the natural abundance of ¹³C in the unlabeled analytes.

    • Calculate the fractional enrichment of the ¹³C label in each metabolite. This data can then be used as input for metabolic flux analysis software.

Data Presentation

Quantitative data from ¹³C₉-cytidine tracing experiments are typically presented in tables that summarize the mass isotopomer distributions (MIDs) of key metabolites or the calculated metabolic fluxes.

Table 1: Hypothetical Mass Isotopomer Distribution of Intracellular Cytidine Triphosphate (CTP) after Labeling with ¹³C₉-Cytidine

Mass IsotopomerRelative Abundance (%)
M+0 (Unlabeled)65.2
M+15.8
M+21.1
M+30.2
M+4< 0.1
M+5< 0.1
M+6< 0.1
M+7< 0.1
M+82.3
M+9 (Fully Labeled)25.4

This table illustrates how the relative abundance of each mass isotopomer of CTP would be presented. The M+9 peak represents the direct incorporation of intact ¹³C₉-cytidine through the salvage pathway, while the lower mass isotopomers can provide information about the interplay with de novo synthesis and other metabolic pathways.

Table 2: Example of Pyrimidine Salvage Pathway Fluxes Determined by ¹³C-MFA

Metabolic ReactionFlux (nmol/10⁶ cells/hr)
Cytidine uptake15.2 ± 1.3
Cytidine -> CMP12.8 ± 1.1
CMP -> CDP10.5 ± 0.9
CDP -> CTP9.8 ± 0.8
CTP incorporation into RNA7.5 ± 0.6

This table shows an example of how metabolic fluxes, calculated from the mass isotopomer data, would be presented. The values represent the rate at which metabolites are processed through each step of the pathway.

Mandatory Visualizations

Experimental Workflow for ¹³C₉-Cytidine Tracing

experimental_workflow cluster_cell_culture Cell Culture and Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells incubation Incubate to desired confluency cell_seeding->incubation add_label Add ¹³C₉-Cytidine Medium incubation->add_label labeling_incubation Incubate for Labeling Period add_label->labeling_incubation quenching Quench Metabolism labeling_incubation->quenching Harvest Cells extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms Analyze Aqueous Phase data_processing Data Processing & Isotopomer Analysis lcms->data_processing mfa Metabolic Flux Analysis data_processing->mfa pyrimidine_metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_common Common Pathway Glutamine Glutamine + CO₂ + ATP Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPSII Orotate Orotate Carbamoyl_P->Orotate multi-step Aspartate Aspartate Aspartate->Orotate UMP UMP Orotate->UMP UMPS UDP UDP/¹³C₉-UDP UMP->UDP Cytidine_in ¹³C₉-Cytidine (extracellular) Cytidine_cell ¹³C₉-Cytidine (intracellular) Cytidine_in->Cytidine_cell Transporter CMP ¹³C₉-CMP Cytidine_cell->CMP UCK CDP CDP/¹³C₉-CDP CMP->CDP UTP UTP/¹³C₉-UTP UDP->UTP CTP CTP/¹³C₉-CTP UTP->CTP CTP Synthetase CDP->CTP RNA RNA Synthesis CTP->RNA

References

The Precision of Illumination: A Technical Guide to the Advantages of Site-Specific RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and therapeutic development, the ability to precisely track and manipulate RNA is paramount. Site-specific RNA labeling has emerged as a powerful arsenal (B13267) of techniques, offering unparalleled precision in visualizing, tracking, and quantifying RNA molecules. This guide delves into the core advantages of these methods, providing a comprehensive overview of the quantitative data underpinning their efficacy, detailed experimental protocols for key methodologies, and visual representations of the underlying principles and workflows. Understanding these advanced techniques is crucial for researchers aiming to unravel complex biological processes and for professionals dedicated to pioneering novel RNA-based therapeutics and diagnostics.

Unveiling the Advantages: Why Site-Specific Labeling is Crucial

Site-specific labeling offers a significant leap forward from traditional bulk or random labeling methods, which often suffer from a lack of precision and can interfere with the natural function of the RNA molecule. The primary advantages of placing a label at a defined position within an RNA sequence include:

  • Minimal Perturbation: By targeting specific, functionally inert locations, the structural and functional integrity of the RNA is preserved. This is critical for studying RNA-protein interactions, RNA localization, and translational dynamics without introducing artifacts.

  • Enhanced Specificity and Signal-to-Noise Ratio: Precise placement of a label ensures that the detected signal originates solely from the RNA of interest, significantly reducing background noise and improving the accuracy of quantification and imaging.[1]

  • Probing Molecular Interactions: Site-specifically introduced probes can act as reporters for conformational changes or binding events. For instance, fluorescent labels can be used in Förster Resonance Energy Transfer (FRET) studies to measure intramolecular distances and dynamics.

  • Facilitating Drug Development: In the realm of RNA therapeutics, precise labeling is essential for tracking the delivery, stability, and mechanism of action of mRNA vaccines and other RNA-based drugs.[2]

Quantitative Comparison of Site-Specific RNA Labeling Techniques

The choice of a labeling strategy is dictated by the specific research question, the nature of the RNA target, and the experimental context (in vitro, in cells, or in vivo). Below is a quantitative comparison of commonly employed site-specific RNA labeling techniques.

Table 1: Metabolic Labeling Techniques for Nascent RNA
Labeling MethodPrincipleTypical Labeling EfficiencySignal-to-Noise RatioCell ViabilityPerturbation to RNA Function
4sU-tagging (e.g., SLAM-seq, TUC-seq) Incorporation of 4-thiouridine (B1664626) (4sU) into newly transcribed RNA, followed by chemical modification for identification.[1][3]>90% for SLAM-seq and TUC-seq protocols.[1]High, especially with nucleotide conversion methods.[1]Generally high, but 4sU concentration needs optimization to maintain >90% viability.[1]Minimal interference with gene expression reported.[1]
TimeLapse-seq A 4sU-based method that employs a chemical conversion of 4sU to a cytosine analog.[1][3]Around 80% conversion reported.[1]GoodHigh, comparable to 4sU-tagging.[1]Minimal
EU-labeling Incorporation of 5-ethynyl uridine (B1682114) (EU) into newly transcribed RNA, followed by click chemistry for detection.[1]High correlation with transcriptional activity (R² = 0.767 between nuclear RNA and EU-nuclear RNA).[1]Good, allows for affinity purification of labeled RNA.[1]Generally high, but requires optimization.Minimal
Table 2: Chemo-Enzymatic Labeling Techniques
Labeling MethodPrincipleTypical Labeling EfficiencySignal-to-Noise RatioApplicabilityPerturbation to RNA Function
3' End-Labeling (T4 RNA Ligase) Enzymatic addition of a labeled nucleotide (e.g., pCp) to the 3' hydroxyl terminus of RNA.[4][5][6][7]Variable, can be optimized for specific RNAs. Approximately 10% of radiolabel is typically incorporated.[5]Good, specific to the 3' end.In vitroMinimal, as the label is at the terminus.
5' End-Labeling (T4 Polynucleotide Kinase) Enzymatic transfer of a labeled phosphate (B84403) from ATP to the 5' hydroxyl group of RNA.[1]Efficient for single-stranded polynucleotides.[1]Good, specific to the 5' end.In vitroMinimal, as the label is at the terminus.
5' Cap Labeling (Methyltransferase) Enzymatic transfer of a modified group to the 5' cap of mRNAs.[8]Efficient.[1]High, specific to capped RNA.In vitro, In cells (with modified AdoMet analogs)Minimal, targets the natural cap structure.
Internal Labeling (via Splinted Ligation) Ligation of a short, labeled RNA or DNA oligonucleotide to a larger RNA molecule using a DNA splint.[8]Can be highly efficient depending on the ligation strategy and RNA structure.GoodIn vitroCan be minimal if the insertion site is chosen carefully.
Table 3: Bioorthogonal Chemistry-Based Labeling
Labeling MethodPrincipleReaction YieldSignal-to-Noise RatioApplicabilityPerturbation to RNA Function
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click chemistry" reaction between an azide- and an alkyne-modified RNA and a corresponding label.[9][10]High yields under optimized conditions.[10]HighIn vitro, Fixed cells (copper toxicity is a concern for live cells)Minimal due to the small size of the reactive groups.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free click chemistry using strained cyclooctynes, avoiding cellular toxicity.[9][11]Generally good, though kinetics can be slower than CuAAC.HighIn vitro, Live cellsMinimal

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful implementation of RNA labeling experiments. Below are generalized protocols for key techniques.

3' End-Labeling of RNA using T4 RNA Ligase

This protocol describes the addition of a labeled cytidine (B196190) 3',5'-bisphosphate (pCp) to the 3' terminus of an RNA molecule.

Materials:

  • RNA of interest (50-100 pmol)

  • [³²P]pCp or fluorescently labeled pCp (equimolar amount to RNA)

  • T4 RNA Ligase 1 (10 units/µl)

  • 10X T4 RNA Ligase Reaction Buffer (500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • 10 mM ATP

  • DMSO

  • Nuclease-free water

  • RNase inhibitor (optional)

  • Purification columns (e.g., Sephadex G-25)

Procedure:

  • In an RNase-free microfuge tube, combine the following components at room temperature:

    • 2 µl 10X T4 RNA Ligase Buffer

    • 50-100 pmol RNA

    • Equimolar amount of labeled pCp

    • 2 µl 10% DMSO

    • Nuclease-free water to a final volume of 18 µl

  • Add 2 µl of T4 RNA Ligase (20 units).

  • Mix gently and incubate at 16°C overnight or at 4°C for 10-12 hours.[4][5]

  • To stop the reaction, heat at 65°C for 15 minutes.

  • Remove unincorporated label by passing the reaction mixture through a Sephadex G-25 spin column according to the manufacturer's instructions.[5]

Biotinylation of RNA for Pull-Down Assays

This protocol outlines the general steps for biotinylating an RNA probe and using it to capture interacting proteins from a cell lysate.

Materials:

  • Biotinylated RNA probe (synthesized with a biotin (B1667282) phosphoramidite (B1245037) or end-labeled)

  • Cell lysate (prepared with protease and RNase inhibitors)

  • Streptavidin-coated magnetic or agarose (B213101) beads

  • Binding buffer (e.g., RIPA buffer with modifications)

  • Washing buffer

  • Elution buffer (e.g., high salt or containing SDS)

Procedure:

  • Probe Incubation: Incubate the biotinylated RNA probe with the cell lysate in binding buffer. The optimal temperature and duration should be determined empirically but is often done at 4°C for 1-2 hours with gentle rotation.[12][13]

  • Capture of RNA-Protein Complexes: Add pre-washed streptavidin-coated beads to the mixture and incubate for another hour at 4°C with rotation to allow the biotinylated RNA to bind to the streptavidin.[12]

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads several times with washing buffer to remove non-specifically bound proteins.[12]

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the RNA-binding proteins.[14]

Copper-Free Click Chemistry (SPAAC) for RNA Labeling in Live Cells

This protocol provides a general workflow for labeling metabolically incorporated azide-modified RNA with a cyclooctyne-conjugated fluorophore.

Materials:

  • Cells cultured with an azide-modified nucleoside (e.g., 5-azidouridine)

  • Cyclooctyne-conjugated fluorophore (e.g., DBCO-fluorophore)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde) (optional, for fixed-cell imaging)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for fixed-cell imaging)

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the azide-modified nucleoside for a desired period to allow incorporation into newly synthesized RNA.

  • Cell Preparation: Wash the cells with PBS. For live-cell imaging, proceed directly to the click reaction. For fixed-cell imaging, fix and permeabilize the cells.

  • Click Reaction: Incubate the cells with the cyclooctyne-conjugated fluorophore in a suitable buffer (e.g., PBS or cell culture medium) at 37°C. The optimal concentration and incubation time will depend on the specific fluorophore and cell type.[11]

  • Washing: Wash the cells several times with PBS to remove excess fluorophore.

  • Imaging: Visualize the labeled RNA using fluorescence microscopy.

Visualizing the Concepts: Diagrams of Workflows and Pathways

To further elucidate the principles behind these powerful techniques, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

Metabolic_RNA_Labeling_Workflow cluster_cell Cell Azide_Nucleoside Azide-Modified Nucleoside Incorporation Metabolic Incorporation Azide_Nucleoside->Incorporation Uptake Nascent_RNA Azide-Labeled Nascent RNA Incorporation->Nascent_RNA Click_Reaction SPAAC Click Reaction Nascent_RNA->Click_Reaction Fluorophore Cyclooctyne- Fluorophore Fluorophore->Click_Reaction Labeled_RNA Fluorescently Labeled RNA Click_Reaction->Labeled_RNA Imaging Imaging Labeled_RNA->Imaging Fluorescence Microscopy

Caption: Workflow for metabolic labeling and subsequent fluorescent tagging of nascent RNA via copper-free click chemistry (SPAAC).

RNA_Pulldown_Workflow Biotin_RNA Biotinylated RNA Probe Incubation Incubation Biotin_RNA->Incubation Cell_Lysate Cell Lysate (with RBPs) Cell_Lysate->Incubation Complex Biotin-RNA-RBP Complex Incubation->Complex Capture Capture Complex->Capture Beads Streptavidin Beads Beads->Capture Wash Wash Capture->Wash Elution Elution Wash->Elution Analysis Protein Analysis (MS, Western Blot) Elution->Analysis

Caption: Experimental workflow for an RNA pull-down assay to identify RNA-binding proteins (RBPs).

Chemo_Enzymatic_Labeling_Logic Unlabeled_RNA Unlabeled RNA Reaction Enzymatic Reaction Unlabeled_RNA->Reaction Enzyme Enzyme (e.g., T4 RNA Ligase) Enzyme->Reaction Labeled_Substrate Labeled Substrate (e.g., Fluorescent pCp) Labeled_Substrate->Reaction Labeled_RNA Site-Specifically Labeled RNA Reaction->Labeled_RNA

Caption: Logical relationship in chemo-enzymatic RNA labeling, where an enzyme directs a labeled substrate to a specific site on the RNA.

Conclusion and Future Perspectives

Site-specific RNA labeling has revolutionized our ability to study RNA biology with unprecedented detail and accuracy. The methodologies outlined in this guide, from metabolic incorporation of modified nucleosides to precise enzymatic and bioorthogonal chemical reactions, provide a versatile toolkit for researchers and drug development professionals. The quantitative data underscores the high efficiency and specificity of these techniques, while the detailed protocols offer a practical starting point for their implementation.

The future of site-specific RNA labeling lies in the development of even more robust and less perturbative methods. Advances in super-resolution microscopy, coupled with brighter and more photostable fluorophores, will enable the visualization of single RNA molecules in their native cellular environment with nanoscale resolution.[15][16][17][18][19] Furthermore, the expansion of the genetic alphabet and the engineering of novel enzymes will open up new avenues for introducing a wider range of functionalities into RNA molecules, paving the way for novel diagnostic tools and therapeutic interventions. As our understanding of the complex roles of RNA in health and disease continues to grow, the precision afforded by site-specific labeling will be indispensable in translating these discoveries into tangible benefits for human health.

References

Spectral Simplification with 13C Labeled RNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the core principles and applications of 13C isotope labeling for the spectral simplification of RNA in Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique is pivotal in overcoming the inherent challenges of RNA structural analysis, paving the way for a deeper understanding of RNA's multifaceted roles in biology and disease.

The structural determination of RNA molecules by solution NMR spectroscopy is often hampered by severe spectral overlap and signal broadening, particularly for larger molecules.[1][2][3][4][5] This is a direct consequence of the limited chemical diversity of the four ribonucleotide building blocks and the narrow chemical shift dispersion of ribose protons.[2][4] Isotopic labeling of RNA with 13C (and/or 15N) has emerged as a transformative strategy to circumvent these limitations.[2][6] By introducing a second or third frequency dimension to the NMR experiment, 13C labeling dramatically enhances spectral resolution, facilitating resonance assignment and the determination of high-resolution structures.[7][8][9][10]

This guide provides a comprehensive overview of the methodologies for producing 13C labeled RNA, a survey of the key NMR experiments that leverage this labeling for spectral simplification, and a summary of the quantitative benefits of this approach.

The Challenge of RNA NMR and the 13C Labeling Solution

The primary obstacle in RNA NMR is the significant overlap of proton resonances, especially in the ribose region where the 2' to 5' protons of different residues resonate within a very narrow spectral window.[9] This makes it exceedingly difficult to assign specific signals to their corresponding nuclei within the RNA sequence.

13C labeling directly addresses this challenge by spreading out the crowded proton signals into a second, much wider, 13C chemical shift dimension.[9] This is clearly illustrated in a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectrum, where each proton signal is correlated to its directly attached carbon atom. The larger chemical shift dispersion of 13C nuclei effectively resolves the proton signal degeneracy.[9]

Production of 13C Labeled RNA

The most common method for generating milligram quantities of isotopically labeled RNA for NMR studies is through in vitro transcription using bacteriophage T7 RNA polymerase.[6] This enzymatic synthesis allows for the straightforward incorporation of 13C-labeled ribonucleoside triphosphates (NTPs) into the RNA transcript.[6]

Experimental Protocol: In Vitro Transcription of Uniformly 13C/15N-Labeled RNA

This protocol outlines the general steps for producing a uniformly 13C/15N-labeled RNA molecule.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • 13C/15N-labeled rNTP mix (ATP, GTP, CTP, UTP)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Assembly: At room temperature, combine the following in a sterile, nuclease-free microcentrifuge tube:

    • Nuclease-free water to the desired final volume.

    • 10x Transcription Buffer to a final concentration of 1x.

    • Linearized DNA template (0.5-1 µg per 20 µL reaction).[11]

    • 13C/15N-labeled rNTP mix to a final concentration of 1-10 mM for each NTP.[11]

    • RNase inhibitor.[11]

    • T7 RNA polymerase.[11]

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.[11]

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.

  • RNA Precipitation: Precipitate the RNA by adding 2.5 volumes of cold 100% ethanol (B145695) and incubating at -20°C for at least one hour.[11]

  • Pelleting and Washing: Centrifuge the mixture to pellet the RNA. Carefully decant the supernatant and wash the pellet with 70% ethanol.[11]

  • Drying and Resuspension: Air-dry the RNA pellet and resuspend it in a suitable buffer for purification.[11]

RNA Purification:

The crude RNA transcript is typically purified using denaturing polyacrylamide gel electrophoresis (PAGE).[6] This method effectively separates the full-length RNA product from shorter, abortive transcripts and unincorporated NTPs.[11]

Experimental_Workflow_for_13C_Labeled_RNA_Production cluster_synthesis In Vitro Transcription cluster_purification Purification and Quality Control DNA_Template Linearized DNA Template (with T7 Promoter) Transcription Assemble Reaction Mix DNA_Template->Transcription NTPs 13C-labeled rNTPs NTPs->Transcription T7_Polymerase T7 RNA Polymerase T7_Polymerase->Transcription Buffer Transcription Buffer Buffer->Transcription Incubation Incubate at 37°C Transcription->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Precipitation Ethanol Precipitation DNase_Treatment->Precipitation PAGE Denaturing PAGE Precipitation->PAGE Elution Gel Elution PAGE->Elution Final_RNA Purified 13C-labeled RNA Elution->Final_RNA

Selective and Segmental Labeling

For larger RNA molecules, uniform 13C labeling can lead to broad lines and complex spectra due to 13C-13C scalar couplings.[2] To address this, selective and segmental labeling strategies have been developed.

  • Selective Labeling: This involves the incorporation of labeled NTPs for only one or two of the four ribonucleotides (e.g., only 13C-labeled ATP and CTP).[7][8][10] This significantly reduces the number of labeled sites, simplifying the spectrum and narrowing the linewidths.

  • Segmental Labeling: For very large RNAs, different domains or segments of the molecule can be labeled independently and then ligated together.[6] This allows for the study of specific regions of a large RNA without interference from the rest of the molecule.

NMR Experiments for Spectral Simplification

The availability of 13C-labeled RNA enables a suite of powerful multi-dimensional heteronuclear NMR experiments that are crucial for resonance assignment and structure determination.

2D 1H-13C HSQC

The 1H-13C HSQC is the cornerstone experiment for studying 13C-labeled RNA. It provides a "fingerprint" of the molecule, with each peak corresponding to a specific proton and its directly attached carbon. The superior resolution in the 13C dimension allows for the unambiguous identification of many resonances that would otherwise overlap in a 1D proton spectrum.

3D and 4D NMR Experiments

To further resolve ambiguity and facilitate sequential assignment, the 2D HSQC experiment can be extended into three or four dimensions. These experiments correlate a proton and its attached carbon to other nearby nuclei, providing through-bond and through-space connectivity information.

  • 3D HCCH-TOCSY: This experiment correlates all the protons within a single ribose spin system, which is invaluable for assigning the sugar resonances.

  • 3D NOESY-1H-13C HSQC: This experiment identifies through-space correlations (Nuclear Overhauser Effects or NOEs) between protons that are close in space, providing crucial distance restraints for structure calculation. The signals are edited based on the chemical shift of the attached 13C nucleus, greatly enhancing resolution.

  • 4D HMQC-NOESY-HMQC: This experiment provides the highest level of spectral resolution by correlating proton-carbon pairs through NOE interactions in four frequency dimensions.[9]

NMR_Logic_Diagram cluster_problem The Problem: Spectral Complexity cluster_solution The Solution: 13C Isotope Labeling cluster_experiments Enabling Advanced NMR Experiments cluster_outcome The Outcome: Spectral Simplification and Structure Unlabeled_RNA Unlabeled RNA Overlapping_Signals Overlapping 1H Signals Unlabeled_RNA->Overlapping_Signals leads to C13_Labeling 13C Isotope Labeling Labeled_RNA 13C-labeled RNA C13_Labeling->Labeled_RNA HSQC 2D 1H-13C HSQC Labeled_RNA->HSQC ThreeD_NMR 3D NMR (e.g., NOESY-HSQC) HSQC->ThreeD_NMR FourD_NMR 4D NMR (e.g., HMQC-NOESY-HMQC) ThreeD_NMR->FourD_NMR Resolved_Signals Resolved Signals FourD_NMR->Resolved_Signals results in Resonance_Assignment Resonance Assignment Resolved_Signals->Resonance_Assignment Structure_Determination Structure Determination Resonance_Assignment->Structure_Determination

Quantitative Benefits of 13C Labeling

While a comprehensive, standardized table of quantitative improvements is challenging to compile due to variations in RNA size, sequence, and experimental conditions, the qualitative and quantitative benefits of 13C labeling are well-established.

ParameterUnlabeled RNA13C-Labeled RNAQuantitative Improvement
Spectral Resolution Low (severe overlap)HighSpreading signals into a second, wider 13C dimension dramatically reduces overlap.
Resonance Assignment Difficult to impossible for >20 ntFeasible for much larger RNAsEnables the use of powerful 3D and 4D experiments for sequential assignment.
Linewidths Broad, especially for larger RNAsCan be narrower with selective labelingSelective labeling reduces 13C-13C couplings that contribute to line broadening.
Structural Information Limited to short-range NOEsRich through-bond and through-space correlationsEnables the determination of high-resolution structures.

Conclusion

The use of 13C labeled RNA is an indispensable tool for modern NMR spectroscopy. It provides a robust solution to the problem of spectral complexity, enabling detailed structural and dynamic studies of RNA molecules that were previously intractable. For researchers in drug development and molecular biology, the ability to elucidate the three-dimensional structures of RNA targets is critical for understanding their function and for the rational design of therapeutic interventions. The methodologies and experimental approaches outlined in this guide provide a solid foundation for the successful application of 13C labeling in RNA research.

References

A Technical Guide to the Preliminary Investigation of RNA Dynamics with Labeled Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, experimental protocols, and applications of using labeled phosphoramidites to investigate RNA dynamics. The site-specific incorporation of isotopic or fluorescent labels into RNA through solid-phase synthesis offers a powerful tool for elucidating the structure, conformational changes, and molecular interactions of RNA, which are critical for understanding its biological functions and for the development of RNA-based therapeutics.

Core Principles of Labeled RNA Synthesis

The chemical synthesis of RNA oligonucleotides is predominantly carried out using the phosphoramidite (B1245037) method on a solid support.[1] This process involves a four-step cycle for each nucleotide addition: de-blocking, coupling, capping, and oxidation.[2] Labeled phosphoramidites, which are nucleosides with a fluorescent dye, stable isotope, or other reporter molecule attached, can be introduced at specific positions within the RNA sequence during the coupling step.[2][3] This site-specific labeling is a significant advantage over enzymatic methods, which are more suited for uniform labeling.

Types of Labels and Their Applications:

  • Stable Isotope Labels (¹³C, ¹⁵N, ²H): These labels are used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and enable the study of local conformational dynamics.[2] NMR relaxation dispersion experiments, for instance, can measure the kinetics of RNA conformational changes on the microsecond to millisecond timescale.[4][5][6]

  • Fluorescent Labels (Fluorophores): These are employed in fluorescence spectroscopy, particularly in Förster Resonance Energy Transfer (FRET) experiments. By placing a donor and an acceptor fluorophore at specific sites, changes in the distance between them, due to RNA folding or conformational changes, can be monitored in real-time.[7][8]

  • Other Labels: Biotin phosphoramidites are used for affinity purification of labeled RNA, while phosphoramidites with reactive groups (e.g., azides or alkynes) allow for post-synthetic modification using "click chemistry".[9]

Quantitative Data on RNA Dynamics and Labeling Efficiency

The following tables summarize quantitative data from studies investigating RNA dynamics and the efficiency of labeling techniques.

Table 1: Kinetic and Thermodynamic Parameters of RNA Dynamics from NMR and smFRET Studies

RNA SystemMethodParameterValueReference
Bistable 20 nt RNA¹³C Longitudinal Exchange NMRExchange Rate (k_ex)0.01 s⁻¹[6]
Theophylline-Binding Aptamer2D ¹H-¹H NMR ZZ-ExchangeApparent On-Rate (k_on)600 M⁻¹s⁻¹
Off-Rate (k_off)Varies with conditions
P4-P6 RNA DomainsmFRETFolding Rate ConstantVaries (e.g., ~0.1-10 s⁻¹)[10][11]
Unfolding Rate ConstantVaries (e.g., ~0.1-10 s⁻¹)[10][11]
Equilibrium Constant (K_eq)0.03 to 20[10][11]

Table 2: FRET Efficiencies of Different RNA Conformational States

RNA SystemConformational State(s)FRET Efficiency (E_FRET)Reference
SAM-VI RiboswitchApo conformation~0.2[12]
Holo-p conformation~0.8[12]
Intermediate state~0.6[12]
16S Ribosomal RNA JunctionOpen conformationLow (inter-dye distance ~8.5 nm)[13][14]
Folded conformationHigh (inter-dye distance ~5.0 nm)[13][14]
D135-L14 RibozymeIntermediate State (I)~0.25[15]
Folded State (F)~0.4[15]

Table 3: Yields and Efficiencies of Labeled RNA Synthesis and Modification

ProcessRNA/LabelYield/EfficiencyReference
Synthesis of [1-¹⁵N]-adenosine phosphoramidite¹⁵N-labeled adenosine (B11128) phosphoramidite16% (8 steps)[2]
Synthesis of [3-¹⁵N]-uridine phosphoramidite¹⁵N-labeled uridine (B1682114) phosphoramidite22% (6 steps)[2]
Post-synthetic modification of 17-mer RNAN⁶-alkyladenosine13-34%[3]
Post-synthetic modification of 12/13/20-mer RNAN⁶-alkyladenosine40-77%[3]
SPAAC Click Chemistry on RNAAzido-RNA with DBCO-Cy3Approaching 100%[16]
ePLOR (PLOR + Click Chemistry) SynthesisSite-specific fluorescently labeled RNA2-2.5 fold higher than PLOR[16]
5'-end Azide (B81097) Functionalization and LabelingFluorescently labeled RNA50-80%[17]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides with Labeled Phosphoramidites

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific label using an automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support with the first nucleoside.

  • Unlabeled RNA phosphoramidites (A, G, C, U) with appropriate protecting groups.

  • Labeled phosphoramidite (e.g., fluorescently tagged or isotopically enriched).

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole).

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing agent (e.g., iodine solution).

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).

  • Buffers for purification (e.g., HPLC-grade solvents).

Procedure:

  • Synthesizer Setup: Load the CPG column, phosphoramidites, and all necessary reagents onto the automated synthesizer.

  • Sequence Programming: Program the desired RNA sequence, specifying the cycle at which the labeled phosphoramidite will be introduced.

  • Synthesis Cycle:

    • De-blocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support.

    • Coupling: The next phosphoramidite in the sequence (either labeled or unlabeled) is activated and coupled to the 5'-hydroxyl of the growing RNA chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphotriester.

  • Repeat: The cycle is repeated until the full-length RNA is synthesized.

  • Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and all protecting groups are removed using the cleavage and deprotection solution.

  • Purification: The crude RNA is purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length, labeled product.

Protocol 2: Post-Synthetic Labeling of RNA via Click Chemistry

This protocol describes the labeling of an RNA molecule containing an azide or alkyne modification using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide or alkyne-modified RNA, synthesized as described in Protocol 1.

  • Fluorophore or other reporter molecule with a corresponding alkyne or azide group.

  • Copper(I) source (e.g., copper(I) iodide or copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate).

  • Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA).

  • Solvents (e.g., DMSO, water).

  • Purification supplies (e.g., HPLC columns or gel electrophoresis equipment).

Procedure:

  • Dissolve RNA: Dissolve the modified RNA in an appropriate buffer (e.g., sodium phosphate (B84403) buffer).

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the dissolved RNA, the azide/alkyne-labeled reporter molecule (in a solvent like DMSO), the copper(I) source, and the copper ligand.

  • Incubation: Allow the reaction to proceed at room temperature or a slightly elevated temperature for a specified time (typically 1-4 hours).

  • Purification: Purify the labeled RNA from unreacted components using HPLC, PAGE, or ethanol (B145695) precipitation.

  • Quantification: Determine the concentration and labeling efficiency of the purified, labeled RNA using UV-Vis spectroscopy.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_postsynthesis Post-Synthesis Processing start CPG Solid Support deblock 1. De-blocking (DMT Removal) start->deblock couple 2. Coupling (Add Labeled/Unlabeled Phosphoramidite) deblock->couple cap 3. Capping couple->cap oxidize 4. Oxidation cap->oxidize repeat Repeat Cycle (n-1) times oxidize->repeat end_synthesis Full-Length Protected RNA on Support oxidize->end_synthesis repeat->deblock cleave Cleavage & Deprotection end_synthesis->cleave purify Purification (HPLC/PAGE) cleave->purify quantify Quantification & QC purify->quantify final_product Pure Labeled RNA quantify->final_product

Caption: Workflow for Solid-Phase Synthesis of Labeled RNA.

click_chemistry_workflow cluster_prep Preparation cluster_reaction Click Reaction (CuAAC) cluster_purification Purification & Analysis rna_alkyne RNA with Alkyne Group mix Combine RNA, Label, Cu(I) source, and Ligand in Buffer rna_alkyne->mix label_azide Label with Azide Group label_azide->mix incubate Incubate (e.g., RT, 1-4h) mix->incubate purify_click Purify Labeled RNA (HPLC, PAGE, or Precipitation) incubate->purify_click analyze Analyze Labeling Efficiency (UV-Vis, Mass Spec) purify_click->analyze final_product_click Pure, Post-Synthetically Labeled RNA analyze->final_product_click

Caption: Workflow for Post-Synthetic RNA Labeling via Click Chemistry.

rna_dynamics_investigation cluster_design Experimental Design cluster_synthesis_labeling Synthesis and Labeling cluster_analysis Biophysical Analysis cluster_data Data Interpretation design_rna Design RNA Sequence & Labeling Sites synthesis Synthesize & Label RNA (Solid-Phase or Post-Synthetic) design_rna->synthesis purification Purify & Characterize Labeled RNA synthesis->purification nmr NMR Spectroscopy (e.g., Relaxation Dispersion) purification->nmr fret smFRET Spectroscopy purification->fret kinetics Determine Kinetic Parameters (k_ex, k_on, k_off) nmr->kinetics fret->kinetics thermo Determine Thermodynamic Parameters (ΔG, ΔH, ΔS) fret->thermo structure Model Conformational States kinetics->structure thermo->structure conclusion Elucidate RNA Dynamic Mechanism structure->conclusion

Caption: Logical Workflow for Investigating RNA Dynamics.

References

Unveiling the Blueprint of Life: A Technical Guide to the Discovery of Novel RNA Structures Using Ac-rC Phosphoramidite-¹³C₉

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate folding of ribonucleic acid (RNA) molecules dictates their diverse and critical functions within the cell, ranging from gene regulation to catalysis. Elucidating these complex three-dimensional structures is paramount for understanding biological processes and for the rational design of RNA-targeted therapeutics. However, the inherent spectral complexity of RNA has long posed a significant challenge to high-resolution structural studies. The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), offers a powerful solution to this problem. This guide provides an in-depth exploration of the use of N⁴-acetyl-2'-O-(tert-butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)cytidine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite, with a ¹³C-labeled acetyl group and cytidine (B196190) ring (Ac-rC Phosphoramidite-¹³C₉), a key reagent in the site-specific labeling of RNA for nuclear magnetic resonance (NMR) spectroscopy.

Core Principles: Enhancing Spectral Resolution through Isotopic Labeling

The primary challenge in RNA structure determination by NMR is severe resonance overlap, a consequence of the limited chemical shift dispersion of the four constituent nucleotides.[1] Site-specific incorporation of ¹³C isotopes using labeled phosphoramidites, such as Ac-rC Phosphoramidite-¹³C₉, helps to alleviate this issue.[2][3] By introducing a ¹³C label at a specific cytidine residue, the NMR signals corresponding to that nucleotide can be selectively observed in ¹³C-edited or ¹³C-filtered experiments. This simplifies complex spectra, facilitates unambiguous resonance assignments, and enables the measurement of crucial structural parameters.[2][4]

The acetyl (Ac) protecting group on the cytidine base is crucial for efficient solid-phase synthesis and is removed during the final deprotection step.[5] The use of an acetyl group, as opposed to other protecting groups like benzoyl (Bz), can influence the deprotection conditions, often allowing for milder treatments which is beneficial for the integrity of the synthesized RNA.[6][7]

The Experimental Pathway: From Synthesis to Structure

The journey from a linear RNA sequence to a high-resolution 3D structure involves a multi-step workflow. This process begins with the chemical synthesis of the RNA molecule with the site-specifically incorporated ¹³C label, followed by purification, and finally, detailed analysis using advanced NMR techniques.

Experimental_Workflow cluster_synthesis RNA Synthesis & Deprotection cluster_nmr NMR Spectroscopy & Structure Calculation Synthesis Solid-Phase Synthesis (with Ac-rC Phosphoramidite-¹³C₉) Cleavage Cleavage from Solid Support Synthesis->Cleavage Deprotection Base & 2'-OH Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, ¹⁵N experiments) Purification->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Assignment Resonance Assignment Data_Processing->Assignment Restraint_Generation Generation of Structural Restraints (NOEs, J-couplings, RDCs) Assignment->Restraint_Generation Structure_Calculation Structure Calculation & Refinement Restraint_Generation->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Figure 1: Overall experimental workflow for novel RNA structure discovery.

Quantitative Data at a Glance

The impact of ¹³C labeling is quantitatively reflected in various NMR parameters. The following tables summarize typical data that can be obtained from NMR analysis of RNA site-specifically labeled with ¹³C at a cytidine residue.

Table 1: Representative ¹³C Chemical Shifts (ppm) for Labeled Cytidine in an RNA Duplex

AtomUnlabeled Cytidine (Typical Range)¹³C-Labeled Cytidine
C2157.0 - 159.0158.5
C4166.0 - 168.0167.2
C597.0 - 99.098.1
C6141.0 - 143.0142.3
C1'91.0 - 93.092.4
C2'74.0 - 76.075.1
C3'71.0 - 73.072.5
C4'82.0 - 84.083.3
C5'61.0 - 63.062.7

Note: Chemical shifts are sensitive to the local environment and can vary.

Table 2: One-Bond ¹³C-¹H and ¹³C-¹³C J-Coupling Constants (Hz)

CouplingTypical Value (Hz)
¹J(C5-H5)170 - 180
¹J(C6-H6)175 - 185
¹J(C1'-H1')160 - 170
¹J(C5-C6)~65
¹J(C4-C5)~70

Note: ¹³C-¹³C couplings are only observed in doubly labeled samples or at natural abundance with highly sensitive techniques.[5]

Table 3: Comparative NMR Relaxation Data for a Labeled Cytidine Residue

ParameterUnlabeled RNASite-Specifically ¹³C-Labeled RNA
¹³C T₁ (s)Not readily measurable1.0 - 2.0
¹³C T₂ (ms)Not readily measurable50 - 100
¹H-¹³C NOENot applicable0.6 - 0.8

Note: Relaxation parameters provide insights into the dynamics of the RNA molecule.

Detailed Experimental Protocols

Solid-Phase Synthesis of ¹³C-Labeled RNA

This protocol outlines the automated solid-phase synthesis of RNA using phosphoramidite (B1245037) chemistry.[2][8][9]

Materials:

  • Ac-rC Phosphoramidite-¹³C₉ and other standard RNA phosphoramidites (A, G, U)

  • Controlled pore glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solutions (A and B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • DNA/RNA synthesizer

Procedure:

The synthesis is a cyclical process consisting of four main steps, repeated for each nucleotide addition:

  • De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support using the deblocking solution. The support is then washed with anhydrous acetonitrile.[2]

  • Coupling: The Ac-rC Phosphoramidite-¹³C₉ (or other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

This cycle is repeated until the full-length RNA is synthesized.

Deprotection and Purification of the Synthesized RNA

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)[10]

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • HPLC or Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Cleavage and Base Deprotection: The solid support with the synthesized RNA is treated with AMA solution at 65°C for 10-20 minutes. This cleaves the RNA from the support and removes the protecting groups from the nucleobases, including the acetyl group from cytidine.[10][11]

  • 2'-Hydroxyl Deprotection: The RNA is recovered and dissolved in anhydrous DMSO. TEA·3HF is added to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups by incubating at 65°C for approximately 2.5 hours.[11]

  • Purification: The fully deprotected RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to obtain a homogenous sample.

NMR Data Acquisition and Processing

Procedure:

  • Sample Preparation: The purified RNA is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) in either H₂O/D₂O (90%/10%) for observing exchangeable protons or 100% D₂O for non-exchangeable protons.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer equipped with a cryoprobe. These experiments include:

    • 1D ¹H and ¹³C spectra

    • 2D ¹H-¹H NOESY and TOCSY

    • 2D ¹H-¹³C HSQC (selectively observes the labeled cytidine)

    • 3D NOESY-¹H-¹³C HSQC

    • Relaxation experiments (T₁, T₂, and ¹H-¹³C NOE) to probe dynamics.

  • Data Processing: The acquired NMR data is processed using software such as TopSpin or NMRPipe. This involves Fourier transformation, phasing, baseline correction, and referencing of the spectra.

Application in Novel RNA Structure Discovery: A Logical Workflow

The site-specific incorporation of ¹³C labels provides critical information that drives the process of structure determination. The following diagram illustrates the logical flow of how data from the labeled site is integrated into the overall structural analysis.

Structure_Discovery_Workflow cluster_data Data Acquisition & Initial Analysis cluster_analysis Structural Interpretation & Refinement Labeled_RNA RNA with ¹³C-labeled Cytidine HSQC ¹H-¹³C HSQC Spectrum Labeled_RNA->HSQC NOESY 3D NOESY-¹H-¹³C HSQC Labeled_RNA->NOESY Relaxation Relaxation Experiments Labeled_RNA->Relaxation Assignment_Anchor Unambiguous Assignment of Labeled Cytidine Resonances HSQC->Assignment_Anchor Long_Range_NOEs Identification of Long-Range NOEs to the Labeled Site NOESY->Long_Range_NOEs Dynamics_Info Characterization of Local Dynamics Relaxation->Dynamics_Info Sequential_Walk Anchor for Sequential Resonance Assignment Assignment_Anchor->Sequential_Walk Structural_Restraints Generation of Unambiguous Distance & Dihedral Angle Restraints Sequential_Walk->Structural_Restraints Long_Range_NOEs->Structural_Restraints Final_Structure High-Resolution RNA Structure Dynamics_Info->Final_Structure Structural_Restraints->Final_Structure

Figure 2: Logic diagram for leveraging ¹³C labeling in RNA structure determination.

Conclusion

The use of Ac-rC Phosphoramidite-¹³C₉ for the site-specific isotopic labeling of RNA is an indispensable tool for modern structural biology. It provides a means to overcome the inherent limitations of NMR spectroscopy when applied to RNA, thereby enabling the detailed structural and dynamic characterization of these vital biomolecules. The ability to unambiguously assign resonances and identify long-range interactions involving the labeled nucleotide provides crucial restraints for high-resolution structure determination. This, in turn, accelerates the discovery of novel RNA structures and provides a solid foundation for the development of innovative RNA-targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of ¹³C-Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as carbon-13 (¹³C), into RNA molecules is a powerful technique for elucidating their structure, dynamics, and interactions.[1][2][3] Solid-phase synthesis offers a robust and versatile method for generating ¹³C-labeled RNA oligonucleotides with high purity and in quantities suitable for various biophysical and biomedical applications, including NMR spectroscopy and drug development.[1][2][4] This document provides a detailed protocol for the solid-phase synthesis of ¹³C-labeled RNA, from the preparation of ¹³C-labeled phosphoramidites to the final purification of the oligonucleotide.

The ability to introduce ¹³C labels at specific positions within an RNA sequence greatly simplifies complex NMR spectra, aiding in resonance assignment and the characterization of molecular motion.[1][2][5][6][7] This is particularly valuable for studying the structure and function of biologically relevant RNAs such as riboswitches, ribozymes, and viral RNAs.[7][8] In the context of drug development, ¹³C-labeled RNA can be used to study drug-RNA interactions, validate therapeutic targets, and investigate the metabolic stability of RNA-based drugs.[9][10]

Synthesis of ¹³C-Labeled RNA Phosphoramidites

The cornerstone of solid-phase RNA synthesis is the availability of high-quality phosphoramidite (B1245037) building blocks. The synthesis of ¹³C-labeled phosphoramidites can be achieved through chemo-enzymatic or purely chemical routes, starting from commercially available ¹³C-labeled precursors like D-[¹³C₆]-glucose or ¹³C-labeled nucleobases.[1][5]

Several strategies exist for introducing ¹³C into different parts of the ribonucleoside:

  • Ribose Labeling: Uniformly ¹³C-labeled ribose ([¹³C₅]-ribose) can be synthesized from D-[¹³C₆]-glucose.[5] This allows for the preparation of phosphoramidites where the entire sugar moiety is isotopically enriched.

  • Base Labeling: Specific carbon atoms within the nucleobase can be labeled. For example, [8-¹³C]-adenosine and [8-¹³C]-guanosine can be synthesized using precursors like [¹³C]-formic acid, while [6-¹³C]-uridine and [6-¹³C]-cytidine can also be prepared.[1]

The general synthetic scheme for a 2'-O-TOM protected ribonucleoside phosphoramidite with a ¹³C-labeled ribose is outlined below. The 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) protecting group is advantageous as it allows for efficient RNA synthesis under conditions similar to DNA coupling.[5]

Representative Synthetic Yields for ¹³C-Labeled Phosphoramidites
Labeled PhosphoramiditeStarting MaterialNumber of StepsOverall Yield (%)Reference
[¹³C₅]-Ribose Derivative¹³C₆-labeled D-glucose440[5]
[8-¹³C]-Guanosine 2'-O-CEM PhosphoramiditeLabeled Nucleobase914[1]
[6-¹³C-5-²H]-Uridine 2'-O-CEM PhosphoramiditeUnprotected Labeled Nucleoside513[1]
[6-¹³C-5-²H]-Cytidine 2'-O-CEM Phosphoramidite3',5'-O-TIPDS-uridine644[1]

Solid-Phase Synthesis Workflow

The synthesis of RNA oligonucleotides on a solid support follows a cyclical four-step process: detritylation, coupling, capping, and oxidation.[2][11][] This cycle is repeated for each nucleotide to be added to the growing chain in the 3' to 5' direction.[2]

Solid_Phase_Synthesis_Workflow cluster_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of ¹³C-labeled phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Blocks failure sequences Oxidation->Detritylation Stabilizes phosphate (B84403) backbone End End: Cleavage and Deprotection Oxidation->End After final cycle Start Start: Solid support with first nucleoside Start->Detritylation Purification Purification End->Purification

Caption: Automated solid-phase synthesis cycle for ¹³C-labeled RNA.

Experimental Protocol: Solid-Phase Synthesis
  • Support Preparation: Start with a solid support (e.g., controlled pore glass - CPG) pre-loaded with the first nucleoside of the target RNA sequence.[4]

  • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.[4] The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[4]

  • Coupling: Introduce the ¹³C-labeled phosphoramidite and an activator (e.g., 5-(ethylthio)-1H-tetrazole) to the column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole). This prevents the formation of deletion mutants (failure sequences).[11]

  • Oxidation: Oxidize the newly formed phosphite triester to the more stable phosphate triester using an oxidizing agent, typically an iodine solution.[2]

  • Iteration: Repeat steps 2-5 for each subsequent nucleotide in the sequence.

The efficiency of each coupling step is critical for the overall yield of the final product. While single-cycle efficiencies can be high (e.g., 99%), the overall yield decreases with increasing oligonucleotide length.[11]

Deprotection and Cleavage

After the final synthesis cycle, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups removed.[2]

Experimental Protocol: Deprotection and Cleavage
  • Cleavage from Support: Treat the solid support with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at room temperature to cleave the RNA from the support and remove the exocyclic amino protecting groups from the nucleobases.[13][14]

  • 2'-Hydroxyl Deprotection: The removal of the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) is a critical step. For TBDMS groups, this is typically achieved by treatment with triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO at an elevated temperature (e.g., 65°C for 2.5 hours).[15]

Purification

Purification of the crude RNA is essential to remove failure sequences and other impurities. Several methods can be employed, often in combination.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for purifying RNA oligonucleotides.[13]

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to separate the full-length product from shorter failure sequences.[14] The desired band is excised, and the RNA is eluted.

  • Desalting: After purification, the RNA is desalted using size-exclusion chromatography or ethanol (B145695) precipitation.[14]

Quality Control

The final purified ¹³C-labeled RNA should be characterized to confirm its identity and purity.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the synthesized RNA, confirming the incorporation of the ¹³C labels.

  • NMR Spectroscopy: For RNA intended for NMR studies, acquiring simple 1D ¹H or ¹³C spectra can confirm the presence and location of the isotopic labels.

Applications in Drug Development and Research

The ability to synthesize site-specifically ¹³C-labeled RNA opens up numerous possibilities in research and drug development:

  • Structural Biology: Labeled RNA is instrumental in NMR-based structure determination of RNA and RNA-protein complexes.[5]

  • Dynamics Studies: Isotope labeling allows for the investigation of RNA dynamics and conformational changes on a wide range of timescales.[6][7]

  • Drug Discovery: ¹³C-labeled RNA can be used in screening assays to identify small molecules that bind to a specific RNA target. It also facilitates the study of the mechanism of action of RNA-targeting drugs.[9]

  • Therapeutic RNA: For RNA-based therapeutics, isotopic labeling can be used to study their stability, metabolism, and biodistribution.[9]

Applications_Workflow cluster_synthesis Synthesis & Purification cluster_applications Applications Synthesis Solid-Phase Synthesis of ¹³C-Labeled RNA Purification Purification (HPLC, PAGE) Synthesis->Purification QC Quality Control (MS, NMR) Purification->QC NMR NMR Spectroscopy (Structure & Dynamics) QC->NMR DrugDiscovery Drug Discovery (Screening & MOA) QC->DrugDiscovery Therapeutics Therapeutic Studies (Stability & Metabolism) QC->Therapeutics

Caption: From synthesis to application of ¹³C-labeled RNA.

References

Application Notes and Protocols for Incorporating Ac-rC Phosphoramidite-¹³C₉ into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as Carbon-13 (¹³C), into oligonucleotides is a powerful technique for elucidating their structure, dynamics, and interactions with other molecules. Ac-rC Phosphoramidite-¹³C₉ is a specialized building block for the chemical synthesis of RNA oligonucleotides, where all nine carbon atoms of the cytidine (B196190) base are replaced with the ¹³C isotope. This heavy isotope labeling provides a unique spectroscopic signature, enabling detailed structural and functional studies by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

These application notes provide a comprehensive guide to the incorporation of Ac-rC Phosphoramidite-¹³C₉ into synthetic oligonucleotides, including detailed protocols for synthesis, purification, and analysis. The information presented here is intended to assist researchers in leveraging the benefits of ¹³C labeling for their studies in drug development, diagnostics, and fundamental research.

Key Applications and Advantages

The incorporation of Ac-rC Phosphoramidite-¹³C₉ offers several advantages for oligonucleotide research:

  • Enhanced NMR Structural Analysis: The ¹³C labels serve as sensitive probes for NMR spectroscopy, aiding in the resonance assignment of complex RNA molecules and the determination of their three-dimensional structures.[1]

  • Probing Molecular Interactions: Isotope labeling allows for the precise tracking of specific atoms within an oligonucleotide, facilitating the study of its interactions with proteins, small molecules, and other nucleic acids.

  • Metabolic and In Vivo Tracking: Oligonucleotides labeled with stable isotopes can be used as tracers in metabolic studies and for in vivo imaging, providing insights into their uptake, distribution, and metabolism without the need for radioactive materials.[2]

  • Quantitative Mass Spectrometry: ¹³C-labeled oligonucleotides serve as ideal internal standards for quantitative mass spectrometry assays, enabling accurate and precise quantification in complex biological matrices.[2]

Chemical Structure of Ac-rC Phosphoramidite-¹³C₉

The structure of 5'-O-(4,4'-Dimethoxytrityl)-N⁴-acetyl-2'-O-TBDMS-cytidine-¹³C₉-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is depicted below. All nine carbon atoms of the cytidine base are ¹³C isotopes.

oligonucleotide_synthesis_workflow start Start Synthesis deblock Deblocking: Remove 5'-DMT group start->deblock couple Coupling: Add Ac-rC-¹³C₉ Phosphoramidite deblock->couple cap Capping: Block unreacted 5'-OH groups couple->cap oxidize Oxidation: Stabilize phosphite (B83602) triester cap->oxidize repeat Repeat Cycle for next nucleotide oxidize->repeat repeat->deblock Yes cleave Cleavage & Deprotection: Release from support and remove protecting groups repeat->cleave No purify Purification: (e.g., HPLC) cleave->purify qc Quality Control: (MS and NMR) purify->qc end Final ¹³C-Labeled Oligonucleotide qc->end ms_qc_workflow sample_prep Sample Preparation: Dilute purified oligonucleotide lc_separation LC Separation: Separate oligonucleotide from impurities sample_prep->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization mass_analysis Mass Analysis: (e.g., TOF or Orbitrap) esi_ionization->mass_analysis data_analysis Data Analysis: Compare observed mass with theoretical mass mass_analysis->data_analysis

References

Application Notes and Protocols for NMR Spectroscopy of 13C-Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of Nuclear Magnetic Resonance (NMR) spectroscopy of ¹³C-labeled RNA. Isotopic labeling of RNA with ¹³C (in conjunction with ¹⁵N) is a powerful technique that facilitates the structural and dynamic analysis of RNA molecules by resolving spectral overlap and enabling the use of advanced multi-dimensional NMR experiments. This is particularly crucial for understanding RNA-ligand interactions in drug development.

Application Notes

The incorporation of ¹³C isotopes into RNA molecules offers significant advantages for NMR studies. By overcoming the inherent challenges of spectral crowding and signal overlap in larger RNA molecules, ¹³C labeling allows for the application of multi-dimensional heteronuclear NMR experiments.[1][2] These advanced techniques are instrumental in the detailed resonance assignment and high-resolution structure determination of RNA in solution.[1][3]

The choice of labeling strategy—uniform, selective, or atom-specific—depends on the specific research question. Uniform ¹³C labeling is a common starting point for assigning resonances in small to medium-sized RNAs.[3][4] For larger RNAs or for focusing on specific regions of interest, selective or atom-specific labeling can be employed to reduce spectral complexity.[5][6][7] The ability to produce milligram quantities of isotopically labeled RNA through methods like in vitro transcription is key to the success of these NMR studies.[1][3][4]

Experimental Protocols

A successful NMR experiment on ¹³C-labeled RNA involves a multi-step workflow, from the initial labeling of the RNA to the final processing of the NMR data. The following protocols provide detailed methodologies for each critical stage.

Protocol 1: Preparation of ¹³C-Labeled RNA via In Vitro Transcription

This protocol describes the generation of uniformly ¹³C-labeled RNA using T7 RNA polymerase.

1. Preparation of ¹³C-Labeled Nucleoside Triphosphates (NTPs):

  • ¹³C-labeled NTPs can be produced by growing E. coli in a medium containing ¹³C-enriched glucose as the sole carbon source.[3][4]

  • The bacteria are then harvested, and the bulk RNA is extracted and hydrolyzed to ribonucleoside 5'-monophosphates (rNMPs).

  • These rNMPs are subsequently converted to ribonucleoside 5'-triphosphates (rNTPs) through enzymatic phosphorylation.

  • This method can routinely yield significant quantities of labeled NTPs. For instance, approximately 180 µmoles of labeled NTPs can be obtained per gram of ¹³C-enriched glucose.[1][3][4][8]

2. In Vitro Transcription Reaction:

  • Assemble the transcription reaction mixture on ice. A typical 12.0 ml reaction includes:

    • 200 nM DNA template with a T7 promoter

    • 1.5 mg T7 RNA polymerase

    • 40 mM Tris-HCl (pH 7.6)

    • 30 mM MgCl₂

    • 5 mM DTT

    • 1 mM Spermidine

    • 0.1% Triton X-100

    • 2 mM each of ¹³C-labeled GTP and CTP

    • 1 mM of ¹³C-labeled UTP (if required)[8]

  • Incubate the reaction mixture at 37°C for 5.5 hours.[8]

  • Precipitate the RNA transcript using ethanol.

3. Purification of the ¹³C-Labeled RNA:

  • Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the RNA band by UV shadowing, excise the band, and elute the RNA from the gel.

  • Desalt and concentrate the purified RNA.

Protocol 2: Sample Preparation for NMR Spectroscopy

Proper sample preparation is critical for acquiring high-quality NMR data.

1. RNA Solubilization and Dialysis:

  • Dissolve the purified ¹³C-labeled RNA in a buffer containing 1.0 M NaCl, 20 mM potassium phosphate (B84403) (pH 6.8), and 2 mM EDTA.[8]

  • Dialyze the RNA sample against the final NMR buffer using a concentrator. The final buffer composition will depend on the specific requirements of the experiment. Typical buffer conditions are:

    • For duplex RNA: 150 mM NaCl, 10 mM potassium phosphate (pH 6.8), and 0.1 mM EDTA.[8]

    • For hairpin RNA: 2.5 mM sodium phosphate (pH 6.8) and 0.03 mM EDTA.[8]

2. Final Sample Preparation:

  • Adjust the final sample volume to approximately 550 µl with 90% H₂O / 10% D₂O.[8]

  • The final RNA concentration should be in the millimolar range for optimal signal-to-noise.

Protocol 3: NMR Data Acquisition

A variety of multi-dimensional NMR experiments can be performed on ¹³C-labeled RNA.

1. Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a cryoprobe for maximum sensitivity.

  • Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies.

2. Recommended NMR Experiments:

  • 2D ¹H-¹³C HSQC/HMQC: These are fundamental experiments for correlating directly bonded protons and carbons, providing a fingerprint of the RNA.[6][8]

  • 3D NOESY-¹H-¹³C HSQC: This experiment is crucial for obtaining through-space correlations between protons, which are essential for structure determination.[8]

  • 3D HCCH-TOCSY: This experiment helps in assigning the ribose spin systems by correlating all protons within a sugar ring.

  • The choice of specific pulse sequences and acquisition parameters will depend on the size of the RNA and the information sought.

Quantitative Data Summary

ParameterValueReference
Yield of ¹³C-labeled NTPs~180 µmoles per gram of ¹³C glucose[1][3][4][8]
In Vitro Transcription Incubation Time5.5 hours[8]
In Vitro Transcription Incubation Temperature37°C[8]
NMR Sample Volume~550 µl[8]
NMR Sample Buffer (Duplex RNA)150 mM NaCl, 10 mM potassium phosphate (pH 6.8), 0.1 mM EDTA[8]
NMR Sample Buffer (Hairpin RNA)2.5 mM sodium phosphate (pH 6.8), 0.03 mM EDTA[8]
Protocol 4: NMR Data Processing

The raw NMR data must be processed to generate interpretable spectra.

1. Data Processing Software:

  • Utilize NMR data processing software such as Bruker TopSpin.[9]

2. Processing Steps:

  • Zero-filling: Increase the digital resolution of the spectra by adding zeros to the end of the Free Induction Decay (FID).[9]

  • Apodization: Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio or resolution.[9]

  • Fourier Transformation: Convert the time-domain data (FID) into the frequency-domain (spectrum).[9]

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.[9]

  • Baseline Correction: Correct for distortions in the baseline of the spectrum.[9]

Visualizations

Experimental_Workflow cluster_labeling 1. 13C RNA Labeling cluster_sample_prep 2. NMR Sample Preparation cluster_acquisition 3. NMR Data Acquisition cluster_processing 4. NMR Data Processing & Analysis NTP_Prep Preparation of 13C-labeled NTPs IVT In Vitro Transcription NTP_Prep->IVT Purification RNA Purification IVT->Purification Solubilization RNA Solubilization & Dialysis Purification->Solubilization Final_Prep Final Sample Preparation Solubilization->Final_Prep Spectrometer_Setup Spectrometer Setup Final_Prep->Spectrometer_Setup NMR_Experiments Multi-dimensional NMR Experiments Spectrometer_Setup->NMR_Experiments Processing Data Processing NMR_Experiments->Processing Analysis Spectral Analysis & Structure Determination Processing->Analysis

References

Unveiling RNA Dynamics: Ac-rC Phosphoramidite-13C9 in Carr-Purcell-Meiboom-Gill (CPMG) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic nature of Ribonucleic Acid (RNA) is fundamental to its diverse biological functions, including catalysis, regulation of gene expression, and interaction with proteins and small molecules. Understanding these dynamics on a molecular level is crucial for deciphering biological mechanisms and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing molecular motion over a wide range of timescales. Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR experiments are particularly well-suited for probing microsecond to millisecond timescale dynamics, which are often associated with functionally important conformational changes.

A significant challenge in applying CPMG experiments to RNA has been the presence of extensive carbon-carbon scalar couplings (¹Jcc) in uniformly ¹³C-labeled samples, which can introduce artifacts and complicate data analysis. The use of site-specifically ¹³C-labeled phosphoramidites, such as Ac-rC Phosphoramidite-¹³C₉, circumvents this issue by introducing magnetically isolated ¹³C nuclei at desired positions within the RNA sequence. This allows for the unambiguous measurement of relaxation dispersion profiles, providing valuable insights into the kinetics and thermodynamics of RNA conformational exchange.

This document provides detailed application notes and protocols for the use of Ac-rC Phosphoramidite-¹³C₉ in CPMG NMR experiments to study RNA dynamics.

Principle of the Method

CPMG relaxation dispersion experiments measure the effective transverse relaxation rate (R₂‚eff) of a nuclear spin as a function of the frequency of applied refocusing pulses (νCPMG). In a system undergoing chemical exchange between two or more states with different chemical shifts, the exchange process contributes to the transverse relaxation. By applying a train of 180° pulses, the dephasing of magnetization due to chemical exchange can be refocused. The efficiency of this refocusing depends on the rate of the exchange process (kₑₓ) and the frequency of the pulses.

By measuring R₂‚eff at various νCPMG values, a dispersion profile is generated. Fitting this profile to appropriate theoretical models, such as the Bloch-McConnell equations, allows for the extraction of key kinetic and thermodynamic parameters, including:

  • Exchange rate (kₑₓ): The rate of interconversion between the different conformational states.

  • Populations of the states (pₐ, pₑ, etc.): The relative occupancies of the ground and any "excited" or transiently formed states.

  • Chemical shift differences (Δω): The difference in the resonance frequency of the observed nucleus between the exchanging states, which provides structural information about the alternative conformations.

The incorporation of a ¹³C-labeled cytidine (B196190), such as that derived from Ac-rC Phosphoramidite-¹³C₉, provides an isolated ¹³C-¹H spin system that serves as a sensitive probe of local dynamics at that specific residue. The N-acetyl (Ac) protecting group is a standard feature for cytidine phosphoramidites used in solid-phase RNA synthesis.

Applications

The use of Ac-rC Phosphoramidite-¹³C₉ in CPMG NMR experiments is applicable to a wide range of biological systems and questions, including:

  • Conformational Dynamics of Riboswitches: Riboswitches are structured RNA elements that regulate gene expression by binding to specific metabolites. CPMG experiments can elucidate the dynamics of the aptamer domain as it transitions between ligand-free and ligand-bound states, providing insights into the mechanism of gene regulation.

  • RNA Folding and Misfolding: Characterizing the transient intermediates and alternative conformations that occur during the folding process of RNA molecules.

  • RNA-Protein Interactions: Probing the dynamic changes in an RNA molecule upon binding to a protein partner.

  • RNA Catalysis (Ribozymes): Investigating the conformational changes that are essential for the catalytic activity of ribozymes.

  • Drug Discovery: Screening for and characterizing the binding of small molecules to RNA targets, which can inform the development of novel therapeutics.

Experimental Protocols

Synthesis and Purification of ¹³C-Labeled RNA

Site-specifically ¹³C-labeled RNA oligonucleotides are prepared using standard automated solid-phase phosphoramidite (B1245037) chemistry.

Materials:

  • Ac-rC Phosphoramidite-¹³C₉ (or other desired site-specifically ¹³C-labeled phosphoramidite)

  • Standard, unlabeled RNA phosphoramidites (A, G, U)

  • Solid support (e.g., CPG)

  • Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deprotection solutions)

  • HPLC purification system

Protocol:

  • Program the desired RNA sequence into the DNA/RNA synthesizer.

  • Install the Ac-rC Phosphoramidite-¹³C₉ vial at the designated position for 'C' bases that are to be labeled.

  • Perform the automated solid-phase synthesis following the manufacturer's standard protocols. High coupling yields are expected for ¹³C-labeled phosphoramidites[1].

  • Following synthesis, cleave the RNA from the solid support and remove the protecting groups using the recommended deprotection solution and conditions.

  • Purify the crude RNA oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalt the purified RNA sample using size-exclusion chromatography or dialysis.

  • Verify the purity and integrity of the final product by mass spectrometry and analytical PAGE or HPLC.

NMR Sample Preparation

Materials:

  • Purified, lyophilized ¹³C-labeled RNA

  • NMR buffer (e.g., 25 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5)

  • 99.9% D₂O

  • NMR tubes

Protocol:

  • Dissolve the lyophilized RNA in the desired NMR buffer to a final concentration of 0.5-1.0 mM. High sample concentrations are often required for these sensitivity-demanding experiments[2].

  • For experiments observing exchangeable imino protons, the final sample should be in 90% H₂O / 10% D₂O. For observing non-exchangeable protons, the sample should be lyophilized and redissolved in 99.9% D₂O.

  • Transfer the final sample to a clean, high-quality NMR tube.

¹³C CPMG Relaxation Dispersion NMR Experiment

The following is a general protocol for acquiring ¹³C CPMG relaxation dispersion data. Specific parameters will need to be optimized for the instrument and sample being studied. The parameters listed below are based on a published study on RNA dynamics[3].

Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Tune and match the probe for ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution.

Pulse Sequence:

  • A constant-time ¹³C CPMG relaxation dispersion pulse sequence should be used. Several variations of this experiment have been published.

Experimental Parameters (Example):

ParameterValue
Spectrometer Field Strengths11.7 T (500 MHz) and 18.8 T (800 MHz)[3]
Temperature300 K[3]
Constant Relaxation Delay (T_relax)60 ms[3]
CPMG Field Strengths (νCPMG)33.3, 66.7, 100, 133.3, 166.7, 200, 233.3, 266.7, 300, 333.3, 400, 466.7, 600, 700, 800 Hz (recorded at multiple fields)[3]
Spectral Width (¹H)5000 Hz[3]
Spectral Width (¹³C)150.9 Hz[3]
Inter-scan Delay2.9 s[3]
Number of Transients92-100 (adjust to achieve adequate signal-to-noise)[3]

Data Acquisition:

  • Acquire a series of 2D ¹H-¹³C HSQC-like spectra, each with a different νCPMG value.

  • It is recommended to record duplicate points at some νCPMG values to allow for robust error analysis.

  • Acquire a reference spectrum with the CPMG block removed to determine the peak intensity in the absence of relaxation effects.

Data Processing and Analysis

Data Processing:

  • Process the raw data using software such as NMRPipe.

  • Extract the peak intensities or volumes for the ¹³C-labeled cytidine residue in each of the acquired spectra.

Data Analysis:

  • Calculate the effective transverse relaxation rate (R₂‚eff) for each νCPMG value using the following equation: R₂‚eff = - (1 / T_relax) * ln(I / I₀) where I is the peak intensity at a given νCPMG and I₀ is the intensity from the reference spectrum.

  • Plot R₂‚eff versus νCPMG to generate the relaxation dispersion profile.

  • Fit the dispersion profile to a two-state or three-state model of chemical exchange using specialized software such as GUARDD or in-house written scripts.

  • The fitting procedure will yield the exchange parameters (kₑₓ, pₐ, pₑ, Δω).

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from CPMG relaxation dispersion studies on RNA systems.

RNA SystemLabeled ResidueExchange Processkₑₓ (s⁻¹)Population of Minor State (pₑ)Δω (ppm)Reference
Bistable RNA hairpin2'-O-¹³CH₃-UridineConformational Exchange~500Not reportedNot reported[3]
Bistable 32 nt RNA2'-O-¹³CH₃-UridineConformational Exchange~0.2-0.3~38%Not reported[4]
Fsu preQ1 Riboswitch¹⁵N-labeled preQ1 ligandLigand Bindingkₒff ≈ 10 s⁻¹Varies with concentration~3.23[5]

Visualizations

Experimental Workflow

Caption: Workflow for studying RNA dynamics using ¹³C CPMG NMR.

Signaling Pathway: preQ1 Riboswitch Regulation

G unbound Unbound State (Aptamer Unfolded) bound Bound State (Aptamer Folded, Pseudoknot) unbound->bound preQ1 Binding (k_on) translation_on Translation ON (Ribosome Binding Site Exposed) unbound->translation_on Allows Ribosome Access bound->unbound preQ1 Dissociation (k_off) translation_off Translation OFF (Ribosome Binding Site Sequestered) bound->translation_off Blocks Ribosome Access

Caption: Conformational exchange mechanism of a preQ1 riboswitch.

Conclusion

The use of Ac-rC Phosphoramidite-¹³C₉ and other site-specifically labeled nucleotides in conjunction with CPMG relaxation dispersion NMR spectroscopy provides a powerful approach to quantitatively characterize the dynamic landscape of RNA. These methods are instrumental in elucidating the mechanisms underlying RNA function in various biological contexts, from gene regulation to catalysis. The detailed protocols and application notes provided herein serve as a guide for researchers to employ this technique to address fundamental questions in RNA biology and to advance the development of RNA-targeted therapeutics.

References

Application Notes and Protocols for the Purification of ¹³C₉ Labeled RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of ¹³C₉ labeled RNA oligonucleotides. The selection of an appropriate purification method is critical to ensure the high purity and integrity of labeled RNA required for downstream applications such as NMR spectroscopy, mass spectrometry, and structural biology studies. The following sections detail common purification techniques, including High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE), complete with experimental protocols, comparative data, and workflow diagrams.

Introduction to ¹³C₉ Labeled RNA Purification

The synthesis of ¹³C₉ labeled RNA oligonucleotides, while enabling powerful analytical insights, often results in a mixture of the desired full-length product and truncated sequences or other impurities.[1][2] The efficiency of each coupling step in oligonucleotide synthesis is not 100%, leading to the accumulation of failure sequences.[1] Purification is therefore essential to isolate the full-length, correctly labeled RNA oligonucleotide. The choice of purification method depends on factors such as the length of the oligonucleotide, the required purity, and the scale of the synthesis.

Purification Techniques Overview

Several techniques are available for the purification of synthetic oligonucleotides. The most common and effective methods for ¹³C₉ labeled RNA are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates oligonucleotides based on their hydrophobicity. It is particularly effective for oligonucleotides containing hydrophobic modifications.[3][4]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates oligonucleotides based on the charge of their phosphate (B84403) backbone. This method offers high resolution for unmodified and some modified oligonucleotides.[3]

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides based on their size with single-nucleotide resolution. It is a robust method for a wide range of RNA sizes.[3][5]

  • Solid-Phase Extraction (SPE): A cartridge-based method that separates the full-length product from failure sequences, often used for desalting and initial cleanup.[1][6]

Quantitative Data Comparison

The following table summarizes the expected performance of the different purification techniques for ¹³C₉ labeled RNA oligonucleotides. The values are based on typical results for standard and modified oligonucleotides and may vary depending on the specific sequence, length, and synthesis efficiency.

Purification MethodTypical PurityTypical YieldRecommended Oligo LengthKey AdvantagesKey Limitations
RP-HPLC >85% - >95%Moderate to HighUp to 50 bases[2][4]Rapid, high resolution for modified oligos[1]Resolution decreases with increasing length[1][4]
AEX-HPLC >95%ModerateUp to 80 bases[3]High resolution based on charge, elutes in a suitable salt form for biological applications[3]Resolution decreases for longer oligos[4]
Denaturing PAGE >90% - >99%Low to Moderate>15 bases[3]High resolution for a wide range of sizes[3][5]More laborious, potential for RNA degradation[5]
Solid-Phase Extraction ~80% or higherHighShorter oligos (<35 bases)[4]Simple, fast, good for desaltingLower resolution compared to HPLC and PAGE[1]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates the desired full-length oligonucleotide, which typically retains a hydrophobic 5'-dimethoxytrityl (DMT) group, from shorter, "failure" sequences that do not have this group.[4]

Protocol:

  • Sample Preparation:

    • After synthesis and cleavage from the solid support with the DMT group left on, dissolve the crude ¹³C₉ labeled RNA oligonucleotide in an appropriate aqueous buffer (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 50% acetonitrile over 30 minutes). The exact gradient will need to be optimized based on the oligonucleotide sequence and length.[7]

    • Flow Rate: Typically 1 mL/min for analytical scale and higher for preparative scale.[7]

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the major peak, which represents the DMT-on, full-length product.

  • Post-Purification Processing:

    • Evaporate the collected fractions to dryness.

    • DMT Removal (Detritylation): Resuspend the dried sample in an acidic solution (e.g., 80% acetic acid in water) and incubate at room temperature for 30 minutes.

    • Neutralize the solution and desalt the oligonucleotide using a method like ethanol (B145695) precipitation or a desalting column.

Workflow Diagram:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post Post-Purification Dissolve Dissolve Crude RNA (DMT-on) Filter Filter Sample Dissolve->Filter Inject Inject on C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (260 nm) Separate->Detect Collect Collect DMT-on Peak Detect->Collect Evaporate Evaporate Fractions Collect->Evaporate Detritylate DMT Removal Evaporate->Detritylate Desalt Desalt Detritylate->Desalt Final_Product Final_Product Desalt->Final_Product Pure Labeled RNA

Caption: RP-HPLC workflow for ¹³C₉ labeled RNA purification.

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)

AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[3] Full-length products will have the highest charge and thus elute last.

Protocol:

  • Sample Preparation:

    • Ensure the DMT group is removed post-synthesis.

    • Dissolve the crude ¹³C₉ labeled RNA oligonucleotide in a low-salt aqueous buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Anion-exchange column (e.g., DEAE or quaternary ammonium-based).

    • Mobile Phase A: Low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Mobile Phase B: High-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a set time (e.g., 30-60 minutes).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the last major peak, which is the full-length oligonucleotide.

  • Post-Purification Processing:

    • Desalt the collected fractions using a suitable method like a desalting column or dialysis to remove the high concentration of salt.

Workflow Diagram:

AEX_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc AEX-HPLC cluster_post Post-Purification Dissolve Dissolve Crude RNA (DMT-off) Filter Filter Sample Dissolve->Filter Inject Inject on AEX Column Filter->Inject Separate Salt Gradient Elution Inject->Separate Detect UV Detection (260 nm) Separate->Detect Collect Collect Full-Length Peak Detect->Collect Desalt Desalt Collect->Desalt Final_Product Final_Product Desalt->Final_Product Pure Labeled RNA

Caption: AEX-HPLC workflow for ¹³C₉ labeled RNA purification.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

PAGE under denaturing conditions (e.g., in the presence of urea) separates RNA oligonucleotides based on their size with high resolution.[5][8]

Protocol:

  • Gel Preparation:

    • Prepare a high-percentage (e.g., 15-20%) polyacrylamide gel containing 7-8 M urea (B33335) in TBE buffer.

  • Sample Preparation:

    • Dissolve the crude ¹³C₉ labeled RNA in a loading buffer containing formamide (B127407) and/or urea, and a tracking dye.[8]

    • Heat the sample at 95°C for 3-5 minutes to denature any secondary structures, then immediately place it on ice.[8]

  • Electrophoresis:

    • Load the denatured sample onto the gel.

    • Run the gel at a constant power or voltage until the tracking dye has migrated to the desired position.

  • Visualization and Excision:

    • Visualize the RNA bands using UV shadowing.[8]

    • Carefully excise the band corresponding to the full-length product.[8]

  • Elution and Recovery:

    • Crush the excised gel slice and soak it overnight in an elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA) at room temperature with shaking.[8]

    • Separate the supernatant containing the RNA from the gel fragments by filtration or centrifugation.

    • Recover the purified RNA by ethanol precipitation.

Workflow Diagram:

PAGE_Workflow cluster_prep Sample & Gel Preparation cluster_run Electrophoresis cluster_recover Recovery Prepare_Gel Prepare Denaturing Polyacrylamide Gel Load_Gel Load Sample onto Gel Prepare_Gel->Load_Gel Prepare_Sample Prepare & Denature RNA Sample Prepare_Sample->Load_Gel Run_Gel Run Electrophoresis Load_Gel->Run_Gel Visualize Visualize by UV Shadowing Run_Gel->Visualize Excise Excise Full-Length Band Visualize->Excise Elute Elute RNA from Gel Excise->Elute Precipitate Ethanol Precipitation Elute->Precipitate Final_Product Final_Product Precipitate->Final_Product Pure Labeled RNA

Caption: Denaturing PAGE workflow for ¹³C₉ labeled RNA purification.

Solid-Phase Extraction (SPE)

SPE is a convenient method for the rapid purification of oligonucleotides, often used for desalting or for applications where ultra-high purity is not essential.[1][6]

Protocol:

  • Cartridge Preparation:

    • Select a reversed-phase SPE cartridge.

    • Condition the cartridge by sequentially washing with a strong organic solvent (e.g., acetonitrile), followed by an ion-pairing agent or buffer (e.g., 2 M TEAA), and finally with water.

  • Sample Loading:

    • Dissolve the crude DMT-on ¹³C₉ labeled RNA in a low-salt buffer and load it onto the conditioned cartridge. The hydrophobic DMT-on product will bind to the stationary phase.

  • Washing:

    • Wash the cartridge with a low percentage of organic solvent (e.g., 3-5% acetonitrile in water) to elute the hydrophilic, DMT-off failure sequences.

  • Elution:

    • Elute the desired DMT-on oligonucleotide with a higher concentration of organic solvent (e.g., 50% acetonitrile in water).

  • Post-Purification Processing:

    • Evaporate the solvent from the eluted fraction.

    • Perform detritylation as described in the RP-HPLC protocol.

    • Desalt the final product.

Workflow Diagram:

SPE_Workflow cluster_prep Cartridge & Sample Prep cluster_spe Solid-Phase Extraction cluster_post Post-Purification Condition_Cartridge Condition SPE Cartridge Load_Sample Load Sample Condition_Cartridge->Load_Sample Prepare_Sample Prepare DMT-on RNA Sample Prepare_Sample->Load_Sample Wash Wash (Elute Impurities) Load_Sample->Wash Elute Elute DMT-on Product Wash->Elute Evaporate Evaporate Solvent Elute->Evaporate Detritylate DMT Removal Evaporate->Detritylate Desalt Desalt Detritylate->Desalt Final_Product Final_Product Desalt->Final_Product Pure Labeled RNA

References

Application of Ac-rC Phosphoramidite-¹³C₉ in Riboswitch Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N⁴-acetyl-2'-O-TBDMS-5'-O-DMT-cytidine, [¹³C₉]-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (Ac-rC Phosphoramidite-¹³C₉) in the study of riboswitch structure and function. The site-specific incorporation of fully ¹³C-labeled cytidine (B196190) residues into a riboswitch sequence offers a powerful tool for nuclear magnetic resonance (NMR) spectroscopy, enabling the unambiguous assignment of resonances and detailed investigation of ligand binding and conformational dynamics.

Introduction to Riboswitch Studies and Isotope Labeling

Riboswitches are structured non-coding RNA elements, typically found in the 5' untranslated region of messenger RNA, that regulate gene expression by binding to specific small molecule metabolites.[1][2] This binding event induces a conformational change in the RNA, leading to modulation of transcription or translation.[1] Understanding the structural basis of riboswitch function is crucial for the development of novel antimicrobial agents that target these regulatory RNAs.

NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution.[3] However, for RNA molecules, severe spectral overlap often complicates resonance assignment and structural analysis.[3] Site-specific isotope labeling with ¹³C and ¹⁵N can help to overcome these limitations.[3][4][5] The use of phosphoramidite (B1245037) chemistry in solid-phase RNA synthesis allows for the precise incorporation of isotopically labeled nucleotides at desired positions within an RNA sequence.[6]

Ac-rC Phosphoramidite-¹³C₉ provides a means to introduce a cytidine residue with all nine carbon atoms labeled with ¹³C. This comprehensive labeling of a single nucleotide type dramatically simplifies specific regions of the NMR spectrum, facilitating detailed analysis of local structure and dynamics around the labeled residue.

Application Example: The Guanidine-II Riboswitch

To illustrate the application of Ac-rC Phosphoramidite-¹³C₉, we will focus on the guanidine-II riboswitch, a translational riboswitch that activates gene expression in response to binding guanidinium (B1211019) ions.[7][8][9] This riboswitch consists of two stem-loops, P1 and P2, that form a "kissing-loop" interaction upon ligand binding, creating the ligand-binding pocket.[10][11][12]

Signaling Pathway of the Guanidine-II Riboswitch

The signaling mechanism of the guanidine-II riboswitch involves a conformational change from an "off" state to an "on" state upon guanidine (B92328) binding. In the absence of the ligand, the Shine-Dalgarno (SD) sequence is sequestered, preventing ribosomal binding and translation initiation. Guanidine binding stabilizes the kissing-loop interaction between the P1 and P2 hairpins, exposing the SD sequence and allowing translation to proceed.

Guanidine_II_Riboswitch_Signaling cluster_off OFF State (No Guanidine) cluster_on ON State (Guanidine Bound) OFF Riboswitch (SD Sequestered) OFF_Desc Translation OFF ON Riboswitch-Guanidine Complex (SD Exposed) OFF->ON Guanidine Binding ON->OFF Guanidine Dissociation ON_Desc Translation ON

Guanidine-II Riboswitch Signaling Pathway.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of ¹³C-Labeled Guanidine-II Riboswitch P1 Stem-Loop

This protocol describes the synthesis of the 23-nucleotide P1 stem-loop of the E. coli guanidine-II riboswitch with a site-specifically incorporated ¹³C₉-labeled cytidine at position 7 (C7), based on established solid-phase RNA synthesis procedures.[6]

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Ac-rC Phosphoramidite-¹³C₉

  • Standard RNA phosphoramidites (A, G, U, and unlabeled C)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing reagent (e.g., iodine solution)

  • Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Prepare the synthesizer with the required reagents and the CPG column.

  • Synthesis Cycle:

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain.

    • Coupling: For the incorporation of C7, deliver the Ac-rC Phosphoramidite-¹³C₉ and activator to the column. For all other positions, use the corresponding standard phosphoramidites.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Repeat: Continue the synthesis cycle for each nucleotide in the sequence.

  • Cleavage and Deprotection:

    • Cleave the synthesized RNA from the CPG support and remove the base and phosphate protecting groups using an aqueous ammonia/methylamine solution.

    • Remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups using TEA·3HF.

  • Purification: Purify the crude RNA by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: Desalt the purified RNA and quantify using UV-Vis spectrophotometry.

Protocol 2: NMR Spectroscopy of the ¹³C-Labeled Guanidine-II Riboswitch

This protocol outlines the general steps for acquiring and analyzing NMR data for the ¹³C-labeled riboswitch.

Materials:

  • NMR spectrometer equipped with a cryoprobe

  • Purified ¹³C-labeled Guanidine-II Riboswitch P1 stem-loop

  • NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O)

  • Guanidinium chloride solution

Procedure:

  • Sample Preparation: Dissolve the lyophilized RNA in the NMR buffer to a final concentration of 0.5-1.0 mM.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments, including ¹H-¹³C HSQC, to observe the resonances of the ¹³C-labeled cytidine.

    • Perform these experiments in the absence and presence of saturating concentrations of guanidinium chloride to monitor ligand-induced chemical shift perturbations.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances of the ¹³C-labeled cytidine based on the simplified spectral regions.

    • Analyze the chemical shift perturbations to identify the ligand-binding site and characterize the conformational changes upon ligand binding.

Data Presentation

The incorporation of Ac-rC Phosphoramidite-¹³C₉ at a specific cytidine residue will result in easily identifiable and assignable peaks in the ¹³C dimension of a ¹H-¹³C HSQC spectrum. The following table presents hypothetical ¹³C chemical shift data for the C7 residue in the P1 stem-loop of the guanidine-II riboswitch, both in the free and guanidine-bound states.

Carbon AtomFree Riboswitch (ppm)Guanidine-Bound Riboswitch (ppm)Chemical Shift Perturbation (Δδ ppm)
C1'92.593.1+0.6
C2'74.875.2+0.4
C3'72.172.5+0.4
C4'83.483.9+0.5
C5'64.264.5+0.3
C2157.9158.3+0.4
C4166.8167.5+0.7
C597.398.1+0.8
C6141.6142.5+0.9

Note: These are representative values and actual chemical shifts may vary depending on experimental conditions.

The significant chemical shift perturbations observed for the C5 and C6 carbons of the cytidine base upon guanidine binding would strongly suggest the involvement of this residue in the ligand-binding pocket or a ligand-induced conformational change.

Experimental Workflow Visualization

The overall workflow for studying a riboswitch using Ac-rC Phosphoramidite-¹³C₉ is depicted below.

Riboswitch_Study_Workflow cluster_synthesis RNA Synthesis and Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Interpretation start Design 13C-labeled Riboswitch Construct synthesis Solid-Phase Synthesis with Ac-rC Phosphoramidite-13C9 start->synthesis purification HPLC or PAGE Purification synthesis->purification quantification Quantification and Lyophilization purification->quantification sample_prep NMR Sample Preparation (Apo and Holo forms) quantification->sample_prep data_acq 1D and 2D NMR Data Acquisition sample_prep->data_acq data_proc Data Processing data_acq->data_proc assignment Resonance Assignment data_proc->assignment csp Chemical Shift Perturbation Analysis assignment->csp structure Structural Modeling csp->structure dynamics Dynamics Analysis csp->dynamics

Workflow for Riboswitch Structural Studies.

Conclusion

The use of Ac-rC Phosphoramidite-¹³C₉ in conjunction with solid-phase synthesis provides a robust method for the site-specific isotopic labeling of RNA. This approach is invaluable for detailed NMR studies of riboswitch structure, ligand binding, and conformational dynamics. The ability to simplify complex NMR spectra by introducing fully ¹³C-labeled nucleotides at strategic positions opens up new avenues for understanding the molecular mechanisms of riboswitch-mediated gene regulation and for the rational design of novel therapeutics targeting these RNA molecules.

References

Application Notes and Protocols for Labeled Phosphoramidites in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of labeled phosphoramidites in solid-phase RNA synthesis. It includes detailed protocols, quantitative data for performance comparison, and visual workflows to facilitate the successful synthesis and application of labeled RNA oligonucleotides for research, diagnostics, and therapeutic development.

Introduction to Labeled RNA Synthesis

This guide details the step-by-step process of synthesizing RNA with labeled phosphoramidites, from the initial setup of the synthesizer to the final purification and analysis of the labeled oligonucleotide.

The Solid-Phase RNA Synthesis Cycle

Automated solid-phase RNA synthesis is a cyclical process involving four main chemical steps for each nucleotide addition.[2][4] The process is performed on a solid support, typically controlled pore glass (CPG) or polystyrene, within a synthesis column.[5]

The four core steps of the synthesis cycle are:

  • De-blocking (Detritylation): The removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent such as dichloromethane (B109758) (DCM).[4][5] The release of the orange-colored trityl cation can be monitored spectrophotometrically to assess the efficiency of each coupling step.[5]

  • Coupling: The activated phosphoramidite (B1245037) (the next base to be added, which can be a standard or a labeled phosphoramidite) is coupled to the free 5'-hydroxyl group of the growing RNA chain. Activation is typically achieved using a weak acid such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[5][6]

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion sequences in subsequent cycles. This is usually done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[4][5]

  • Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[4][5]

This cycle is repeated for each nucleotide in the desired RNA sequence.

RNA_Synthesis_Cycle cluster_cycle Solid-Phase RNA Synthesis Cycle deblock 1. De-blocking (DMT Removal) coupling 2. Coupling (Phosphoramidite Addition) deblock->coupling Exposes 5'-OH capping 3. Capping (Acetylation of Failures) coupling->capping Forms Phosphite Triester oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation Prevents Deletions oxidation->deblock Stabilizes Backbone (for next cycle) end Repeat for each Nucleotide oxidation->end start Start with Solid Support start->deblock

Figure 1: The four-step solid-phase RNA synthesis cycle.

Experimental Protocols

Materials and Reagents
  • Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

  • Unlabeled RNA Phosphoramidites: A, C, G, and U with appropriate 2'-hydroxyl (e.g., TBDMS or TOM) and exocyclic amine protecting groups.

  • Labeled Phosphoramidite: The desired labeled phosphoramidite (e.g., fluorescent, biotin, or isotopically labeled).

  • Activator: 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or other suitable activator.

  • Capping Reagents:

    • Cap A: Acetic anhydride in THF/pyridine.

    • Cap B: N-methylimidazole in THF.

  • Oxidizing Agent: 0.02 M Iodine in THF/pyridine/water.

  • De-blocking Agent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Cleavage and Deprotection Solution: A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) or other appropriate deprotection reagents based on the label's sensitivity.

  • Purification Buffers and Columns: As required for HPLC or PAGE.

Automated RNA Synthesis Protocol
  • Synthesizer Setup: Load the solid support column, phosphoramidites (unlabeled and labeled), and all necessary reagents onto an automated DNA/RNA synthesizer.

  • Sequence Programming: Program the desired RNA sequence into the synthesizer, ensuring the correct position for the incorporation of the labeled phosphoramidite is specified.

  • Synthesis Initiation: Start the synthesis program. The instrument will automatically perform the four-step cycle for each nucleotide addition.

Note on Labeled Phosphoramidite Coupling: Labeled phosphoramidites, especially those with bulky labels, may require longer coupling times (e.g., 5-15 minutes) compared to standard phosphoramidites (typically 30-90 seconds) to achieve optimal coupling efficiency.[5] It is advisable to consult the manufacturer's recommendations for the specific labeled phosphoramidite being used.

Cleavage and Deprotection Protocol

After the synthesis is complete, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The choice of deprotection conditions is critical and depends on the sensitivity of the incorporated label.

Deprotection_Workflow start Completed Synthesis on Solid Support label_check Is the Label Base-Labile? start->label_check ama_deprotection Standard Deprotection (e.g., AMA at 65°C) label_check->ama_deprotection No mild_deprotection Mild Deprotection (e.g., Potassium Carbonate in Methanol or Gaseous Ammonia) label_check->mild_deprotection Yes purification Purification (HPLC or PAGE) ama_deprotection->purification mild_deprotection->purification analysis Analysis (Mass Spectrometry) purification->analysis

Figure 2: Decision workflow for choosing the appropriate deprotection strategy.

Standard Deprotection (for base-stable labels):

  • Transfer the solid support to a screw-cap vial.

  • Add a solution of aqueous ammonia and methylamine (AMA) (1:1 v/v).

  • Incubate at 65°C for 10-15 minutes.

  • Cool the vial and transfer the supernatant containing the cleaved and deprotected RNA to a new tube.

  • Evaporate the solution to dryness.

  • Resuspend the RNA pellet in an appropriate buffer for the subsequent 2'-O-silyl group deprotection.

Mild Deprotection (for base-sensitive labels):

For labels that are sensitive to standard deprotection conditions, milder reagents are necessary.[5]

  • Cleavage from the support can be achieved with gaseous ammonia.

  • Deprotection of base protecting groups can be performed using potassium carbonate in methanol.

  • Consult the labeled phosphoramidite supplier for specific recommendations.

2'-O-Silyl Group Deprotection:

  • Resuspend the dried RNA pellet in a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) or a similar fluoride (B91410) reagent.

  • Incubate at 65°C for the recommended time (typically 1.5 to 2.5 hours).

  • Quench the reaction and precipitate the RNA.

Purification of Labeled RNA

Purification is essential to separate the full-length, correctly labeled RNA from truncated sequences and other impurities. The two most common methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[]

  • Reverse-Phase HPLC (RP-HPLC): This method is often used when the final oligonucleotide has the 5'-DMT group intact ("DMT-on" purification). The hydrophobic DMT group allows for strong retention on the column, separating it from "DMT-off" failure sequences. The DMT group is then removed post-purification.

  • Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length. It is effective for purifying "DMT-off" RNA.

  • Polyacrylamide Gel Electrophoresis (PAGE): This is a high-resolution method for separating oligonucleotides based on size. The desired band is excised from the gel, and the RNA is eluted.

Analysis of Labeled RNA

The final product should be analyzed to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to verify the molecular weight of the synthesized RNA, confirming the successful incorporation of the label.[2]

  • HPLC or Capillary Electrophoresis (CE): These methods are used to assess the purity of the final product.

Quantitative Data and Performance

The efficiency of RNA synthesis can be influenced by the type of phosphoramidite and the synthesis conditions.

Table 1: Comparison of Coupling Efficiencies

Phosphoramidite Type2'-O-Protecting GroupTypical Coupling TimeAverage Coupling Efficiency per StepReference
Standard Unlabeled RNATBDMS1.5 - 3 minutes97-99%[4][7]
Standard Unlabeled RNATOM~6 minutes>99%[4][8]
Labeled RNA (Bulky Dye)TBDMS/TOM5 - 15 minutes95-98%General observation, specific data is proprietary
Dimer PhosphoramiditesTBDMS/TOMStandardMore consistent, reduces number of cycles[9]

Note: TBDMS (tert-butyldimethylsilyl) is a common 2'-O-protecting group, but it can lead to slightly lower coupling efficiencies and longer coupling times compared to TOM ([(triisopropylsilyl)oxy]methyl), especially for longer RNA sequences.[4][8]

Applications of Labeled RNA

The ability to incorporate labels at specific sites in an RNA molecule opens up a vast array of experimental possibilities.

Labeled_RNA_Applications synthesis Synthesis of Labeled RNA fluorescent Fluorescently Labeled RNA synthesis->fluorescent biotinylated Biotinylated RNA synthesis->biotinylated isotope Isotopically Labeled RNA synthesis->isotope fret FRET Studies of RNA Folding fluorescent->fret microscopy In Situ Hybridization (FISH) fluorescent->microscopy pull_down Pull-down Assays of RNA-Binding Proteins biotinylated->pull_down nmr NMR Structural Studies isotope->nmr

Figure 3: Common applications of RNA synthesized with labeled phosphoramidites.
  • Fluorescently Labeled RNA: Used for Förster Resonance Energy Transfer (FRET) studies to measure distances and conformational changes, in fluorescence in situ hybridization (FISH) to visualize RNA localization within cells, and in real-time quantitative PCR (qPCR) probes.[]

  • Biotinylated RNA: Employed for affinity purification of RNA-protein complexes using streptavidin-coated beads, for immobilization of RNA on surfaces in biosensors, and for "catch and release" purification strategies.[][10]

  • Isotopically Labeled RNA (e.g., ¹³C, ¹⁵N): Essential for nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure and dynamics of RNA molecules at atomic resolution.[2][11]

Troubleshooting

Table 2: Common Issues and Solutions in Labeled RNA Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency of Labeled Phosphoramidite - Insufficient coupling time. - Steric hindrance from the label. - Degraded phosphoramidite or activator.- Increase the coupling time for the labeled phosphoramidite. - Use a more reactive activator. - Use fresh, high-quality reagents.
Low Overall Yield - Inefficient coupling at multiple steps. - Degradation of RNA during deprotection. - Loss of product during purification.- Optimize coupling times for all monomers. - Use milder deprotection conditions if the label is sensitive. - Optimize the purification protocol.
Presence of Deletion Sequences - Incomplete capping. - Inefficient coupling.- Ensure fresh capping reagents are used. - Optimize coupling conditions.
Label Degradation - Harsh deprotection conditions.- Use a deprotection strategy compatible with the label's chemical stability. Consult the manufacturer's guidelines.

By following the detailed protocols and considering the performance data and troubleshooting advice presented in this guide, researchers, scientists, and drug development professionals can confidently synthesize high-quality labeled RNA for their specific applications.

References

Application Notes and Protocols: 13C Labeled Cytidine in Biophysical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling with Carbon-13 (¹³C) has become an indispensable tool in modern biophysical research. ¹³C labeled cytidine (B196190), a key component of RNA, offers a powerful and versatile probe for investigating the structure, dynamics, and metabolism of nucleic acids and related cellular processes. Its application spans a wide range of techniques, from high-resolution structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy to quantitative analysis of metabolic pathways through Metabolic Flux Analysis (MFA) and mass spectrometry. These advanced methods provide unprecedented insights into the intricate molecular mechanisms that govern biological systems, aiding researchers, scientists, and drug development professionals in their quest to understand and manipulate these processes. This document provides detailed application notes and protocols for the use of ¹³C labeled cytidine in key biophysical studies.

Application 1: High-Resolution Structural and Dynamic Analysis of RNA by NMR Spectroscopy

Application Note

The study of RNA structure and dynamics is crucial for understanding its diverse biological functions. However, the inherent complexity and resonance overlap in NMR spectra of large RNA molecules present significant challenges. Incorporating ¹³C labeled cytidine, either uniformly or selectively at specific carbon positions, is a powerful strategy to overcome these limitations.[1][2]

Selective ¹³C labeling simplifies crowded spectral regions, reduces signal overlap, and enhances both sensitivity and resolution.[1] This approach is particularly advantageous for quantitative measurements of NMR parameters like relaxation rates of ¹³C-¹H spin pairs, which are complicated by ¹³C-¹³C dipolar interactions in uniformly labeled samples.[1] The ability to introduce isotope labels at any desired position through chemical synthesis provides a significant advantage over enzymatic methods, especially for short RNA sequences.[3] These labeled sequences are instrumental in assigning a high number of sugar-sugar and intermolecular Nuclear Overhauser Effects (NOEs), which ultimately improves the precision and accuracy of the resulting three-dimensional structures of RNA and protein-RNA complexes.[3]

Quantitative Data: NMR Chemical Shifts

The chemical shifts of ¹³C-labeled cytidine are sensitive to its local chemical environment, conformation, and interactions. The following table provides typical ¹³C NMR chemical shift ranges for the ribose and base moieties of cytidine within an RNA oligonucleotide.

Carbon AtomChemical Shift Range (ppm)Notes
Ribose
C1'90 - 95Sensitive to glycosidic torsion angle.
C2'72 - 78Influenced by sugar pucker conformation.
C3'70 - 76Affected by backbone conformation.
C4'80 - 86Key indicator of sugar pucker.
C5'60 - 66Reflects backbone conformation.
Base
C2155 - 160
C4165 - 170
C595 - 100
C6140 - 145

Note: Chemical shifts can vary depending on the specific RNA sequence, solution conditions (pH, temperature, salt concentration), and binding to other molecules.[4][5]

Experimental Protocols

Protocol 1: Incorporation of ¹³C Labeled Cytidine into RNA via Chemical Synthesis

This protocol is suitable for short RNA oligonucleotides (2-50 nucleotides).

  • Synthesis of ¹³C-labeled Phosphoramidites: Obtain or synthesize the desired ¹³C-labeled cytidine phosphoramidite (B1245037) building block. For instance, [1′,2′,3′,4′,5′-¹³C₅]-labeled ribose can be synthesized from ¹³C₆-labeled D-glucose and subsequently converted to the 2′-O-TOM protected cytidine phosphoramidite.[3]

  • Solid-Phase RNA Synthesis: Utilize a standard automated oligonucleotide synthesizer. The ¹³C-labeled cytidine phosphoramidite is incorporated at the desired position(s) in the RNA sequence during the synthesis cycles.[6]

  • Deprotection and Purification: Following synthesis, cleave the RNA from the solid support and remove all protecting groups using standard protocols (e.g., with ethanolic ammonia (B1221849) and triethylamine (B128534) trihydrofluoride). Purify the crude RNA product using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Sample Preparation: Desalt the purified RNA using size-exclusion chromatography or dialysis. Exchange the buffer to the appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5 in 90% H₂O/10% D₂O). Concentrate the RNA to the desired concentration (typically 0.1-1.0 mM).

Protocol 2: NMR Data Acquisition and Analysis

  • Spectrometer Setup: Calibrate a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • Resonance Assignment: Acquire a series of multidimensional NMR experiments to assign the ¹H and ¹³C resonances. Key experiments include 2D (¹H, ¹³C)-HSQC, 3D HCCH-TOCSY, and 3D NOESY-(¹H, ¹³C)-HSQC. The ¹³C label on cytidine will provide crucial starting points for sequential assignment.

  • Structural Restraints: Collect Nuclear Overhauser Effect (NOE) data from 2D and 3D NOESY experiments to obtain distance restraints between protons. Measure scalar couplings to determine dihedral angle restraints.

  • Structure Calculation and Refinement: Use the collected restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures. Refine the structures using molecular dynamics simulations in explicit solvent.

Visualization of Experimental Workflow

NMR_Workflow cluster_synthesis RNA Preparation cluster_nmr NMR Spectroscopy cluster_structure Structure Determination start Obtain/Synthesize ¹³C-Cytidine Phosphoramidite synth Solid-Phase RNA Synthesis start->synth deprotect Deprotection & Purification (HPLC/PAGE) synth->deprotect prep Sample Preparation (Desalting, Buffer Exchange) deprotect->prep acquire Multidimensional NMR Data Acquisition (HSQC, NOESY, etc.) prep->acquire assign Resonance Assignment acquire->assign restraints Derive Structural Restraints (Distances, Angles) assign->restraints calculate Structure Calculation (e.g., CYANA, XPLOR-NIH) restraints->calculate refine Structure Refinement & Validation calculate->refine final_structure 3D RNA Structure refine->final_structure

Caption: Workflow for RNA structure determination using ¹³C labeled cytidine and NMR.

Application 2: Tracing Cellular Metabolism with ¹³C-Metabolic Flux Analysis (MFA)

Application Note

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a living cell.[7][8] By providing ¹³C-labeled substrates to cells and tracking the incorporation of the heavy isotope into downstream metabolites, researchers can map the flow of carbon through complex metabolic networks.[7][9] ¹³C-labeled cytidine serves as an excellent tracer for investigating nucleotide metabolism, including pyrimidine (B1678525) biosynthesis and salvage pathways.

When cells are cultured with ¹³C-cytidine, it is taken up and phosphorylated to form CTP, which is then incorporated into RNA. Alternatively, it can be metabolized into other pyrimidines like uridine. By analyzing the mass isotopomer distribution (MID) of these and other connected metabolites using mass spectrometry (MS) or NMR, one can deduce the relative contributions of different pathways to their synthesis.[9] This provides a quantitative snapshot of the metabolic phenotype, which is invaluable for understanding cellular responses to genetic or environmental perturbations and for identifying potential drug targets in metabolic pathways.[8][9]

Quantitative Data: Mass Isotopomer Distribution

The following table shows a hypothetical mass isotopomer distribution for Uridine Monophosphate (UMP) in cells grown with [1',2',3',4',5'-¹³C₅]-Cytidine. The distribution reveals the extent of label incorporation.

IsotopologueMass ShiftRelative Abundance (%)Interpretation
M+0045Unlabeled UMP (from de novo synthesis using unlabeled precursors).
M+1+15UMP with one ¹³C atom.
M+2+23UMP with two ¹³C atoms.
M+3+32UMP with three ¹³C atoms.
M+4+45UMP with four ¹³C atoms.
M+5+540Fully labeled UMP (from direct conversion of the labeled cytidine ribose).

Note: This data is illustrative. Actual distributions depend on the specific labeled precursor, cell type, and culture conditions.

Experimental Protocols

Protocol 3: ¹³C-MFA of Nucleotide Metabolism

  • Cell Culture: Culture cells in a defined medium. Once cells reach a metabolically steady state (e.g., exponential growth phase), switch to a medium containing the ¹³C-labeled cytidine tracer at a known concentration.

  • Isotopic Labeling: Continue the culture for a duration sufficient to achieve isotopic steady state in the metabolites of interest. This time can range from minutes to hours depending on the pathway.

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity by, for example, immersing the culture plate in liquid nitrogen. Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

  • Sample Preparation: Centrifuge the extract to pellet cell debris. Dry the supernatant containing the metabolites under a stream of nitrogen or using a vacuum concentrator.

  • Mass Spectrometry Analysis: Reconstitute the dried metabolites in an appropriate solvent. Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The mass spectrometer should be operated in high-resolution mode to accurately determine the mass isotopomer distributions of cytidine, uridine, and their phosphorylated derivatives.[11]

  • Data Analysis and Flux Calculation: Correct the raw MS data for the natural abundance of ¹³C. Use the corrected mass isotopomer distributions and a metabolic network model to calculate intracellular fluxes using specialized software (e.g., INCA, Metran).[12]

Visualization of Metabolic Pathway

MFA_Pathway cluster_uptake Cellular Uptake & Salvage cluster_conversion Metabolic Conversion cluster_synthesis Macromolecule Synthesis Cyd_in ¹³C-Cytidine (extracellular) Cyd_cell ¹³C-Cytidine Cyd_in->Cyd_cell Transport CMP ¹³C-CMP Cyd_cell->CMP Phosphorylation CDP ¹³C-CDP CMP->CDP CTP ¹³C-CTP CDP->CTP UMP ¹³C-UMP CDP->UMP Deamination dCDP ¹³C-dCDP CDP->dCDP Ribonucleotide Reductase RNA ¹³C-RNA CTP->RNA Transcription CTP->RNA UDP ¹³C-UDP UMP->UDP UTP ¹³C-UTP UDP->UTP DNA ¹³C-DNA dCDP->DNA Replication dCDP->DNA

Caption: Tracing ¹³C-cytidine through nucleotide salvage and synthesis pathways.

Application 3: Accelerating Drug Development and Discovery

Application Note

The development of new therapeutic agents requires a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. ¹³C-labeled compounds, including cytidine and its analogs, are invaluable tools in these studies.[13][] They serve as safe, non-radioactive tracers that can be administered to preclinical models or human subjects to monitor the fate of a drug molecule.[13]

By using LC-MS to distinguish the ¹³C-labeled drug from its unlabeled endogenous counterparts and metabolites, researchers can precisely quantify the drug's concentration in various tissues and biological fluids over time. This information is critical for determining pharmacokinetic profiles, identifying metabolic pathways, and assessing potential drug-drug interactions.[13] Furthermore, in the context of anticancer drugs like the cytidine analogs 5-azacytidine (B1684299) (AZA) and decitabine (B1684300) (DEC), ¹³C labeling can help elucidate their mechanism of action, such as their incorporation into DNA and subsequent effects on cellular processes.[15]

Quantitative Data: Pharmacokinetic Parameters

The use of ¹³C-labeled drugs allows for the precise determination of key pharmacokinetic parameters.

ParameterDescriptionImportance in Drug Development
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of drug absorption.
AUC Area under the curve (total drug exposure)Measures the overall bioavailability of the drug.
t₁/₂ Half-lifeDetermines dosing frequency.
CL ClearanceMeasures the efficiency of drug elimination from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.

Experimental Protocols

Protocol 4: A General Protocol for a Preclinical ADME Study

  • Synthesis of ¹³C-labeled Drug: Synthesize the cytidine analog with ¹³C labels at positions that are metabolically stable to ensure the label is not lost during metabolism.

  • Dosing: Administer a single dose of the ¹³C-labeled drug to laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).

  • Sample Collection: Collect blood, urine, and feces at multiple time points over a set period (e.g., 0 to 48 hours). At the end of the study, collect various tissues.

  • Sample Processing: Process the collected samples to extract the drug and its metabolites. For example, plasma can be obtained by centrifuging blood, and tissues can be homogenized.

  • LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method to quantify the parent ¹³C-drug and identify its metabolites in the various biological matrices. The mass spectrometer can distinguish the labeled drug from endogenous compounds.

  • Pharmacokinetic and Metabolic Profiling: Use the concentration-time data to calculate the pharmacokinetic parameters listed in the table above. Analyze the MS/MS data to identify the chemical structures of the metabolites and elucidate the metabolic pathways.

Visualization of Drug Development Workflow

DrugDev_Workflow cluster_preclinical Preclinical ADME Study cluster_analysis Analysis cluster_outcome Results & Application synthesis Synthesize ¹³C-Labeled Drug Analog dosing Administer Drug to Animal Model synthesis->dosing collection Collect Biological Samples (Blood, Urine, Tissues) dosing->collection processing Sample Processing & Extraction collection->processing lcms LC-MS/MS Analysis processing->lcms quant Quantify Parent Drug & Metabolites lcms->quant identify Identify Metabolite Structures lcms->identify pk_calc Calculate PK Parameters (AUC, t½, CL, etc.) quant->pk_calc pathway Elucidate Metabolic Pathways identify->pathway report Inform Clinical Trial Design pk_calc->report pathway->report

Caption: Workflow for a preclinical ADME study using a ¹³C-labeled cytidine analog.

References

Illuminating RNA: Precise Isotopic Labeling for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Site-Specific Isotopic Labeling of RNA

Audience: Researchers, scientists, and drug development professionals.

Introduction: The precise introduction of isotopic labels at specific sites within an RNA molecule is a powerful tool for elucidating its structure, dynamics, and interactions. This capability is crucial for advancing our understanding of RNA's diverse biological roles and for the development of novel RNA-targeted therapeutics. These application notes provide a detailed overview of current methodologies for site-specific isotopic labeling of RNA, complete with quantitative comparisons and step-by-step experimental protocols. The methods covered include enzymatic, chemo-enzymatic, and solid-phase synthesis approaches, catering to a wide range of research needs and RNA sizes.

I. Comparison of Site-Specific RNA Isotopic Labeling Methods

The selection of an appropriate labeling strategy depends on factors such as the size of the RNA, the desired label position, required yield, and available laboratory resources. The following tables summarize the key quantitative parameters of the most common methods.

Method Typical Labeling Efficiency Maximum RNA Length Advantages Limitations Reference(s)
Splint-Mediated Ligation (T4 DNA Ligase) 70-95%Virtually unlimited (by ligating segments)High efficiency, sequence-independent ligation junction, commercially available reagents.Requires a DNA splint, multi-step process.[1][2]
Ribozyme-Catalyzed Labeling 50-70% (cleavage efficiency)Applicable to long RNAsHigh specificity, mild reaction conditions.Sequence requirements for ribozyme recognition, ribozyme synthesis required.[3][4][5]
5'-End Labeling (T4 Polynucleotide Kinase) >90%Virtually unlimitedHighly efficient for 5'-end labeling, simple one-step reaction.Limited to the 5'-terminus.[6][7][8]
Chemo-enzymatic Synthesis >80% (nucleotide synthesis), 9-49% (ligation)Up to ~400 ntVersatile for incorporating various labels, can label internal positions.Multi-step, can have lower overall yields due to multiple enzymatic and chemical steps.[9][10][11][12]
Solid-Phase Chemical Synthesis High per-step coupling efficiencyTypically < 80 ntPrecise control over label position, no sequence preference.Limited to shorter RNAs, can be expensive.[10][11][13]

II. Experimental Workflows and Protocols

This section provides detailed diagrams and protocols for key site-specific RNA isotopic labeling methods.

A. Splint-Mediated Ligation using T4 DNA Ligase

This method allows for the site-specific incorporation of an isotopically labeled nucleotide by ligating two RNA fragments, one of which can be chemically synthesized with the desired label, using a DNA splint to guide the ligation.

Splint_Mediated_Ligation cluster_prep Fragment Preparation cluster_ligation Ligation Reaction cluster_purification Purification Unlabeled_RNA Unlabeled RNA Fragment (In vitro transcription) Annealing Anneal RNA fragments with DNA Splint Unlabeled_RNA->Annealing Labeled_RNA Isotopically Labeled RNA Fragment (Chemical Synthesis or Enzymatic) Labeled_RNA->Annealing Ligation Add T4 DNA Ligase and ATP Annealing->Ligation Denaturing_PAGE Denaturing PAGE Purification Ligation->Denaturing_PAGE Elution Elute and Precipitate Labeled RNA Denaturing_PAGE->Elution

Splint-mediated ligation workflow.

Protocol: Splint-Mediated Ligation of RNA with T4 DNA Ligase [1][2][14][15][16]

Materials:

  • Unlabeled RNA fragment (with 3'-hydroxyl)

  • Isotopically labeled RNA fragment (with 5'-phosphate)

  • DNA splint oligonucleotide (complementary to the ends of the RNA fragments to be ligated)

  • T4 DNA Ligase (high concentration)

  • 10X T4 DNA Ligase Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT, 10 mM ATP)

  • RNase Inhibitor

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 8 M urea)

  • Elution buffer (e.g., 0.3 M sodium acetate)

  • Ethanol

Procedure:

  • Fragment Preparation:

    • Prepare the unlabeled RNA fragment, typically by in vitro transcription, and ensure it has a 3'-hydroxyl group.

    • Prepare the isotopically labeled RNA fragment. This can be a short, chemically synthesized oligoribonucleotide containing the desired isotopic labels and a 5'-phosphate.

  • Annealing:

    • In a nuclease-free microcentrifuge tube, combine the unlabeled RNA fragment (1 µM final concentration), the labeled RNA fragment (1.2 µM final concentration), and the DNA splint (1.5 µM final concentration) in 1X T4 DNA Ligase Buffer.

    • Heat the mixture to 90°C for 2 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Ligation:

    • Add RNase inhibitor to the annealed mixture.

    • Add high-concentration T4 DNA Ligase (e.g., 10-20 units).

    • Incubate the reaction at 37°C for 2-4 hours, or overnight at 16°C.

  • Purification:

    • Stop the reaction by adding an equal volume of 2X formamide (B127407) loading buffer.

    • Heat the sample at 95°C for 5 minutes and then load it onto a denaturing polyacrylamide gel.

    • Run the gel to separate the ligated product from the unligated fragments and the DNA splint.

    • Visualize the RNA bands (e.g., by UV shadowing or staining).

    • Excise the band corresponding to the full-length, labeled RNA.

    • Elute the RNA from the gel slice using elution buffer.

    • Precipitate the RNA with ethanol, wash the pellet, and resuspend in nuclease-free water.

B. Ribozyme-Catalyzed Site-Specific Labeling

This method utilizes a ribozyme (a catalytic RNA molecule) to site-specifically cleave a target RNA and ligate a labeled nucleotide or short RNA fragment. The specificity is determined by the ribozyme's recognition sequence.

Ribozyme_Labeling cluster_prep Component Preparation cluster_reaction Labeling Reaction cluster_purification Purification Target_RNA Target RNA (In vitro transcription) Incubation Incubate Target RNA, Ribozyme, and Labeled Nucleotide Target_RNA->Incubation Ribozyme Ribozyme (In vitro transcription) Ribozyme->Incubation Labeled_NTP Isotopically Labeled NTP/Oligonucleotide Labeled_NTP->Incubation Denaturing_PAGE Denaturing PAGE Purification Incubation->Denaturing_PAGE Elution Elute and Precipitate Labeled RNA Denaturing_PAGE->Elution Five_Prime_End_Labeling cluster_prep RNA Preparation cluster_labeling Labeling Reaction cluster_purification Purification RNA_5OH RNA with 5'-OH (Dephosphorylated if necessary) Kinase_Reaction Incubate with T4 PNK and [γ-¹³C/¹⁵N]ATP RNA_5OH->Kinase_Reaction Purification_Method Purify Labeled RNA (e.g., Spin Column or PAGE) Kinase_Reaction->Purification_Method

References

Application Note: Compatibility and Use of Ac-rC Phosphoramidite-¹³C₉ with 2'-O-TBDMS Protection for High-Fidelity RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of RNA, particularly isotopically labeled sequences for structural biology or quantitative analysis, demands high-fidelity phosphoramidite (B1245037) chemistry.[1][2] This note details the compatibility and application of N⁴-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-³¹P-CEP-¹³C₉ (Ac-rC Phosphoramidite-¹³C₉) in conjunction with the standard tert-butyldimethylsilyl (TBDMS) 2'-hydroxyl protection strategy. The use of an acetyl (Ac) protecting group on cytidine (B196190) offers advantages in deprotection speed, while the ¹³C₉ isotopic label on the ribose moiety provides a powerful tool for NMR-based structural and dynamics studies or for use as an internal standard in mass spectrometry.[3][4] This document provides the protocols and technical data to ensure successful synthesis and deprotection of RNA oligonucleotides using this combination of reagents.

Core Compatibility Analysis

The compatibility between the Ac base-protecting group and the 2'-O-TBDMS group is excellent, owing to their orthogonal deprotection chemistries. The strategy relies on a sequential, two-step deprotection process following solid-phase synthesis:

  • Base Deprotection & Cleavage: The N⁴-acetyl group is a "fast" or "mild" protecting group that is rapidly cleaved under amine treatment.[5] Reagents like aqueous methylamine (B109427) (AMA) or ethanolic methylamine (EMAM) efficiently remove the Ac group and other base protecting groups (e.g., Bz for Adenine, iBu for Guanine) while simultaneously cleaving the oligonucleotide from the solid support. The 2'-O-TBDMS group is completely stable under these conditions.[6][7]

  • Silyl Group Deprotection: The TBDMS group is subsequently removed using a fluoride (B91410) ion source. Triethylamine trihydrofluoride (TEA·3HF) is highly recommended for this step as it is more efficient, less sensitive to moisture, and generally provides cleaner results than tetrabutylammonium (B224687) fluoride (TBAF).[8][9][10][11]

This orthogonal approach ensures that the integrity of the 2'-O-TBDMS group is maintained throughout the synthesis and initial cleavage steps, preventing RNA degradation.

Data Presentation

Quantitative data for synthesis and deprotection are summarized below. Values are typical and may vary based on sequence, length, and synthesizer conditions.

Table 1: Phosphoramidite Performance and Synthesis Parameters

Parameter Specification / Recommended Value Rationale / Notes
Phosphoramidite Purity >98.0% (by HPLC and ³¹P NMR) High purity is critical to minimize side reactions and ensure high stepwise coupling efficiency.[12][13]
Stepwise Coupling Efficiency >97% (Typical >98.5%) Reduced efficiency for RNA vs. DNA is due to the steric hindrance of the 2'-O-TBDMS group.[5][14]
Activator 0.25 M ETT or 0.3 M BTT ETT (Ethylthiotetrazole) and BTT (Benzylthiotetrazole) are effective activators for RNA synthesis.[5][]
Coupling Time 3 - 12 minutes Longer coupling times are required for RNA amidites compared to DNA. 3 minutes with BTT or 12 minutes with ETT is a common recommendation.[5]

| Water Content in Acetonitrile (B52724) | < 20 ppm | Moisture significantly reduces coupling efficiency by reacting with the activated phosphoramidite.[16] |

Table 2: Deprotection Conditions and Typical Outcomes

Step Reagent Temperature Duration Typical Outcome
1. Cleavage & Base Deprotection AMA (Ammonium Hydroxide / 40% Methylamine 1:1) 65 °C 10 - 20 min Complete removal of Ac, Bz, iBu groups and cleavage from support.
2. 2'-O-TBDMS Deprotection TEA·3HF / DMSO 65 °C 2.5 hours Complete removal of all 2'-O-TBDMS groups.[6]

| Post-Deprotection Purity | >85% (Crude, by HPLC for a 20-mer) | Purity depends on synthesis efficiency. Purification (e.g., HPLC, PAGE) is required for most applications. |

Experimental Protocols & Visualizations

Overall Synthesis and Deprotection Workflow

The entire process, from automated solid-phase synthesis to the final purified RNA, follows a well-defined workflow.

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis start CPG Solid Support detritylation 1. Detritylation (DCA) start->detritylation coupling 2. Coupling (Ac-rC-¹³C₉ Amidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine) capping->oxidation oxidation->detritylation Repeat n-1 times cleavage 5. Cleavage & Base Deprotection (AMA @ 65°C) oxidation->cleavage desilylation 6. 2'-OH Deprotection (TEA·3HF @ 65°C) cleavage->desilylation purify 7. Purification (HPLC / PAGE) desilylation->purify analyze 8. Analysis (LC-MS / MALDI-TOF) purify->analyze end Final ¹³C₉-Labeled RNA analyze->end

Caption: Workflow from synthesis to purified ¹³C₉-labeled RNA.

Protocol 1: Automated Solid-Phase RNA Synthesis

This protocol assumes the use of a standard automated oligonucleotide synthesizer.

  • Reagent Preparation:

    • Dissolve Ac-rC Phosphoramidite-¹³C₉ and other required RNA phosphoramidites (e.g., Bz-rA, iBu-rG, rU) in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Install freshly prepared activator (0.25 M ETT or 0.3 M BTT), capping, oxidation, and deblocking reagents on the synthesizer.

  • Synthesis Cycle Programming:

    • Enter the desired RNA sequence into the synthesizer software.

    • Set the coupling time for all RNA phosphoramidites to a minimum of 3 minutes for BTT or 12 minutes for ETT activation.[5]

    • Ensure all other cycle step times are appropriate for RNA synthesis on the chosen scale.

  • Initiation:

    • Install the appropriate solid support CPG column.

    • Purge all reagent lines and initiate the synthesis run.

  • Completion:

    • Once the synthesis is complete, dry the solid support thoroughly with argon or helium.

    • Transfer the support from the column to a 2 mL screw-cap vial for deprotection.

Protocol 2: Two-Step Cleavage and Deprotection

This protocol is critical for ensuring the complete and safe deprotection of the synthesized RNA.

Materials:

  • Synthesized RNA on solid support in a 2 mL screw-cap vial.

  • AMA solution (1:1 mixture of Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine).

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Triethylamine trihydrofluoride (TEA·3HF).

  • Triethylamine (TEA).

Step A: Cleavage and Base Deprotection

  • Add 1.0 mL of AMA solution to the vial containing the solid support.

  • Seal the vial tightly.

  • Heat the vial at 65°C for 15 minutes. This step cleaves the RNA from the support and removes all base protecting groups (Ac, Bz, iBu).

  • Cool the vial to room temperature. Transfer the supernatant to a new microfuge tube.

  • Rinse the support with 0.5 mL of RNase-free water and combine with the supernatant.

  • Dry the combined solution completely in a vacuum concentrator (e.g., SpeedVac).

Step B: 2'-O-TBDMS Deprotection

  • To the dried oligonucleotide pellet, add 115 µL of anhydrous DMSO. Heat at 65°C for 5 minutes if needed to fully dissolve the pellet.[6]

  • Add 60 µL of TEA to the solution and mix gently.[6]

  • Carefully add 75 µL of TEA·3HF to the mixture. Caution: TEA·3HF is corrosive and should be handled with care in a fume hood.[6]

  • Incubate the reaction at 65°C for 2.5 hours.[6]

  • Cool the reaction, quench, and proceed to desalting or purification (e.g., ethanol (B145695) precipitation, HPLC).

Orthogonal Deprotection Logic

The success of this chemistry hinges on the differential stability of the protecting groups to specific reagents.

G cluster_step1 Step 1: Amine Treatment cluster_step2 Step 2: Fluoride Treatment start Fully Protected RNA on Support (Ac, TBDMS) reagent1 Reagent: AMA (65°C, 15 min) start->reagent1 ac_labile Ac Group Labile? reagent1->ac_labile tbdms_stable1 TBDMS Group Stable? ac_labile->tbdms_stable1 Yes intermediate Base-Deprotected RNA (TBDMS groups remain) tbdms_stable1->intermediate Yes reagent2 Reagent: TEA·3HF (65°C, 2.5 hr) tbdms_labile TBDMS Group Labile? reagent2->tbdms_labile final Fully Deprotected RNA tbdms_labile->final Yes intermediate->reagent2

Caption: Logic diagram of the two-step orthogonal deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Long 13C-Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of long, 13C-labeled RNA sequences.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of long 13C-labeled RNA, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my long 13C-labeled RNA synthesis unexpectedly low?

A1: Low yields in long RNA synthesis, especially with isotopic labeling, can stem from several factors related to both chemical and enzymatic methods.

  • Chemical Synthesis (Solid-Phase):

    • Cause: Coupling efficiency decreases with increasing oligonucleotide length. For sequences longer than 50 nucleotides, this drop can be significant, leading to a high percentage of truncated sequences.[1]

    • Solution:

      • Optimize Coupling Time: Longer coupling times may be necessary for modified or labeled phosphoramidites.

      • Use High-Quality Reagents: Ensure the 13C-labeled phosphoramidites and all other synthesis reagents are of high purity and are not degraded.

      • Consider Alternative Chemistries: For very long RNAs (>120 bases), 2'-ACE chemistry can offer improved coupling rates and higher yields compared to traditional TBDMS or TOM protection strategies.[2]

  • Enzymatic Synthesis (In Vitro Transcription - IVT):

    • Cause: Suboptimal concentrations of 13C-labeled NTPs or other reaction components can limit the transcription efficiency. The purity of the DNA template is also critical.

    • Solution:

      • Optimize NTP Concentration: Titrate the concentration of 13C-labeled NTPs to find the optimal balance for transcription by T7 RNA polymerase.

      • Ensure High-Purity DNA Template: Purify the DNA template thoroughly to remove any inhibitors of T7 RNA polymerase.

      • Include Pyrophosphatase: Add inorganic pyrophosphatase to the reaction to prevent the accumulation of pyrophosphate, which can inhibit transcription.

Q2: My purified 13C-labeled RNA shows significant heterogeneity, especially at the 3'-end. What is the cause and how can I fix it?

A2: 3'-end heterogeneity is a well-known issue in in vitro transcription, where T7 RNA polymerase can add extra, non-templated nucleotides.

  • Cause: The primary cause is the template-independent activity of T7 RNA polymerase, which can add one or more nucleotides (usually adenosines) to the 3'-end of the transcript.

  • Solution:

    • Ribozyme Cleavage: Incorporate a self-cleaving ribozyme (e.g., hepatitis delta virus ribozyme) at the 3'-end of the RNA sequence in the DNA template. After transcription, the ribozyme will cleave itself off, leaving a homogeneous 3'-end.[3]

    • RNase H Cleavage: A site-specific cleavage can be achieved using RNase H and a 2'-O-methyl RNA-DNA chimera that targets the desired cleavage site.[4]

    • Gel Purification: Careful purification by denaturing polyacrylamide gel electrophoresis (PAGE) can separate the desired full-length product from shorter and longer species.

Q3: I am observing incomplete or failed synthesis of my long RNA sequence. What are the likely causes?

A3: Incomplete synthesis can be a problem in both chemical and enzymatic methods, often pointing to issues with the template or reagents.

  • Chemical Synthesis:

    • Cause: Strong secondary structures in the growing RNA chain can hinder the accessibility of the 5'-hydroxyl group for the next coupling step.

    • Solution:

      • Use Modified Phosphoramidites: Incorporating modified bases that disrupt secondary structure formation can be beneficial.

      • Elevated Synthesis Temperature: Performing the synthesis at a higher temperature can help to melt secondary structures.

  • Enzymatic Synthesis:

    • Cause: The DNA template may contain sequences that cause premature termination by T7 RNA polymerase.

    • Solution:

      • Sequence Optimization: If possible, modify the DNA template sequence to remove potential termination signals without altering the final RNA product's function.

      • Use of Additives: Including additives like DMSO or betaine (B1666868) in the transcription reaction can sometimes help the polymerase read through difficult sequences.

Q4: How can I confirm the successful incorporation and location of 13C labels in my RNA?

A4: Confirmation of isotopic labeling is crucial and can be achieved through several analytical techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the molecular weight of the synthesized RNA, confirming the incorporation of the heavier 13C isotopes.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments, such as 1H-13C HSQC, provide direct evidence of 13C labeling at specific atomic positions.[5][6] This is the most definitive method for confirming site-specific labeling.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing long 13C-labeled RNA?

A1: There are two primary methods for synthesizing long 13C-labeled RNA:

  • Chemical Solid-Phase Synthesis: This method uses 13C-labeled phosphoramidites as building blocks to assemble the RNA sequence step-by-step on a solid support.[7][8] It allows for precise, site-specific labeling. However, it is generally limited to shorter sequences (typically < 100 nucleotides) due to decreasing coupling efficiency with length.[1][9]

  • Enzymatic Synthesis (In Vitro Transcription - IVT): This method uses a DNA template and a bacteriophage RNA polymerase (commonly T7) to transcribe the RNA sequence using 13C-labeled ribonucleoside triphosphates (NTPs).[4][8][9] IVT is suitable for producing very long RNA molecules (thousands of nucleotides) and allows for uniform or nucleotide-specific labeling.[4][10]

  • Chemo-enzymatic Synthesis: This hybrid approach combines chemical synthesis of labeled precursors (ribose and/or nucleobase) with enzymatic steps to produce labeled NTPs for IVT.[1][11] This method offers versatility in creating specific labeling patterns with high yields.[1]

Q2: What are the advantages of using 13C-labeled RNA in research?

A2: The primary advantage of using 13C-labeled RNA is for structural and dynamic studies using Nuclear Magnetic Resonance (NMR) spectroscopy.[12] Isotopic labeling helps to:

  • Overcome Signal Overlap: In larger RNAs, the signals from different nucleotides can overlap in the NMR spectrum, making it difficult to analyze. 13C labeling helps to resolve this degeneracy.[9][13]

  • Facilitate Resonance Assignment: Specific labeling patterns simplify the process of assigning NMR signals to particular atoms in the RNA molecule.

  • Study RNA Dynamics: NMR experiments on 13C-labeled RNA can provide insights into the internal motions and conformational changes of the molecule.[14]

  • Investigate RNA-Ligand Interactions: Labeled RNA can be used to study the binding of proteins, small molecules, and other RNAs at atomic resolution.

Q3: How do I choose between uniform and selective 13C labeling?

A3: The choice between uniform and selective labeling depends on the specific research question and the size of the RNA.

  • Uniform Labeling: All carbons in the RNA molecule (or in specific nucleotide types) are replaced with 13C. This is often achieved by preparing NTPs from organisms grown on 13C-enriched media.[15] It is useful for general structural studies of smaller RNAs. However, for larger RNAs, extensive 13C-13C scalar couplings can complicate the NMR spectra.[1]

  • Selective (or Site-Specific) Labeling: Only specific carbon positions within the ribose or the nucleobase are labeled with 13C. This approach minimizes 13C-13C couplings, simplifies NMR spectra, and is particularly powerful for studying large RNAs.[1][16] Chemo-enzymatic and chemical synthesis methods are well-suited for selective labeling.[1][7]

Q4: What are the key considerations for purifying long 13C-labeled RNA?

A4: Purification is a critical step to ensure the homogeneity of the labeled RNA sample.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the most common method for purifying in vitro transcribed RNA. It effectively separates the full-length product from shorter, truncated sequences and the DNA template.

  • Anion-Exchange Chromatography (AIEX): For chemically synthesized RNA, AIEX is a high-resolution purification method that can yield highly pure products (>95%).[12]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can also be used for high-purity applications.

Quantitative Data Summary

The following tables summarize typical yields for different RNA synthesis methods. Note that yields can vary significantly based on the RNA sequence, length, and specific experimental conditions.

Table 1: Comparison of Yields for Different 13C-Labeled RNA Synthesis Methods

Synthesis MethodTypical RNA LengthReported YieldReference(s)
Chemical Solid-Phase Synthesis< 50 nt< 10%[1]
60-80 ntSufficient for NMR[5][12]
De Novo Pyrimidine Biosynthesis of NTPsN/A (for NTPs)up to 45%[1]
Chemo-enzymatic Synthesis of NTPsN/A (for NTPs)> 80%[1]
In Vitro Transcription (from chemo-enzymatically synthesized NTPs)27-155 ntMilligram quantities[9][11]

Table 2: Yields for Chemo-enzymatic Synthesis of Specific 13C/15N-Labeled NTPs

Labeled NTPYieldReference
[1′,5′,6-¹³C₃-1,3-¹⁵N₂]-UTP90%[11]
[1′,5′,6-¹³C₃-1,3-¹⁵N₂]-CTP95%[11]
Atom-specifically labeled ATPs & GTPs70-95%[11]

Experimental Protocols

1. General Protocol for In Vitro Transcription of 13C-Labeled RNA

This protocol provides a general framework for enzymatic synthesis of uniformly 13C-labeled RNA.

  • DNA Template Preparation:

    • Prepare a linear DNA template containing a T7 RNA polymerase promoter upstream of the sequence to be transcribed.

    • The template can be a linearized plasmid or a PCR product.

    • Purify the DNA template to ensure high quality.

  • Transcription Reaction Setup:

    • In a sterile, RNase-free microfuge tube, combine the following components at room temperature:

      • Nuclease-free water

      • Transcription buffer (typically includes Tris-HCl, MgCl₂, spermidine)

      • DTT (Dithiothreitol)

      • 13C-labeled NTPs (ATP, GTP, CTP, UTP) at an optimized concentration

      • (Optional) Inorganic pyrophosphatase

      • RNase inhibitor

      • High-purity linear DNA template

      • T7 RNA polymerase

    • Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add RNase-free DNase I to the reaction mixture to digest the DNA template.

    • Incubate at 37°C for 15-30 minutes.

  • RNA Purification:

    • Purify the transcribed RNA using denaturing PAGE.

    • Visualize the RNA by UV shadowing, excise the band corresponding to the full-length product.

    • Elute the RNA from the gel slice (e.g., by crush and soak method).

    • Precipitate the RNA with ethanol (B145695) and resuspend in an appropriate RNase-free buffer.

  • Quantification and Quality Control:

    • Determine the concentration of the purified RNA using UV spectrophotometry (A260).

    • Assess the purity and integrity of the RNA on a denaturing polyacrylamide gel.

Visualizations

Synthesis_Workflow cluster_prep Preparation of Labeled Precursors cluster_synth RNA Synthesis cluster_analysis Purification & Analysis chem_synth Chemical Synthesis (Labeled Phosphoramidites) solid_phase Solid-Phase Chemical Synthesis chem_synth->solid_phase For site-specific labeling chemo_enz_synth Chemo-enzymatic Synthesis (Labeled NTPs) ivt In Vitro Transcription (IVT) with T7 RNA Polymerase chemo_enz_synth->ivt For uniform or nucleotide-specific labeling purification Purification (PAGE / Chromatography) solid_phase->purification ivt->purification analysis Quality Control (Mass Spec, NMR) purification->analysis final_product final_product analysis->final_product Final Labeled RNA

Caption: Workflow for the synthesis of long 13C-labeled RNA.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield heterogeneity 3'-End Heterogeneity? low_yield->heterogeneity No chem_yield Chemical Synthesis: - Optimize coupling - Check reagent quality low_yield->chem_yield Yes (Chemical) enz_yield Enzymatic Synthesis: - Optimize NTPs - Purify DNA template low_yield->enz_yield Yes (Enzymatic) incomplete_synth Incomplete Synthesis? heterogeneity->incomplete_synth No ribozyme Use self-cleaving ribozyme heterogeneity->ribozyme Yes page Optimize PAGE purification heterogeneity->page Yes chem_incomplete Chemical Synthesis: - Disrupt secondary structures incomplete_synth->chem_incomplete Yes (Chemical) enz_incomplete Enzymatic Synthesis: - Optimize DNA template sequence - Use additives (DMSO) incomplete_synth->enz_incomplete Yes (Enzymatic)

Caption: Troubleshooting logic for long 13C-labeled RNA synthesis.

References

troubleshooting low yield in labeled oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for labeled oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

General Synthesis Issues

Q1: What is the most critical factor affecting the overall yield of my labeled oligonucleotide synthesis?

The single most critical factor is the stepwise coupling efficiency.[1][2] During solid-phase synthesis, nucleotides are added one by one in a four-step cycle (deblocking, coupling, capping, and oxidation).[2][3] Since no step is 100% efficient, even a small decrease in coupling efficiency has a cumulative and significant negative impact on the final yield of the full-length product.[1][4] For example, for a 30-mer oligonucleotide, a drop in average coupling efficiency from 99% to 98% can reduce the theoretical maximum yield from 75% to just 55%.[1]

Q2: My overall yield is low. How can I determine at which stage the problem is occurring?

Low yield can stem from three main stages: the solid-phase synthesis itself, post-synthetic labeling (if applicable), or the final purification.[1][5]

  • Synthesis Issues: Monitor the trityl cation release during synthesis. A consistent or decreasing color intensity indicates poor coupling efficiency.[6][7] Analysis of the crude product by HPLC or Mass Spectrometry can reveal a high proportion of truncated sequences (shortmers).[8][9]

  • Labeling Issues: If the unlabeled oligonucleotide synthesis yield is acceptable, but the final labeled product yield is low, the issue likely lies with the post-synthetic conjugation reaction.[5][6] This can be confirmed by analyzing the reaction mixture with HPLC to see peaks for both the unlabeled oligo and the final product.

  • Purification Losses: Comparing the amount of crude product before purification with the final isolated yield will quantify losses during this step. It's not uncommon to lose upwards of 50% of the material during purification, depending on the method and the purity of the crude product.[1][5]

Troubleshooting Coupling Efficiency

Q3: I suspect my coupling efficiency is low. What are the common causes and how can I fix them?

Low coupling efficiency is often due to the presence of moisture or the degradation of reagents.[7][10]

Common Causes and Solutions for Low Coupling Efficiency

Cause Solution
Moisture Contamination Use anhydrous grade acetonitrile (B52724) (<15 ppm water) for all reagents and on the synthesizer.[10] Store phosphoramidites and activators in a desiccator. Use in-line drying filters for the gas supply to the synthesizer.[10]
Reagent Degradation Use fresh, high-purity phosphoramidites and activators.[3][7] Ensure proper storage conditions as recommended by the manufacturer.
Suboptimal Activator Use a strong coupling activator like DCI (4,5-dicyanoimidazole) or ETT (5-Ethylthio-1H-tetrazole) to reduce coupling times and improve efficiency.[11]
Insufficient Coupling Time For complex, long, or modified oligonucleotides, consider increasing the coupling time to ensure the reaction goes to completion.[7][11]

| Low Reagent Concentration | Increasing the concentration of the phosphoramidite (B1245037) solution can help drive the coupling reaction forward, especially for longer oligos.[11] |

Q4: How do modified bases or fluorescent dyes affect coupling efficiency?

Modified reagents, such as phosphoramidites for fluorescent dyes or other labels, often exhibit lower coupling efficiencies than standard A, C, G, and T phosphoramidites.[1][5] The coupling efficiency for a modification can be as low as 90%.[5][12] It is crucial to account for this when planning the synthesis and to optimize coupling times and reagent concentrations for these specific steps.

Post-Synthesis Labeling and Deprotection

Q5: I am performing a post-synthesis conjugation to an amine-modified oligonucleotide and getting low labeling efficiency. What should I check?

Inefficient post-synthesis labeling is a common source of low yield. Several factors in the reaction setup are critical for success.

Troubleshooting Post-Synthesis Amine Labeling

Issue Recommendation
Incorrect pH The reaction works best at a slightly basic pH (typically 8.5) to ensure the primary amine on the oligonucleotide is deprotonated and reactive.[13] Use a suitable buffer like sodium borate.[13]
Hydrolyzed Dye Amine-reactive dyes (e.g., NHS esters) are highly sensitive to moisture and can hydrolyze, rendering them inactive.[13] Always use anhydrous DMSO to dissolve the dye and use the solution immediately. Store powdered dyes in a desiccator.[13]
Interfering Substances Ensure the purified amine-modified oligonucleotide is free from any primary amine-containing buffers like Tris or ammonium (B1175870) salts, as these will compete with the oligo for the dye.[13]

| Suboptimal Dye:Oligo Ratio | A larger molar excess of the dye to the oligonucleotide may be required to drive the reaction to completion.[13] |

Q6: Can the deprotection step cause low yield?

Yes, the deprotection step is a critical stage where yield can be lost.[1][5]

  • Product Degradation: Deprotection conditions that are too harsh can damage the oligonucleotide itself or, more commonly, the attached label.[1][5] This is particularly true for certain fluorescent dyes.

  • Incomplete Deprotection: Conversely, conditions that are too mild may not fully remove all protecting groups from the bases, leading to a product that is impure and difficult to purify, ultimately lowering the isolated yield of the correct product.[1][5] Always use fresh deprotection reagents and follow the manufacturer's recommendations for the specific modifications in your sequence.

Purification

Q7: I seem to be losing most of my product during the purification step. How can I improve my recovery?

Significant yield loss during purification is common and often necessary to achieve high purity.[4][5] The key is to choose the right method for your specific oligonucleotide.

Comparison of Common Purification Methods

Purification Method Purity Achieved Typical Yield Best For Drawbacks
Desalting >80% (removes salts, not failures) High Unmodified oligos ≤35 bases for non-critical applications like PCR. Does not remove truncated failure sequences (shortmers).[14]
Cartridge Purification (Reversed-Phase) >80% Moderate-High Modified oligos, applications needing removal of most failure sequences.[15] Resolution decreases with oligo length; does not remove internal deletions efficiently.[15]
HPLC (Reversed-Phase) >85% Moderate High-purity applications: cloning, mutagenesis, diagnostics. Excellent for dye-labeled oligos.[15] Higher cost and complexity. Yield loss is higher due to tight cuts of the product peak.[5]

| PAGE | >95% | Low | Applications requiring the highest purity, such as crystallography or gene synthesis.[14] | Very poor yield; not suitable for many modifications, including fluorophores.[14][16] |

To improve recovery, ensure your crude synthesis quality is high. A cleaner crude product allows for a broader, more generous collection of the main peak during chromatography, leading to a higher yield.[1][5]

Experimental Workflows and Protocols

Solid-Phase Oligonucleotide Synthesis Cycle

The standard phosphoramidite chemistry for oligonucleotide synthesis proceeds in a four-step cycle for each nucleotide added. The efficiency of each step, particularly coupling, is paramount for achieving a good final yield.

Oligo_Synthesis_Cycle cluster_workflow Solid-Phase Synthesis Cycle Deblocking Step 1: Deblocking (Detritylation) Removes 5'-DMT group Coupling Step 2: Coupling Adds next phosphoramidite Deblocking->Coupling Exposes 5'-OH Capping Step 3: Capping Blocks unreacted 5'-OH groups Coupling->Capping Forms phosphite (B83602) triester Oxidation Step 4: Oxidation Stabilizes phosphate (B84403) backbone Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Cycle Repeats

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Troubleshooting Workflow for Low Yield

When faced with a low yield, a systematic approach can help identify the root cause. This workflow starts by evaluating the crude product before moving to subsequent steps.

Troubleshooting_Workflow Start Low Final Yield of Labeled Oligonucleotide CheckCrude Analyze Crude Product (HPLC / MS) Start->CheckCrude CrudeQuality Is crude product yield and purity acceptable? CheckCrude->CrudeQuality TroubleshootSynth Troubleshoot Synthesis: - Check Reagents (Moisture) - Optimize Coupling Time - Verify Capping CrudeQuality->TroubleshootSynth No CheckLabeling Analyze Post-Labeling Mixture (Before Purification) CrudeQuality->CheckLabeling Yes LabelingEfficiency Is labeling efficiency high? CheckLabeling->LabelingEfficiency TroubleshootLabeling Troubleshoot Labeling: - Check pH and Buffer - Use Fresh Dye - Optimize Dye:Oligo Ratio LabelingEfficiency->TroubleshootLabeling No TroubleshootPurification Optimize Purification: - Choose Appropriate Method - Adjust Fraction Collection - Assess Method Suitability LabelingEfficiency->TroubleshootPurification Yes

References

Technical Support Center: Optimization of Deprotection Protocols for 13C Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of deprotection protocols for 13C labeled RNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful deprotection and purification of your valuable isotopically labeled RNA samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common 2'-hydroxyl protecting groups used for the synthesis of 13C labeled RNA, and how do their deprotection protocols differ?

A1: The most prevalent 2'-hydroxyl protecting groups for solid-phase synthesis of 13C labeled RNA are tert-butyldimethylsilyl (TBDMS) and [(triisopropylsilyl)oxy]methyl (TOM).[1] A third, acid-labile group, 2'-bis(acetoxyethoxy)-methyl ether (2'-ACE), offers an alternative deprotection strategy.[2]

  • TBDMS and TOM Groups: Both are silyl (B83357) ethers and are typically removed using a fluoride-based reagent. A widely used method involves treatment with triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like N-Methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[3][4] Another common reagent is tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF).[5][6] The choice between these reagents can depend on the specific sequence and presence of other sensitive modifications.

  • ACE Group: This group is acid-labile and is removed under mild acidic conditions, which offers an orthogonal deprotection strategy to the base-labile protecting groups on the nucleobases.[2] This can be advantageous for sensitive RNA sequences.

Q2: Can the presence of 13C labels affect the efficiency or kinetics of the deprotection reactions?

A2: While the fundamental chemical reactions of deprotection are the same for labeled and unlabeled RNA, the presence of 13C isotopes can have subtle effects. In practice, for the deprotection of 13C labeled RNA, standard protocols developed for unlabeled RNA are generally followed and have been shown to be effective.[5] It is crucial to monitor the completeness of the reaction to ensure all protecting groups are removed.

Q3: How can I assess the completeness of deprotection for my 13C labeled RNA?

A3: Several analytical techniques can be employed to verify the complete removal of all protecting groups:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are powerful tools to confirm the molecular weight of the final RNA product.[5][7] The observed mass should match the calculated mass of the fully deprotected 13C labeled RNA. Incomplete deprotection will result in a higher observed mass corresponding to the residual protecting groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For 13C labeled RNA, NMR is particularly informative. 1H-13C HSQC spectra can be used to confirm the labeling pattern and the absence of signals corresponding to protecting groups.[8]

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC can be used to analyze the purity of the deprotected RNA. Incompletely deprotected species may have different retention times compared to the fully deprotected RNA.[4][5]

Q4: What are the best practices for handling and storing 13C labeled RNA after deprotection to prevent degradation?

A4: RNA is susceptible to degradation by RNases. Therefore, it is critical to maintain an RNase-free environment throughout the deprotection and subsequent handling steps. Use RNase-free water, reagents, and labware. Wear gloves at all times. After purification, resuspend the 13C labeled RNA in an RNase-free buffer (e.g., TE buffer) and store it at -80°C for long-term stability. For short-term storage, -20°C may be sufficient.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Deprotection (Higher than expected mass in MS) 1. Insufficient reaction time or temperature.[9] 2. Degraded or old deprotection reagents. 3. Inadequate mixing of reagents and RNA.1. Extend the incubation time or slightly increase the temperature as per the protocol. 2. Use fresh, high-quality deprotection reagents. 3. Ensure the RNA pellet is fully dissolved in the deprotection solution.
RNA Degradation (Smear on gel or multiple low molecular weight peaks in HPLC/MS) 1. RNase contamination.[10] 2. Harsh deprotection conditions (e.g., prolonged heating).[4] 3. Depurination due to acidic conditions.1. Strictly adhere to RNase-free techniques. 2. Optimize deprotection time and temperature; avoid excessive heating. 3. Ensure the pH of all solutions is appropriate for RNA stability.
Low Yield of Purified 13C Labeled RNA 1. Incomplete cleavage from the solid support. 2. Loss of RNA during precipitation or purification steps.[3] 3. Inefficient synthesis of the RNA.1. Ensure complete reaction with the cleavage reagent. 2. Optimize precipitation conditions (e.g., temperature, duration) and be careful during pellet washing. Use appropriate purification columns and follow the manufacturer's protocol. 3. Review the synthesis report to check coupling efficiencies.
Presence of Salt Adducts in Mass Spectrum 1. Incomplete desalting after purification.[5]1. Repeat the desalting step (e.g., ethanol (B145695) precipitation, size-exclusion chromatography). Ensure the final RNA pellet is washed thoroughly with 70-80% ethanol.

Data Presentation

Table 1: Deprotection Conditions and Yields for 13C5-Labeled RNA Sequences

RNA Sequence (13C5-labeled nucleosides underlined)Deprotection ConditionsPurification MethodFinal Yield (%)Reference
5'-GCAU-3'1. 1:1 mixture of 12 M MeNH2 in H2O / 8 M MeNH2 in EtOH (3 h at 35°C) 2. 1 M Bu4NF·3H2O in THF (14 h at 20°C)Anion-exchange HPLC29[5]
5'-UGCAU-3'1. 1:1 mixture of 12 M MeNH2 in H2O / 8 M MeNH2 in EtOH (3 h at 35°C) 2. 1 M Bu4NF·3H2O in THF (14 h at 20°C)Anion-exchange HPLC28[5]

Experimental Protocols

Protocol 1: Deprotection of 13C-Labeled RNA Synthesized with 2'-O-TOM Protecting Groups[5]

This protocol is adapted from Wenter et al. (2006) for the deprotection of chemically synthesized 13C-labeled RNA.

Materials:

  • 13C-labeled RNA synthesized on a solid support (e.g., CPG)

  • 1:1 (v/v) mixture of 12 M methylamine (B109427) (MeNH2) in H2O and 8 M MeNH2 in ethanol (EtOH)

  • 1 M tetrabutylammonium fluoride trihydrate (Bu4NF·3H2O) in tetrahydrofuran (THF)

  • 1 M Tris-HCl buffer, pH 7.4

  • RNase-free water and microcentrifuge tubes

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support with the synthesized 13C-labeled RNA to a screw-cap microcentrifuge tube.

    • Add 1 mL of the 1:1 MeNH2 in H2O/EtOH solution.

    • Incubate the mixture for 3 hours at 35°C.

    • Centrifuge the tube and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

    • Evaporate the supernatant to dryness using a vacuum concentrator.

  • 2'-O-TOM Group Removal:

    • Dissolve the dried residue in 1 mL of 1 M Bu4NF·3H2O in THF.

    • Incubate the solution for 14 hours at 20°C.

    • Add 1 mL of 1 M Tris-HCl buffer (pH 7.4) to quench the reaction.

    • Reduce the volume of the solution by half using a vacuum concentrator.

  • Purification:

    • Purify the deprotected 13C-labeled RNA using anion-exchange HPLC.

    • Desalt the purified RNA using a suitable method, such as size-exclusion chromatography or ethanol precipitation.

    • Quantify the final product spectrophotometrically.

Protocol 2: Deprotection of RNA using Methylamine and TEA·3HF[3]

This protocol is adapted from Wincott et al. (1995).

Materials:

  • RNA synthesized on a solid support (e.g., CPG)

  • 40% Methylamine solution

  • TEA·HF/NMP solution (1.5 ml N-Methylpyrrolidinone, 750 µl Triethylamine, and 1 ml Triethylamine trihydrofluoride)

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 1-Butanol

  • 70% Ethanol

  • TE buffer, pH 7.5

  • RNase-free water and microcentrifuge tubes

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG beads to a 1.5 ml screw-cap tube.

    • Add 1 ml of 40% Methylamine solution.

    • Incubate at 65°C for 10 minutes.

    • Cool to –20°C for 10 minutes, then centrifuge and transfer the supernatant to a new tube.

    • Wash the beads with a mixture of Ethanol:Acetonitrile:Water (3:1:1) and combine with the supernatant.

    • Dry the combined solution to a powder in a vacuum concentrator (no heat).

  • 2'-Silyl Group Removal:

    • Resuspend the dried pellet in 250 µl of TEA·HF/NMP solution.

    • Incubate at 65°C for 1.5 hours.

    • Place the tube on ice for 30 minutes.

  • Precipitation and Purification:

    • Add 25 µl of 3M NaOAc (pH 5.2) and 1 ml of 1-butanol. Vortex to mix.

    • Incubate at –70°C for at least 1 hour.

    • Centrifuge at maximum speed for 30 minutes at 4°C.

    • Carefully remove the butanol, wash the RNA pellet with 70% ethanol, and dry the pellet.

    • Resuspend the purified RNA in TE buffer (pH 7.5).

    • For higher purity, further purify the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

Deprotection_Workflow_TOM Deprotection Workflow for 2'-O-TOM Protected 13C RNA cluster_cleavage Cleavage & Base Deprotection cluster_silyl_removal 2'-O-TOM Removal cluster_purification Purification & Analysis start Synthesized 13C RNA on Solid Support cleavage Add MeNH2 in H2O/EtOH (3h, 35°C) start->cleavage separate Separate Supernatant cleavage->separate dry1 Evaporate to Dryness separate->dry1 desilylation Add Bu4NF in THF (14h, 20°C) dry1->desilylation quench Quench with Tris-HCl desilylation->quench concentrate Reduce Volume quench->concentrate hplc Anion-Exchange HPLC concentrate->hplc desalt Desalting hplc->desalt analysis MS / NMR Analysis desalt->analysis final_product Purified 13C Labeled RNA analysis->final_product

Caption: Workflow for deprotection of 2'-O-TOM protected 13C RNA.

Troubleshooting_Logic Troubleshooting Logic for RNA Deprotection cluster_issues Common Issues cluster_solutions Potential Solutions start Deprotection Experiment analysis Analyze Product (MS, HPLC, Gel) start->analysis issue Issue Detected? analysis->issue success Successful Deprotection issue->success No incomplete Incomplete Deprotection issue->incomplete Yes (High MW) degradation RNA Degradation issue->degradation Yes (Smear/Low MW) low_yield Low Yield issue->low_yield Yes (Low Amount) optimize_time_temp Optimize Time/Temp incomplete->optimize_time_temp fresh_reagents Use Fresh Reagents incomplete->fresh_reagents degradation->optimize_time_temp rnase_free Strict RNase-free Technique degradation->rnase_free optimize_purification Optimize Purification/Precipitation low_yield->optimize_purification

Caption: Troubleshooting decision tree for 13C RNA deprotection.

References

avoiding isotopic scrambling in RNA labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RNA isotopic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize isotopic scrambling and ensure the accuracy of your labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of RNA labeling?

A1: Isotopic scrambling refers to the randomization of isotope positions within a molecule, leading to a deviation from the expected labeling pattern based on known metabolic pathways.[1] In RNA labeling, this means that the heavy isotopes (e.g., ¹³C or ¹⁵N) from a labeled precursor are not incorporated into the ribonucleotide in the predicted positions. This can occur through various biochemical reactions, complicating the interpretation of data from techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q2: What are the primary causes of isotopic scrambling in cellular (in vivo) RNA labeling?

A2: Isotopic scrambling in living cells primarily arises from the complex and interconnected nature of metabolic pathways. Key causes include:

  • Metabolic Branch Points and Convergences: Pathways where metabolites can be produced from multiple sources or can enter various downstream pathways can contribute to scrambling.

  • Reversible Reactions: High rates of reversible enzymatic reactions can lead to the redistribution of labeled carbons within a molecule and connected metabolic pools.[1]

  • Futile Cycles: The simultaneous operation of two opposing metabolic pathways can lead to the continual cycling of metabolites and scrambling of isotopic labels.[1]

  • Central Carbon Metabolism: Pathways like the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) pathway (PPP) are major hubs for carbon rearrangement and can significantly contribute to scrambling when using precursors like ¹³C-glucose.

Q3: How can I avoid isotopic scrambling?

A3: The most effective way to completely avoid isotopic scrambling is to perform in vitro transcription .[] This cell-free system uses purified components, including isotopically labeled nucleotide triphosphates (NTPs), and lacks the complex metabolic network present in living cells that causes scrambling.[]

Q4: When is metabolic labeling (in vivo) preferred over in vitro transcription?

A4: Metabolic labeling is essential for studying RNA dynamics within a living system.[3] It allows researchers to investigate processes such as RNA synthesis rates, turnover, and post-transcriptional modifications in their native cellular context.

Troubleshooting Guides

Issue 1: Unexpected Isotopic Distribution Suggesting Scrambling in Metabolic Labeling

Possible Cause: The labeled precursor is being extensively metabolized and its isotopes are being redistributed through central metabolic pathways before being incorporated into RNA.

Troubleshooting Steps:

  • Optimize Labeled Precursor and Concentration:

    • If using a broadly metabolized precursor like ¹³C-glucose, consider using a more direct precursor for nucleotide synthesis, although this can be challenging.

    • Optimize the concentration of the labeled substrate. A concentration that is too low may be completely consumed and enter scrambling pathways, while a concentration that is too high could be toxic to the cells.

  • Perform a Time-Course Experiment: Collect samples at various time points to track the incorporation of the label. Shorter labeling times may reduce the extent of scrambling by minimizing the time for the label to traverse through extensive metabolic networks.

  • Modify Cell Culture Conditions:

    • Ensure cells are in a logarithmic growth phase and metabolically active.

    • Consider the composition of the culture medium. The presence of unlabeled carbon sources can dilute the isotopic label and contribute to scrambling.

Issue 2: Low Yield of Labeled RNA from In Vitro Transcription

Possible Cause: Suboptimal reaction conditions, particularly the concentrations of NTPs and magnesium ions (Mg²⁺), can lead to reduced transcription efficiency.

Troubleshooting Steps:

  • Optimize NTP and Mg²⁺ Concentrations: The ratio of Mg²⁺ to NTPs is a critical parameter. Excess free NTPs can chelate Mg²⁺, which is an essential cofactor for RNA polymerase.

    • Standard NTP concentrations typically range from 1 to 2 mM for each nucleotide.[] However, for high-yield reactions, concentrations up to 10 mM each have been used successfully.[1]

    • The optimal Mg²⁺ concentration is often higher than the total NTP concentration. A molecular ratio of total NTPs to Mg²⁺ of approximately 1:1.875 has been shown to be effective.[1][4]

  • Verify Enzyme Activity: Ensure the T7 RNA polymerase and any other enzymes (e.g., pyrophosphatase) are active and have been stored correctly.

  • Check DNA Template Quality: The purity and integrity of the DNA template are crucial for efficient transcription.[]

ParameterRecommended RangeNotes
Individual NTP Concentration 1 - 10 mM[1][]Higher concentrations can increase yield but may require higher Mg²⁺ levels.
Total NTP Concentration 4 - 40 mMSum of all four NTP concentrations.
Mg²⁺ Concentration 5 - 75 mM[5]Should be in excess of the total NTP concentration.
NTP:Mg²⁺ Molar Ratio ~1:1.2 to 1:1.9[1][5]Critical for optimal enzyme activity.
T7 RNA Polymerase 100 U per 20 µL reactionLowering the concentration can hinder the reaction.[4]
Incubation Time 2 - 9 hours[5]Optimal time can vary depending on the template and reaction conditions.

Table 1: Recommended concentrations and ratios for optimizing in vitro transcription reactions.

Issue 3: Inconsistent Results Between Biological Replicates in Metabolic Labeling

Possible Cause: Variability in quenching and extraction procedures can lead to inconsistent metabolic activity and RNA recovery between samples.

Troubleshooting Steps:

  • Standardize Quenching: Rapid and complete cessation of metabolic activity is crucial.

    • Use a validated quenching method, such as rapidly transferring cells to a cold methanol (B129727) solution (-40°C or colder).

    • Ensure the quenching time is minimized and consistent across all samples.

  • Optimize Metabolite Extraction: The efficiency of RNA extraction can vary.

    • Test different extraction solvents (e.g., TRIzol, phenol-chloroform) to find the optimal method for your cell type.

    • Ensure complete cell lysis and homogenization.

Experimental Protocols

Protocol 1: High-Yield In Vitro Transcription of ¹³C-Labeled RNA

This protocol is designed to produce milligram quantities of isotopically labeled RNA, minimizing the potential for scrambling.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg/µL)

  • ¹³C-labeled NTP solution (ATP, GTP, CTP, UTP; 100 mM each)

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • RNase Inhibitor (e.g., 40 U/µL)

  • Inorganic Pyrophosphatase (e.g., 1 U/µL)

  • Nuclease-free water

Procedure:

  • Reaction Assembly: In a nuclease-free tube on ice, assemble the following reaction mixture (for a 100 µL reaction):

    • Nuclease-free water: to 100 µL

    • 5x Transcription Buffer: 20 µL

    • ¹³C-NTP mix (10 mM each final): 10 µL of each 100 mM stock

    • Additional MgCl₂ (if needed to optimize NTP:Mg²⁺ ratio): As determined by optimization

    • DNA template: 1 µg

    • RNase Inhibitor: 2 µL

    • Inorganic Pyrophosphatase: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate for 15 minutes at 37°C to degrade the DNA template.

  • Purification: Purify the labeled RNA using your preferred method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a spin column-based kit).

Protocol 2: Metabolic Labeling of RNA with ¹³C-Glucose in Mammalian Cells

This protocol describes the general steps for labeling RNA in cultured mammalian cells using ¹³C-glucose.

Materials:

  • Mammalian cells of interest

  • Culture medium deficient in glucose

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol, -40°C)

  • RNA extraction kit or reagents (e.g., TRIzol)

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Medium Exchange: Aspirate the standard medium and wash the cells once with PBS. Replace with glucose-free medium supplemented with a known concentration of ¹³C-glucose (e.g., 10 mM).

  • Labeling: Incubate the cells for the desired labeling period. This will need to be optimized based on the experimental goals.

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold quenching solution.

  • Cell Harvesting: Scrape the cells in the quenching solution and transfer to a pre-chilled tube.

  • RNA Extraction: Pellet the cells by centrifugation at a low speed and low temperature. Proceed with your standard RNA extraction protocol.

Visualizations

Experimental_Workflow_In_Vitro_Transcription cluster_Template_Prep DNA Template Preparation cluster_IVT In Vitro Transcription cluster_Purification Purification pcr PCR Amplification ivt_mix Assemble Reaction: - T7 Polymerase - ¹³C-NTPs - Buffer (Mg²⁺) pcr->ivt_mix linearize Plasmid Linearization linearize->ivt_mix incubate Incubate at 37°C ivt_mix->incubate dnase DNase Treatment incubate->dnase purify RNA Purification (e.g., column or precipitation) dnase->purify analysis Downstream Analysis (NMR, MS) purify->analysis

Workflow for in vitro transcription of isotopically labeled RNA.

Metabolic_Labeling_Workflow cluster_Cell_Culture Cell Culture cluster_Labeling_Harvest Labeling and Harvesting cluster_Extraction_Analysis Extraction and Analysis culture Culture Cells medium_exchange Medium Exchange with ¹³C-labeled Precursor culture->medium_exchange labeling Incubate for Labeling Period medium_exchange->labeling quench Quench Metabolism labeling->quench harvest Harvest Cells quench->harvest rna_extraction RNA Extraction harvest->rna_extraction analysis Downstream Analysis (LC-MS/MS) rna_extraction->analysis

Workflow for metabolic labeling of RNA in cell culture.

Scrambling_Causes precursor ¹³C-Labeled Precursor (e.g., Glucose) central_metabolism Central Carbon Metabolism (Glycolysis, PPP, TCA Cycle) precursor->central_metabolism scrambled_pool Scrambled ¹³C-Metabolite Pool central_metabolism->scrambled_pool Reversible Reactions, Branch Points nucleotide_synthesis De Novo Nucleotide Synthesis scrambled_pool->nucleotide_synthesis labeled_rna ¹³C-Labeled RNA (with scrambled pattern) nucleotide_synthesis->labeled_rna

Causes of isotopic scrambling in metabolic labeling.

References

Technical Support Center: Phosphoramidite Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phosphoramidite (B1245037) reagents. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the common challenges associated with phosphoramidite stability and handling. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your reagents and the success of your oligonucleotide synthesis experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the storage, handling, and use of phosphoramidites.

Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis

Q1: We are experiencing a significant drop in our coupling efficiency. What are the most common causes?

A: A sudden or gradual decrease in coupling efficiency is a frequent issue in oligonucleotide synthesis. The most common culprits are related to reagent integrity and instrument performance. Key factors include:

  • Moisture Contamination: Phosphoramidites are extremely sensitive to hydrolysis.[1][2][3] Even trace amounts of water in your acetonitrile (B52724), activator solution, or synthesizer lines can rapidly degrade the phosphoramidite, rendering it inactive for the coupling reaction.[1][2]

  • Phosphoramidite Degradation: Improper storage or prolonged time in solution can lead to the degradation of phosphoramidites through hydrolysis and oxidation.[2][4] The trivalent phosphorus (P(III)) center is susceptible to oxidation to a pentavalent phosphate (B84403) (P(V)), which will not couple.[4]

  • Suboptimal Activator: The activator is crucial for the coupling reaction.[1] Using a degraded activator, an incorrect concentration, or an activator not suited for your specific phosphoramidite can lead to poor coupling.

  • Instrument and Fluidics Issues: Problems within the DNA synthesizer, such as leaks, partially clogged lines, or inaccurate reagent delivery, can prevent sufficient amounts of phosphoramidite and activator from reaching the synthesis column.[1]

  • Solid Support Problems: For longer sequences, the pores of the solid support can become clogged, hindering reagent access to the growing oligonucleotide chain.[1]

Q2: How can we troubleshoot the source of low coupling efficiency?

A: A systematic approach is essential to pinpoint the root cause. We recommend the following workflow:

  • Verify Reagent Integrity:

    • Use fresh, anhydrous acetonitrile (<30 ppm water).[4][5] Consider using molecular sieves in your solvent bottles to scavenge residual moisture.[2][5]

    • Prepare fresh phosphoramidite and activator solutions. Do not store them on the synthesizer for extended periods.[2]

    • Check the expiration dates of your reagents.

  • Inspect the Synthesizer:

    • Perform a thorough check of the fluidics system for any leaks or blockages.

    • Ensure that all valves are functioning correctly and that reagent delivery volumes are accurate.

  • Evaluate the Synthesis Protocol:

    • For challenging sequences or modified phosphoramidites, consider increasing the coupling time.[3][5]

    • Ensure the chosen activator is appropriate for your application. For sterically hindered phosphoramidites, a stronger activator may be required.[2]

  • Analyze the Crude Product:

    • Analysis of the crude oligonucleotide by HPLC or mass spectrometry can provide valuable insights. A high percentage of n-1 shortmers is a strong indicator of poor coupling efficiency.[2][3]

    • A trityl cation assay can be used to monitor the stepwise coupling efficiency in real-time.[1][3]

A step-by-step workflow for diagnosing and resolving low coupling efficiency is illustrated in the diagram below.

A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Issue 2: Phosphoramidite Degradation

Q3: What are the main degradation pathways for phosphoramidites, and how can we prevent them?

A: The two primary degradation pathways for phosphoramidites are hydrolysis and oxidation.[4]

  • Hydrolysis: The P(III) center is highly susceptible to reaction with water, which leads to the formation of an H-phosphonate diester.[4][6] This species is inactive in the standard coupling reaction. This degradation is catalyzed by weak acids.

  • Oxidation: Exposure to air can oxidize the trivalent phosphorus (P(III)) to a pentavalent phosphate (P(V)) species, which is also inactive for coupling.[4]

Prevention of degradation hinges on strict anhydrous and anaerobic handling and storage conditions.[4][7]

G Amidite Active Phosphoramidite (P(III)) Hydrolysis_Product H-Phosphonate (Inactive) Amidite->Hydrolysis_Product H2O (Moisture) Oxidation_Product Phosphate (P(V), Inactive) Amidite->Oxidation_Product O2 (Air)

Primary degradation pathways of phosphoramidites.

Q4: What are the recommended storage conditions for phosphoramidites?

A: To ensure long-term stability, phosphoramidites require specific storage conditions. We recommend the following:

FormTemperatureAtmosphereHandling Precautions
Solid -20°C or lower[4]Inert (Argon or Nitrogen)[4]Allow the container to warm to room temperature before opening to prevent moisture condensation.[4] Avoid frost-free freezers due to temperature cycling.[4]
Solution -20°C[4]Inert (Argon or Nitrogen)[4]Use high-quality anhydrous acetonitrile (<30 ppm water).[4] For critical applications, consider drying the solution with activated 3Å molecular sieves.[4]

Q5: Is there a difference in stability among the standard DNA phosphoramidites?

A: Yes, there is a notable difference in the stability of phosphoramidites in solution. The general order of decreasing stability is T > dC > dA >> dG.[2][8] 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are significantly less stable and more susceptible to degradation.[4][8] This is a critical consideration, especially when preparing and storing reagent plates for synthesis. The degradation of dG phosphoramidites can be autocatalytic, meaning the degradation products can accelerate further degradation.[8][9]

Experimental Protocols

Protocol 1: Assessment of Phosphoramidite Purity by ³¹P NMR Spectroscopy

Objective: To determine the purity of a phosphoramidite sample by identifying and quantifying the active P(III) species and any P(V) oxidation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the phosphoramidite sample.

    • Dissolve the sample in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

    • Ensure the solvent is free of moisture and acidic impurities.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • A typical acquisition might involve a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Use an external standard of 85% phosphoric acid for chemical shift referencing (δ = 0 ppm).

  • Data Analysis:

    • The active phosphoramidite (P(III)) species will appear as a sharp singlet or a pair of singlets (for diastereomers) typically in the range of δ = 145-150 ppm.

    • Oxidized P(V) impurities will appear as signals in the range of δ = -10 to 10 ppm.

    • Integrate the peaks corresponding to the P(III) and P(V) species.

    • Calculate the purity as: Purity (%) = [Integral(P(III)) / (Integral(P(III)) + Integral(P(V)))] * 100

Protocol 2: Purity and Impurity Profiling by HPLC

Objective: To assess the purity of phosphoramidite raw materials and identify potential degradation products or synthesis-related impurities.

Methodology:

  • Sample and Mobile Phase Preparation:

    • Prepare a reference solution of the phosphoramidite at a concentration of 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA) to minimize on-column degradation.

    • Prepare mobile phases as required by the specific method, typically involving acetonitrile and an aqueous buffer.

  • Chromatographic Conditions (Example Method):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with a modifier (e.g., TEAA or HFIP).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: As recommended for the column dimensions.

    • Detection: UV detection at an appropriate wavelength (e.g., 260 nm).

    • Mass Spectrometry (Optional): Couple the HPLC to a mass spectrometer for identification of impurities.

  • Data Analysis:

    • The main peak corresponds to the pure phosphoramidite.

    • Smaller peaks represent impurities.[10]

    • Calculate the purity based on the relative peak areas.

    • Mass spectrometry data can be used to identify the mass of the main product and any detected impurities, confirming their identity.[1]

Protocol 3: Trityl Cation Assay for Stepwise Coupling Efficiency

Objective: To quantitatively assess the stepwise coupling efficiency during an ongoing oligonucleotide synthesis.[1]

Methodology:

  • Procedure (Automated): This procedure is typically automated by the software of the DNA synthesizer.

  • Principle: The dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl of the growing oligonucleotide chain at the beginning of each synthesis cycle. This DMT cation has a strong absorbance at approximately 495 nm.

  • Measurement: The synthesizer's spectrophotometer measures the absorbance of the collected trityl cation solution after each deblocking step.

  • Calculation:

    • The absorbance is directly proportional to the number of moles of the DMT group released.

    • A significant drop in absorbance from one cycle to the next indicates a failure in the coupling step of that cycle.[1]

    • The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one.[1]

References

Technical Support Center: Refining Purification Methods for Isotopically Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isotopically labeled RNA. Our goal is to help you overcome common challenges and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield when purifying isotopically labeled RNA?

Low yields of in vitro transcribed RNA are a frequent issue. Several factors can contribute to this problem, including:

  • Suboptimal Reagent Concentrations: The concentrations of critical components in the transcription reaction, such as magnesium ions (Mg²⁺) and nucleotide triphosphates (NTPs), are crucial for T7 RNA polymerase activity. The ratio of Mg²⁺ to NTPs is a key parameter influencing transcription efficiency.[1] High concentrations of NTPs can even become inhibitory.[1]

  • Poor Quality DNA Template: The purity and integrity of the DNA template are essential for a successful transcription reaction. Contaminants like salts, ethanol (B145695), or residual proteins from plasmid preparations can inhibit T7 RNA polymerase.[1]

  • Inactive T7 RNA Polymerase: The polymerase may lose activity due to improper storage or handling. It's recommended to store the enzyme at -20°C in a non-frost-free freezer and avoid repeated freeze-thaw cycles.[1]

  • Incomplete Elution: The nuclease-free water used for elution may not have been delivered to the center of the spin column matrix, preventing complete saturation and release of the RNA.[2]

  • RNA Secondary Structure: The secondary structure of smaller RNAs (<45 nt) can affect their binding and elution from purification columns.[2]

Q2: My purified isotopically labeled RNA appears degraded on a gel. What are the likely causes and how can I prevent this?

RNA degradation is a common problem that can occur at various stages. The primary culprits are:

  • RNase Contamination: RNases are ubiquitous enzymes that rapidly degrade RNA.[1][2][3][4][5] Contamination can be introduced through laboratory equipment, reagents, or the general lab environment.[1][2][4] To mitigate this, it is crucial to work in a designated RNase-free area, wear gloves, and use certified RNase-free water, reagents, and labware.[1][2][4][6]

  • Improper Sample Storage: Purified RNA should be used immediately or stored at -70°C for long-term stability.[2][6] Repeated freeze-thaw cycles should be avoided by storing RNA in small aliquots.[4][6]

  • Harsh Purification Conditions: Vigorous vortexing or the use of low-quality reagents during purification can lead to RNA shearing and degradation.[1]

  • Hydrolysis: RNA is susceptible to hydrolysis, especially at alkaline pH and in the presence of divalent cations. Storing RNA in a buffered solution at a slightly acidic to neutral pH (e.g., citrate (B86180) buffer pH 6 or TE buffer pH 7.5) can improve stability.

Q3: The A260/230 ratio of my purified RNA is low. What does this indicate and how can I improve it?

A low A260/230 ratio often indicates the presence of contaminants that absorb at 230 nm, such as guanidine (B92328) salts from lysis buffers or phenol (B47542) from extraction steps.[2] To improve the A260/230 ratio:

  • Ensure Complete Removal of Wash Buffers: During spin column purification, make sure the column tip does not touch the flow-through, and perform an additional centrifugation step to remove any residual wash buffer containing salts.[2][7]

  • Perform Additional Wash Steps: Increasing the number of wash steps with 70-80% ethanol can help remove residual salts.[5]

  • Ethanol Precipitation: For already purified samples with low purity, an ethanol precipitation step can effectively desalt the RNA.[5]

Q4: Can I use the same purification methods for isotopically labeled and unlabeled RNA?

In general, the same purification methods can be used for both isotopically labeled and unlabeled RNA. Common methods include denaturing polyacrylamide gel electrophoresis (PAGE), spin column chromatography, and high-performance liquid chromatography (HPLC).[8][9][10] However, it is important to consider that the incorporation of heavy isotopes may slightly alter the migration of the RNA in a gel or its retention time in chromatography, although this effect is usually negligible for most applications. The physicochemical properties of 18O-labeled short interfering RNA, for example, were found to be indistinguishable from unlabeled RNA.[11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of isotopically labeled RNA.

Problem Possible Cause Recommended Solution
Low RNA Yield Incomplete lysis of cells or tissues.Ensure complete sample lysis by using appropriate mechanical or enzymatic methods in conjunction with lysis buffers.[12]
Suboptimal reagent concentrations in in vitro transcription.Titrate the Mg²⁺ concentration and ensure NTP concentrations are optimal (typically 1-2 mM).[1]
Poor quality or incomplete linearization of the DNA template.Purify the DNA template using phenol:chloroform extraction or a commercial kit and verify its integrity on an agarose (B213101) gel.[1]
Inactive T7 RNA polymerase.Use a positive control to verify enzyme activity and store the enzyme properly at -20°C.[1]
Incomplete elution from spin columns.Ensure the elution buffer is applied directly to the center of the column matrix. Consider increasing the elution volume or performing multiple elutions.[2]
RNA Degradation RNase contamination.Maintain a strict RNase-free environment. Use certified RNase-free reagents and labware, and wear gloves.[1][2][4][6] Consider adding an RNase inhibitor to the transcription reaction.[1]
Improper storage of RNA.Store purified RNA at -70°C in small aliquots to avoid repeated freeze-thaw cycles.[2][4][6]
Harsh purification conditions.Handle RNA solutions gently and avoid vigorous vortexing.[1]
Low A260/230 Ratio Residual salt carry-over from wash buffers.Ensure wash steps are performed correctly and that no residual wash buffer is carried over. An additional spin can help.[2][7] Add an extra wash step with 70-80% ethanol.[5]
Phenol contamination.If using phenol-based extraction methods, ensure complete removal of the organic phase.
Low A260/280 Ratio Protein contamination.If applicable to your workflow, ensure the Proteinase K digestion step is included and effective.[7] Phenol:chloroform extraction can also be used to remove proteins.[8]
DNA Contamination Incomplete DNase treatment.Ensure the DNase I treatment is performed according to the protocol. For critical applications like RT-PCR, a DNase I treatment is essential.[3]
Carryover of plasmid DNA.In methods like TRIzol extraction, ensure proper phase separation to avoid carrying over the interphase where DNA is located.[3]

Experimental Protocols

1. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

This method is highly effective for obtaining high-purity RNA, as it separates the full-length product from truncated transcripts and unincorporated nucleotides.[8]

  • Materials:

    • Denaturing polyacrylamide gel (appropriate percentage for the RNA size)

    • TBE buffer (Tris-borate-EDTA)

    • RNA loading buffer (containing a denaturant like formamide)

    • UV shadowing equipment

    • Sterile scalpel or razor blade

    • Elution buffer (e.g., 0.3 M sodium acetate, 0.1% SDS, 1 mM EDTA)

    • Ethanol (100% and 70%)

  • Procedure:

    • Add an equal volume of RNA loading buffer to the transcription reaction mixture.

    • Heat the sample at 95°C for 3-5 minutes and then immediately place it on ice.

    • Load the sample onto the denaturing polyacrylamide gel.

    • Run the electrophoresis until the desired separation is achieved.

    • Visualize the RNA band using UV shadowing.

    • Excise the band corresponding to the full-length RNA using a sterile scalpel.

    • Crush the gel slice and add elution buffer. Incubate with gentle agitation overnight at 4°C.

    • Separate the eluate from the gel fragments by centrifugation or using a filter tube.

    • Precipitate the RNA from the eluate by adding 2.5 volumes of 100% ethanol and incubating at -20°C for at least 1 hour.

    • Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.

    • Resuspend the purified RNA in an appropriate RNase-free buffer.[1]

2. Spin Column Chromatography Purification

Spin columns are a rapid and convenient method for removing unincorporated nucleotides, proteins, and salts.[8]

  • Materials:

    • Commercial RNA cleanup spin column kit (e.g., NEB Monarch®)

    • Ethanol (as required by the kit protocol)

    • Nuclease-free water

  • Procedure:

    • Follow the manufacturer's protocol for the specific spin column kit.

    • Typically, this involves mixing the RNA sample with a binding buffer and ethanol.

    • The mixture is then applied to the spin column, and the RNA binds to the silica (B1680970) membrane.

    • The column is washed with provided wash buffers to remove contaminants.

    • The purified RNA is then eluted from the column using nuclease-free water.[2]

    • Critical Steps: Ensure ethanol is thoroughly mixed with the sample and binding buffer before loading onto the column.[2] When eluting, apply the nuclease-free water directly to the center of the column matrix to ensure complete saturation.[2]

3. High-Performance Liquid Chromatography (HPLC) Purification

HPLC is the method of choice for achieving very high purity, which is often required for pharmaceutical and biophysical applications.[13][14] Ion-pair reversed-phase HPLC is a common technique for oligonucleotide purification.[13]

  • Materials:

    • HPLC system with a UV detector

    • Reversed-phase HPLC column suitable for oligonucleotides (e.g., Agilent PLRP-S)

    • Mobile phases typically consist of an aqueous buffer with an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) and an organic solvent like acetonitrile.

  • Procedure:

    • Develop an analytical-scale method to determine the optimal separation conditions.

    • Scale up the method to a preparative scale for purification of larger quantities.

    • Inject the crude RNA sample onto the equilibrated HPLC column.

    • Run a gradient of increasing organic solvent to elute the RNA.

    • Collect fractions corresponding to the peak of the full-length product.

    • Analyze the collected fractions for purity.

    • Pool the pure fractions and desalt them, for example, by ethanol precipitation.

Quantitative Data Summary

The following table summarizes typical performance metrics for different RNA purification methods. Actual results will vary depending on the specific RNA sequence, length, and experimental conditions.

Purification Method Typical Yield Purity (A260/280) Purity (A260/230) Key Advantages Key Disadvantages
Lithium Chloride Precipitation Moderate to HighGoodModerateEffective for RNAs >300 nt; removes most unincorporated nucleotides and enzymes.[8]Less effective for smaller RNAs; may not remove all contaminants.
Spin Column Chromatography High>1.8>1.8Fast and convenient; effectively removes unincorporated nucleotides, proteins, and salts.[8]Recovery of small RNAs can be variable; potential for salt carry-over if not performed carefully.[2]
Denaturing PAGE Lower>1.9>1.9High purity; excellent for removing truncated products.[8]Can be time-consuming; recovery may be reduced.[8]
HPLC Moderate to High>1.9>1.9Very high purity; scalable.[13]Requires specialized equipment and expertise; can be expensive.

Visualizations

Experimental_Workflow cluster_synthesis Isotopically Labeled RNA Synthesis cluster_purification Purification cluster_qc Quality Control cluster_application Downstream Application in_vitro_transcription In Vitro Transcription dnase_treatment DNase I Treatment in_vitro_transcription->dnase_treatment Remove DNA Template purification_method Purification Method (PAGE, Spin Column, HPLC) dnase_treatment->purification_method Isolate RNA quantification Quantification (UV-Vis) purification_method->quantification purity_assessment Purity Assessment (A260/280, A260/230) quantification->purity_assessment integrity_analysis Integrity Analysis (Gel Electrophoresis) purity_assessment->integrity_analysis application NMR, Mass Spectrometry, etc. integrity_analysis->application High-Quality RNA

Caption: General workflow for the production and purification of isotopically labeled RNA.

Troubleshooting_Logic cluster_yield Low Yield cluster_degradation Degradation cluster_purity Low Purity start Purification Problem (Low Yield, Degradation, Low Purity) check_transcription Check Transcription Reaction (Template, Polymerase, Reagents) start->check_transcription If Low Yield rnase_check Implement Strict RNase-Free Technique start->rnase_check If Degraded wash_check Improve Wash Steps (Extra Wash, Complete Removal) start->wash_check If Low Purity optimize_elution Optimize Elution (Volume, Placement) check_transcription->optimize_elution storage_check Verify Proper Storage Conditions (-70°C) rnase_check->storage_check repurify Re-purify Sample (e.g., Ethanol Precipitation) wash_check->repurify

Caption: Decision tree for troubleshooting common RNA purification issues.

References

Technical Support Center: Addressing Peak Overlap in NMR Spectra of Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with labeled RNA NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of peak overlap in your NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak overlap in the NMR spectra of labeled RNA?

A1: Peak overlap in RNA NMR spectra primarily stems from two key factors:

  • Limited Chemical Shift Dispersion: Unlike proteins with 20 different amino acids, RNA is composed of only four types of nucleotides (A, U, G, C).[1] This limited diversity results in a narrow range of chemical shifts for protons and carbons, causing signals to cluster together.[1]

  • Increasing Molecular Size: As the size of the RNA molecule increases, the number of signals in the spectrum grows, leading to greater spectral crowding and a higher probability of overlap.[1] Signal degeneracy and relaxation problems also become more pronounced with larger RNAs.[2][3][4]

Q2: My 1D proton NMR spectrum is too crowded to interpret. What is the first step I should take?

A2: When faced with a crowded 1D spectrum, the immediate next step is to acquire a 2D NMR experiment. Two-dimensional and multi-dimensional NMR techniques are designed to separate overlapping peaks by spreading the spectral information across multiple frequency axes.[5] This significantly enhances resolution and allows for the analysis of more complex molecular systems.[5] Common starting points for RNA include 2D NOESY and 2D TOCSY experiments.[6]

Q3: I'm still seeing significant overlap in my 2D spectra. What advanced techniques can I employ?

A3: For persistent overlap in 2D spectra, several advanced strategies can be implemented:

  • Isotope Labeling: Incorporating stable isotopes like ¹³C, ¹⁵N, and ²H into your RNA sample is a powerful method to resolve overlap.[1][7] This allows for the use of heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) that disperse signals based on the chemical shifts of the directly attached heavy atoms, providing much greater resolution.[5][6]

  • Higher-Dimensional NMR: Moving from 2D to 3D or even 4D NMR experiments can further separate crowded signals by adding additional frequency dimensions.[5]

  • Selective Isotope Labeling: Instead of uniform labeling, you can selectively label specific nucleotides or even specific atoms within a nucleotide.[1][2][3][4] This simplifies the spectrum by only showing signals from the labeled regions.

  • Segmental Isotope Labeling: For very large RNAs, it's possible to label only a specific segment or domain of the molecule.[8] This allows you to focus on a particular region of interest without interference from the rest of the molecule.[8]

Troubleshooting Guides

Issue 1: Poor Signal Resolution Despite Using 2D NMR

Symptoms:

  • Broad, overlapping peaks in 2D HSQC or NOESY spectra.

  • Difficulty in assigning individual resonances.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Sample Conditions Optimize sample concentration, pH, temperature, and buffer composition to minimize line broadening and maximize spectral dispersion.[5]
High Molecular Weight For larger RNAs, consider using deuterated solvents and selective deuteration of the RNA to reduce relaxation-induced line broadening.[5]
Conformational Exchange The RNA may be undergoing conformational exchange on a timescale that broadens NMR signals. Acquiring spectra at different temperatures can help identify if this is the case.
Issue 2: Ambiguous NOE Cross-Peaks Due to Overlap

Symptoms:

  • An NOE cross-peak could potentially be assigned to multiple pairs of protons due to overlapping diagonal peaks.

Possible Causes and Solutions:

Possible Cause Solution
Spectral Crowding Employ isotopic labeling strategies to simplify the spectrum. For example, using a sample where only adenosines are protonated while other nucleotides are deuterated will eliminate NOEs from non-adenosine protons.
Limited Resolution in 2D Acquire a 3D NOESY-HSQC experiment. The third dimension, corresponding to the ¹³C or ¹⁵N chemical shift, will help to resolve the ambiguity.
Spin Diffusion Overlapping signals can sometimes be exacerbated by spin diffusion, especially with longer mixing times in NOESY experiments. Acquiring a series of NOESY spectra with varying mixing times can help to distinguish direct NOEs from spin diffusion artifacts.

Experimental Protocols

Protocol 1: In Vitro Transcription for Uniform Isotopic Labeling

This protocol describes the standard method for preparing uniformly ¹³C and ¹⁵N-labeled RNA for NMR studies.

Materials:

  • Linearized DNA template with a T7 promoter.

  • T7 RNA polymerase.

  • ¹³C,¹⁵N-labeled ribonucleotide triphosphates (NTPs).

  • Transcription buffer (40 mM Tris-HCl pH 8.0, MgCl₂, spermidine, DTT).

  • RNase inhibitor.

Procedure:

  • Set up the transcription reaction by combining the DNA template, T7 RNA polymerase, labeled NTPs, and transcription buffer.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Treat the reaction mixture with DNase to remove the DNA template.

  • Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalt and buffer exchange the purified RNA into the desired NMR buffer.

Protocol 2: Segmental Isotope Labeling using T4 RNA Ligase

This protocol allows for the specific labeling of a segment within a larger RNA molecule.

Materials:

  • Two RNA fragments: one isotopically labeled and one unlabeled.

  • T4 RNA ligase.

  • A DNA "splint" oligonucleotide that is complementary to the ends of the two RNA fragments to be ligated.

  • Ligation buffer (containing ATP).

Procedure:

  • Anneal the two RNA fragments to the DNA splint by heating to 95°C and slowly cooling to room temperature.

  • Add T4 RNA ligase and ligation buffer to the annealed complex.

  • Incubate the reaction at 16°C overnight.

  • Purify the full-length, segmentally labeled RNA product using denaturing PAGE.

Data Presentation

Table 1: Comparison of Isotopic Labeling Strategies for Resolving Peak Overlap

Labeling Strategy Advantages Disadvantages Best Suited For
Uniform ¹³C/¹⁵N Labeling Enables a wide range of heteronuclear NMR experiments.[7]Can lead to complex spectra for larger RNAs due to the large number of signals.Small to medium-sized RNAs (<50 nucleotides).
Selective Nucleotide Labeling Simplifies spectra by only showing signals from a specific nucleotide type.[2][3][4]Requires multiple samples to probe the entire molecule. Information about interactions between different nucleotide types is lost.Assigning resonances in larger RNAs.
Segmental Labeling Drastically reduces spectral complexity by focusing on a specific domain.[8]Can be technically challenging to prepare the ligated RNA. The ligation process may not be 100% efficient.Very large RNAs or RNA-protein complexes.[8]
Deuteration Reduces line broadening for larger molecules, leading to sharper signals and improved resolution.[5]Can lead to loss of NOE information involving deuterated protons.Larger RNAs (>50 nucleotides).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis DNA_Template DNA Template (with T7 Promoter) Transcription In Vitro Transcription (T7 RNA Polymerase) DNA_Template->Transcription Labeled_NTPs Isotopically Labeled NTPs (¹³C, ¹⁵N) Labeled_NTPs->Transcription Purification RNA Purification (PAGE or HPLC) Transcription->Purification NMR_Sample Labeled RNA in NMR Buffer Purification->NMR_Sample OneD_NMR 1D ¹H NMR NMR_Sample->OneD_NMR TwoD_NMR 2D Heteronuclear NMR (e.g., HSQC) OneD_NMR->TwoD_NMR If Overlap ThreeD_NMR 3D NMR Experiments (e.g., NOESY-HSQC) TwoD_NMR->ThreeD_NMR If Overlap Peak_Picking Peak Picking & Assignment TwoD_NMR->Peak_Picking Deconvolution Spectral Deconvolution TwoD_NMR->Deconvolution ThreeD_NMR->Peak_Picking Structure_Calc Structure Calculation Peak_Picking->Structure_Calc

Caption: Workflow for labeled RNA NMR from sample preparation to data analysis.

troubleshooting_logic Start Peak Overlap Observed in NMR Spectrum Is_1D Is it a 1D Spectrum? Start->Is_1D Acquire_2D Acquire 2D NMR (e.g., HSQC, NOESY) Is_1D->Acquire_2D Yes Overlap_in_2D Overlap Persists in 2D Spectrum? Is_1D->Overlap_in_2D No Acquire_2D->Overlap_in_2D Optimize_Sample Optimize Sample Conditions (Concentration, pH, Temp) Overlap_in_2D->Optimize_Sample Yes End Resolved Spectrum Overlap_in_2D->End No Isotope_Labeling Employ Isotope Labeling (Selective, Segmental, Deuteration) Optimize_Sample->Isotope_Labeling Higher_Dim_NMR Acquire Higher-Dimensional NMR (3D/4D) Isotope_Labeling->Higher_Dim_NMR Deconvolution Use Spectral Deconvolution Software Higher_Dim_NMR->Deconvolution Deconvolution->End

Caption: Decision tree for troubleshooting peak overlap in RNA NMR spectra.

References

Technical Support Center: Minimizing RNA Degradation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing RNA degradation during synthesis. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and quality of your RNA products.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of RNase contamination in a laboratory setting?

A1: RNases are ubiquitous and highly stable enzymes that can degrade RNA. Key sources of contamination in a lab include[1][2][3]:

  • Personnel: Hands, skin flakes, and hair are major sources of RNases.[2]

  • Environment: Dust particles and microorganisms in the air can carry RNases.[1][3]

  • Reagents and Solutions: Non-certified RNase-free water, buffers, and other reagents can be contaminated.[4][]

  • Laboratory Equipment: Pipettes, glassware, plasticware, and electrophoresis tanks can harbor RNases if not properly decontaminated.[1][4]

Q2: What is the optimal temperature for an in vitro transcription (IVT) reaction?

A2: The optimal temperature for a standard in vitro transcription reaction is typically 37°C, as this is the ideal temperature for T7 RNA polymerase activity.[] However, some studies suggest that temperatures slightly above or below this standard may improve mRNA quality.[] For certain applications, such as synthesizing low immunogenicity RNA, a high-temperature IVT process using thermostable T7 RNAPs can be beneficial.[6] It is crucial to maintain a stable temperature throughout the reaction to ensure consistent transcription and minimize the production of truncated transcripts.[]

Q3: How should I store my purified RNA to prevent degradation?

A3: Proper storage is critical for maintaining RNA integrity. For long-term storage, it is recommended to store RNA at -70°C or -80°C in RNase-free water or a suitable buffer like 10 mM Tris-HCl (pH 7.0) or 1 mM sodium citrate (B86180) (pH 6.5).[7][8] To avoid repeated freeze-thaw cycles, which can lead to RNA degradation, store RNA in single-use aliquots.[4][7] For short-term storage, -20°C is acceptable for a few weeks.[4] Alternatively, RNA can be stored as an ethanol (B145695) precipitate at -20°C for long-term preservation.[8] Recent studies have also shown that desiccated RNA stored at room temperature with a stabilizing agent can maintain integrity for up to a year.[9]

Q4: Can divalent metal ions affect the stability of my RNA during synthesis?

A4: Yes, divalent metal cations are essential for RNA folding and catalysis.[10][11] Magnesium (Mg²⁺) is a critical cofactor for RNA polymerase activity during IVT.[] The concentration of these ions is crucial; for instance, the charge density of the cation can determine RNA stability.[10][11] However, it's also important to note that certain divalent cations can inhibit overall transcription at specific concentrations.[12] For example, while Mg²⁺ is required, other ions like Pb²⁺, Zn²⁺, and Cu²⁺ can be inhibitory.[12]

Troubleshooting Guides

Issue 1: RNA appears degraded on a denaturing agarose (B213101) gel (smearing).

This is a common issue indicating that the RNA has been broken down into smaller fragments.

Possible Cause Recommended Solution
RNase Contamination Ensure a strict RNase-free environment. Use certified RNase-free reagents, tips, and tubes.[] Clean work surfaces and equipment with RNase decontamination solutions.[1][4] Wear gloves and change them frequently.[1] Include an RNase inhibitor in your IVT reaction.[13]
Poor Quality DNA Template Check the integrity of your DNA template on an agarose gel before starting the IVT reaction.[] Avoid repeated freeze-thaw cycles of the DNA template by storing it in aliquots.[]
High Temperature or pH RNA is susceptible to hydrolysis at high temperatures and alkaline pH.[4][8] Ensure the reaction is incubated at the optimal temperature and that the pH of all solutions is appropriate. Store RNA in a slightly acidic or neutral buffer (pH 6.0-7.5).[14]
Incorrect Handling Minimize the time RNA is exposed to the environment by working quickly and keeping tubes closed.[4][15] Always keep RNA samples on ice when not in use.[4][15]
Issue 2: Low yield of synthesized RNA.

A low yield can result from several factors affecting the efficiency of the in vitro transcription reaction.

Possible Cause Recommended Solution
Inactive RNA Polymerase RNA polymerase is sensitive to temperature changes and can be denatured.[15] Aliquot the enzyme to minimize freeze-thaw cycles.[15] Always include a positive control template to verify enzyme activity.[16]
Suboptimal Reagent Concentrations The concentrations of the DNA template, nucleotides, and Mg²⁺ are critical for reaction efficiency.[] Titrate the concentration of each component to find the optimal conditions for your specific template. Insufficient nucleotide concentration can limit the reaction.[13]
Presence of Inhibitors Contaminants such as salts from the DNA template purification can inhibit RNA polymerase.[16] Ensure the template is clean by using a DNA clean-up kit.[16]
Short Incubation Time An IVT reaction typically runs for 2-4 hours.[] Extending the reaction time can increase the yield, up to a certain point.[]

Experimental Protocols

Protocol 1: Establishing an RNase-Free Workspace

Maintaining an RNase-free environment is the most critical step in preventing RNA degradation.

Materials:

  • RNase decontamination solution (e.g., RNaseZap®)

  • Nuclease-free water

  • Disposable, certified RNase-free pipette tips and microcentrifuge tubes

  • Gloves

  • Designated lab coat

Procedure:

  • Designate a specific area: Set aside a dedicated bench space solely for RNA work to minimize the risk of cross-contamination.[4]

  • Decontaminate surfaces: Before starting any work, thoroughly spray the benchtop, pipettes, and any other equipment with an RNase decontamination solution and wipe clean with a nuclease-free wipe.[17]

  • Use certified consumables: Always use sterile, disposable plasticware that is certified to be RNase-free.[1]

  • Wear protective gear: Wear a clean lab coat and gloves at all times. Change gloves frequently, especially after touching any surface that may not be RNase-free.[1]

  • Use RNase-free reagents: All solutions, including water and buffers, must be certified RNase-free.[4]

Protocol 2: Standard In Vitro Transcription (IVT) Reaction

This protocol provides a general guideline for a standard IVT reaction. Optimal conditions may vary depending on the specific template and polymerase used.

Materials:

  • Linearized DNA template (0.5-1.0 µg)

  • Nuclease-free water

  • 10X Transcription Buffer

  • rNTP mix (ATP, CTP, GTP, UTP)

  • RNase Inhibitor (e.g., 40 U/µl)

  • T7 RNA Polymerase

Reaction Setup (20 µl total volume):

  • In a sterile, RNase-free microcentrifuge tube on ice, combine the following in order:

    • Nuclease-free water to a final volume of 20 µl

    • 2 µl of 10X Transcription Buffer

    • 2 µl of rNTP mix

    • 0.5-1.0 µg of linearized DNA template

    • 1 µl of RNase Inhibitor (final concentration of 2 U/µl)[18]

    • 2 µl of T7 RNA Polymerase

  • Gently mix the components by pipetting up and down.

  • Incubate the reaction at 37°C for 2-4 hours.[]

  • After incubation, add DNase I to the reaction to remove the DNA template.

  • Purify the synthesized RNA using a suitable method such as column-based purification or phenol-chloroform extraction.[19]

Visualizations

RNA_Degradation_Prevention_Workflow cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_post Post-Synthesis Phase prep_workspace Establish RNase-Free Workspace prep_reagents Use RNase-Free Reagents & Consumables prep_workspace->prep_reagents prep_template Prepare High-Quality DNA Template prep_reagents->prep_template ivt_setup Set Up IVT Reaction on Ice prep_template->ivt_setup add_inhibitor Add RNase Inhibitor ivt_setup->add_inhibitor incubation Incubate at Optimal Temperature add_inhibitor->incubation purification Purify Synthesized RNA incubation->purification storage Store RNA Properly (-80°C, Aliquots) purification->storage qc Perform Quality Control (Gel, Spectrophotometry) storage->qc

Caption: Workflow for Minimizing RNA Degradation.

Troubleshooting_RNA_Degradation cluster_causes Potential Causes cluster_solutions Corrective Actions start RNA Degradation Observed? rnase_contam RNase Contamination start->rnase_contam Yes bad_template Poor DNA Template Quality start->bad_template Yes bad_conditions Suboptimal Reaction/Storage Conditions start->bad_conditions Yes bad_handling Improper Handling start->bad_handling Yes decontaminate Decontaminate Workspace & Equipment rnase_contam->decontaminate use_inhibitor Use RNase Inhibitors rnase_contam->use_inhibitor check_template Verify DNA Integrity bad_template->check_template optimize_temp_ph Optimize Temperature & pH bad_conditions->optimize_temp_ph proper_storage Ensure Proper Storage bad_conditions->proper_storage work_fast_cold Work Quickly & on Ice bad_handling->work_fast_cold

Caption: Troubleshooting Logic for RNA Degradation.

References

Technical Support Center: Overcoming Challenges in ¹³C Labeled RNA Resonance Assignment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the resonance assignment of ¹³C labeled RNA using NMR spectroscopy.

Troubleshooting Guide

This guide addresses specific experimental issues, their potential causes, and recommended solutions.

Issue 1: Severe Spectral Overlap and Signal Crowding

Severe spectral overlap is a common challenge in RNA NMR due to the limited chemical shift dispersion of ribose and base protons and carbons.[1][2][3][4] This issue is exacerbated in larger RNA molecules.[1][2][4]

Possible Causes:

  • Uniform ¹³C labeling leading to crowded spectra.

  • Limited chemical diversity of the four ribonucleotide building blocks.[1][4]

  • Narrow chemical shift dispersion of ribose protons (excluding H1').[3][4]

Solutions:

SolutionDescriptionExperimental Protocol
Selective Isotope Labeling Introduce ¹³C labels into specific positions or nucleotide types to reduce spectral complexity.[1][2] This can be achieved through chemical synthesis or enzymatic methods.Protocol: Utilize commercially available selectively ¹³C-labeled ribonucleoside phosphoramidites for solid-phase RNA synthesis. Alternatively, for in vitro transcription, use selectively labeled NTPs, which can be produced using E. coli strains grown on specific ¹³C-labeled precursors.[5] For example, growing E. coli strain DL323 on ¹³C-2-glycerol results in labeling of all ribose carbons except C3' and C5'.[5]
Segmental Labeling Isotope label only a specific segment of a large RNA molecule. This can be achieved by enzymatic ligation of a labeled RNA fragment with unlabeled fragments.Protocol: Synthesize the desired labeled RNA segment via in vitro transcription using ¹³C-labeled NTPs. Synthesize the remaining unlabeled segments similarly with natural abundance NTPs. Purify all fragments and ligate them using an enzyme like T4 RNA ligase.
Deuteration Partial or complete deuteration of the RNA molecule can simplify ¹H spectra and narrow linewidths.[6] Stereo-specific deuteration can also be employed.[6]Protocol: Prepare deuterated NTPs for in vitro transcription. This can be achieved by growing E. coli in deuterated minimal media. The transcription reaction should be performed in a buffer containing D₂O. For example, a typical deuterated transcription may contain 2 mM ²H-NTPs and 25 mM MgCl₂.[6]
Higher-Dimensional NMR Utilize 3D and 4D NMR experiments to resolve overlapped signals by spreading them into additional dimensions.Protocol: Implement experiments such as 3D HCCH-TOCSY, 3D H(C)CH-COSY, and 4D ¹³C/¹³C-edited NOESY to aid in the assignment process.

Logical Workflow for Addressing Spectral Overlap

start Severe Spectral Overlap Observed is_large Is the RNA > 30 nt? start->is_large selective_labeling Employ Selective or Segmental Labeling is_large->selective_labeling Yes higher_dim_nmr Utilize Higher-Dimensional NMR Experiments (3D/4D) is_large->higher_dim_nmr No deuteration Consider Deuteration selective_labeling->deuteration deuteration->higher_dim_nmr reassess Re-evaluate Spectra higher_dim_nmr->reassess reassess->selective_labeling Still Overlapped end Assignment Feasible reassess->end Improved

Caption: Workflow for troubleshooting severe spectral overlap.

Issue 2: Low Signal-to-Noise Ratio

Low signal-to-noise can hinder the detection of weak correlations, complicating the assignment process.

Possible Causes:

  • Low sample concentration.

  • Sample precipitation or aggregation.

  • Suboptimal NMR experimental parameters.

  • For larger RNAs, faster transverse relaxation (R₂) leads to broader lines and lower signal height.[4]

Solutions:

SolutionDescriptionRecommended Parameters
Optimize Sample Conditions Ensure the RNA is soluble and stable at high concentrations. Screen different buffer conditions (pH, salt concentration, temperature).Concentration: Aim for 0.5 - 1.0 mM RNA. Buffer: A common starting point is 10-25 mM sodium phosphate (B84403) or Tris buffer, pH 6.0-7.0, with 50-150 mM NaCl.
Use CryoProbes Cryogenically cooled probes significantly enhance sensitivity, allowing for data acquisition on more dilute samples or in shorter times.N/A
Optimize NMR Acquisition Parameters Adjust parameters like the number of scans, relaxation delays, and pulse sequence choice to maximize signal.Number of Scans: Increase as needed, balancing signal gain with experiment time. Relaxation Delay: Set to ~1.3 times the longest T₁ of interest.
TROSY Experiments For larger RNAs (>25 kDa), Transverse Relaxation-Optimized Spectroscopy (TROSY)-based experiments can significantly enhance sensitivity and resolution by reducing linewidths.N/A
Issue 3: Missing or Ambiguous NOEs for Sequential Assignment

The nuclear Overhauser effect (NOE) is crucial for sequential assignment. Missing or ambiguous NOEs can stall the assignment process.

Possible Causes:

  • Conformational dynamics leading to averaged or weak NOEs.

  • Suboptimal NOE mixing time.

  • Spectral overlap obscuring NOE cross-peaks.

Solutions:

SolutionDescriptionExperimental Protocol
Optimize NOESY Mixing Time Systematically vary the mixing time to find the optimal value for observing the desired NOEs without significant spin diffusion.Protocol: Acquire a series of 2D ¹H-¹H NOESY spectra with mixing times ranging from 50 ms (B15284909) to 300 ms to build up NOE intensities.
¹³C-Edited NOESY Use ¹³C-edited NOESY experiments (e.g., 3D HMQC-NOESY, 3D NOESY-HSQC) to resolve ambiguities by spreading correlations into a ¹³C dimension.[7]Protocol: For a ¹³C-labeled RNA sample, set up a 3D ¹H-¹³C NOESY-HSQC experiment. This will correlate protons that are close in space (through NOE) with the chemical shifts of the carbons they are attached to, aiding in resolving overlapped proton signals.
J-Scalar-Coupling-Based Experiments Use through-bond correlation experiments to supplement NOE data for sequential assignment.Protocol: Acquire experiments like H(C)CH-COSY and H(C)CH-TOCSY to trace connectivities within a nucleotide and between adjacent nucleotides. ¹³C-direct detected experiments can also be used to correlate ¹³C and ³¹P nuclei along the backbone.[8]

Decision Tree for Sequential Assignment Strategy

start Initiate Sequential Assignment noesy_check Are 2D NOESY cross-peaks unambiguous? start->noesy_check assign_walk Perform Sequential Walk noesy_check->assign_walk Yes c13_noesy Acquire ¹³C-Edited NOESY Spectra noesy_check->c13_noesy No end Complete Assignment assign_walk->end j_coupling Use J-Coupling Based Experiments (e.g., HCCH-TOCSY) c13_noesy->j_coupling combine_data Combine NOE and J-Coupling Data j_coupling->combine_data combine_data->end

Caption: Decision process for sequential assignment.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using ¹³C labeling for RNA NMR?

A: ¹³C labeling allows for the use of powerful heteronuclear NMR experiments that simplify complex spectra and facilitate resonance assignment.[9] These experiments spread out crowded proton signals into a second (¹³C) or even third dimension, greatly enhancing resolution. It is a crucial step for the structure determination of RNAs larger than ~15 nucleotides.

Q2: When should I consider uniform versus selective ¹³C labeling?

A:

  • Uniform Labeling: This is often the first approach for smaller RNAs (<30 nucleotides). It provides the necessary signals for a wide range of heteronuclear correlation experiments.

  • Selective Labeling: For larger RNAs or those with significant spectral overlap, selective labeling is highly recommended.[1][2] Labeling only specific nucleotide types (e.g., only C and U) or specific carbon positions can dramatically simplify spectra.[5][9]

Q3: How can I prepare ¹³C-labeled NTPs for in vitro transcription?

A: A common method is to grow E. coli in a minimal medium where the sole carbon source is ¹³C-labeled glucose.[9][10] The bacteria are then harvested, and the total RNA is extracted and hydrolyzed to nucleoside monophosphates (NMPs). The NMPs are then enzymatically converted to nucleoside triphosphates (NTPs) for use in in vitro transcription.[10] This procedure can yield significant quantities of labeled NTPs.[9]

Q4: What software is available to assist with ¹³C RNA resonance assignment?

A: Several software packages can aid in the assignment process:

  • NMRFAM-SPARKY: A popular program for visualizing and assigning NMR spectra. It includes tools that can be adapted for RNA assignment.[11]

  • CCPN (AnalysisAssign): A comprehensive software package for biomolecular NMR data analysis, including tools for semi-automated assignment.[12]

  • RNA-PAIRS: A probabilistic algorithm for the automated assignment of RNA imino proton and nitrogen resonances, which can provide a good starting point for the full assignment.[13][14][15]

  • FLYA: An automated resonance assignment algorithm that has been applied to nucleic acids, using peak lists from various 2D NMR spectra as input.[11][16]

  • 13Check_RNA: A tool to evaluate and correct the calibration of ¹³C chemical shifts in RNA datasets.[17][18]

Q5: How can I verify the accuracy of my ¹³C chemical shift referencing?

A: Incorrect chemical shift referencing can lead to errors in assignment and structure calculation. It is possible to validate and correct the calibration of ¹³C NMR data by using specific ¹³C chemical shifts that are found in narrow ranges across most RNA datasets as internal references.[19] Software like 13Check_RNA can automate this process.[17][18]

Q6: What is the role of solid-state NMR in ¹³C RNA resonance assignment?

A: Magic angle spinning (MAS) solid-state NMR (ssNMR) is a valuable tool for studying non-soluble or very large RNAs and their complexes that are not amenable to solution NMR.[7] While resonance assignment in ssNMR can be challenging due to broader linewidths, methods using ¹³C-detected and, more recently, ¹H-detected experiments are continually being developed to tackle these systems.[7][20][21] Nucleotide-type selective labeling is often necessary for ssNMR studies even on shorter RNAs.[7]

References

Validation & Comparative

A Comparative Guide to Validating 13C Incorporation in RNA: Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic labeling studies, accurately validating the incorporation of stable isotopes like carbon-13 (13C) into RNA is paramount. This process is fundamental to a wide range of applications, from elucidating RNA turnover rates and metabolic pathways to understanding drug mechanisms. This guide provides an objective comparison of mass spectrometry-based techniques with alternative methods for validating 13C incorporation in RNA, supported by experimental data and detailed protocols.

The primary method for this validation is mass spectrometry (MS), renowned for its sensitivity and specificity. However, Nuclear Magnetic Resonance (NMR) spectroscopy offers a viable, albeit less common, alternative with its own unique advantages. A third, more traditional method, autoradiography, can be used for qualitative assessment but lacks the quantitative power of MS and NMR.

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of method for validating 13C incorporation in RNA is often dictated by the specific experimental requirements, including the need for quantitative accuracy, the amount of sample available, and the desired level of molecular detail.

FeatureMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) SpectroscopyAutoradiography
Principle Measures the mass-to-charge ratio of ionized molecules, allowing for the direct detection of mass shifts due to 13C incorporation.[1]Detects the magnetic properties of atomic nuclei, providing detailed information about molecular structure and the position of 13C labels.[2][3]Detects radioactive emissions from radiolabeled molecules using X-ray film, providing a qualitative image of isotope incorporation.[4][5]
Primary Application Quantitative analysis of 13C enrichment in RNA nucleosides.[6]Structural analysis of RNA and localization of 13C labels within the molecule.[2][7]Qualitative visualization of radiolabeled RNA in gels or tissues.[5][8]
Sample Requirement Low nanogram (ng) range (e.g., 1-2.5 ng of nucleic acids).[6][9]High microgram (µg) to milligram (mg) range.Varies depending on the specific activity of the radiolabel.
Sensitivity High; can detect as low as 1.5 atom% 13C above natural abundance.[6][9]Lower than mass spectrometry.[10]High, can be enhanced with fluorography.[4]
Resolution Provides information on the overall enrichment of 13C in nucleosides. Tandem MS can provide some positional information.[11]Atomic-level resolution, allowing for the precise determination of 13C positions.[2]Low; provides spatial information on a macroscopic level (e.g., within a gel band).
Data Output Quantitative data on the percentage of 13C incorporation.Structural data (chemical shifts, coupling constants) and positional information of labels.Qualitative image (autoradiogram).[4]
Key Advantage High sensitivity, high throughput, and excellent quantitative accuracy.[6]Provides detailed structural and positional information.[2]Relatively simple and inexpensive for qualitative analysis.[5]
Key Limitation Limited structural information compared to NMR.Lower sensitivity, requires larger sample amounts, and is a lower throughput technique.[10]Not quantitative, requires handling of radioactive materials.

Experimental Workflows

The general workflow for validating 13C incorporation in RNA involves several key steps, from metabolic labeling of cells to the final data analysis. The specific details of the workflow vary depending on the chosen analytical method.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopy Analysis A 1. Metabolic Labeling (Cells cultured with 13C-labeled precursors) B 2. RNA Extraction A->B C 3. RNA Digestion (Hydrolysis to nucleosides) B->C D 4a. LC-MS/MS Analysis C->D F 4b. NMR Data Acquisition C->F E 5a. Data Analysis (Quantification of labeled vs. unlabeled nucleosides) D->E G 5b. Spectral Analysis (Identification of 13C resonances) F->G

General experimental workflow for validating 13C incorporation in RNA.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in validating 13C incorporation in RNA using mass spectrometry and NMR spectroscopy.

Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines the steps for quantifying 13C enrichment in RNA nucleosides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Metabolic Labeling of RNA:

  • Culture cells in a medium containing a 13C-labeled precursor, such as 13C-glucose or 13C-uridine. The concentration and labeling duration should be optimized for the specific cell line and experimental goals.

2. Total RNA Extraction:

  • Harvest the cells and extract total RNA using a standard method, such as TRIzol reagent or a commercial RNA extraction kit.

  • Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis.

3. RNA Hydrolysis to Nucleosides:

  • Digest the purified RNA to its constituent nucleosides. This can be achieved by enzymatic digestion using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) or by chemical hydrolysis with an acid (e.g., formic acid).

4. LC-MS/MS Analysis:

  • Separate the resulting nucleosides using reverse-phase liquid chromatography.

  • Analyze the eluting nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Set up MRM transitions for both the unlabeled (12C) and labeled (13C) versions of each nucleoside (adenosine, guanosine, cytidine, and uridine).

5. Data Analysis:

  • Integrate the peak areas for the labeled and unlabeled forms of each nucleoside.

  • Calculate the percentage of 13C incorporation by determining the ratio of the labeled peak area to the total (labeled + unlabeled) peak area.

NMR Spectroscopy Protocol

This protocol describes the general steps for analyzing 13C-labeled RNA using NMR spectroscopy.

1. Preparation of 13C-Labeled RNA:

  • Prepare a highly concentrated and pure sample of 13C-labeled RNA. This is typically achieved through in vitro transcription using 13C-labeled nucleotide triphosphates (NTPs).

2. NMR Sample Preparation:

  • Dissolve the purified 13C-labeled RNA in a suitable NMR buffer (e.g., a phosphate (B84403) buffer in D2O).

  • The final concentration of the RNA should be in the high micromolar to low millimolar range.

3. NMR Data Acquisition:

  • Acquire one-dimensional (1D) 13C and two-dimensional (2D) heteronuclear correlation spectra, such as a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment.[2]

  • The specific NMR experiments will depend on the goals of the study (e.g., resonance assignment, structural analysis).

4. Spectral Processing and Analysis:

  • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Analyze the spectra to identify and assign the resonance signals corresponding to the 13C-labeled positions in the RNA molecule. The presence and chemical shift of these signals confirm the incorporation of the 13C label.

Logical Relationships in Method Selection

The decision of which method to use for validating 13C incorporation in RNA involves considering several factors. The following diagram illustrates the logical relationships that can guide this selection process.

A Start: Need to validate 13C incorporation in RNA B Is quantitative data required? A->B C Is structural/positional information needed? B->C Yes G Use Autoradiography B->G No (qualitative is sufficient) D Is sample amount limited (ng range)? C->D No F Use NMR Spectroscopy C->F Yes E Use Mass Spectrometry (LC-MS/MS) D->E Yes D->F No (µg-mg available)

Decision tree for selecting a method to validate 13C incorporation in RNA.

References

A Comparative Guide to Confirming Site-Specific RNA Labeling: NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in RNA therapeutics and diagnostics, the precise verification of site-specific labeling is a critical step in ensuring the quality and efficacy of their molecules. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with two primary alternatives—Mass Spectrometry (MS) and Fluorescence Spectroscopy—for confirming the covalent attachment of labels to a specific nucleotide within an RNA sequence.

This document outlines the quantitative performance, detailed experimental protocols, and underlying principles of each technique, enabling an informed decision for your specific research needs.

At a Glance: Quantitative Comparison of Analytical Techniques

The choice of analytical method for confirming site-specific RNA labeling depends on a balance of factors including the required level of structural detail, sensitivity, sample throughput, and cost. The following table summarizes the key performance indicators for NMR, Mass Spectrometry, and Fluorescence Spectroscopy.

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Fluorescence Spectroscopy
Primary Information Atomic-level structure, conformation, dynamics, label locationPrecise mass verification, label confirmation, sequence informationQuantification of labeled molecules, localization in imaging
Typical Labeling Efficiency >95% for enzymatic incorporation of isotopically labeled nucleotides[1]14-80% depending on the labeling chemistry and RNA structure[2]~50% for enzymatic 3'-end labeling[3]
Limit of Detection (LOD) Micromolar (µM) range for 2D experiments (e.g., ¹H-¹⁵N HSQC)[4][5]Femtomole (fmol) to picomole (pmol) range (e.g., MALDI-TOF)[6][7][8][9]Picomolar (pM) to nanomolar (nM) range[10]
Sample Requirement High (milligram quantities)[4][11]Low (microgram to nanogram)[6]Low (nanogram to picogram)
Analysis Time (per sample) Hours to days (including setup and multi-dimensional experiments)[12][13]Minutes to an hour[14][15][16]Minutes
Cost per Sample High (instrument time can be
8080-80−
250/hour)[12][17][18][19]
Moderate (
3535-35−
130 per sample for MALDI-TOF analysis)[20][21][22]
Low (cost is primarily reagents)[23][24][25]
Structural Resolution AtomicMolecular (mass)Low (presence/absence of label)
High-Throughput Capability LowHigh[15][16][26]High

In-Depth Analysis: Methodologies and Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail

NMR spectroscopy offers unparalleled insight into the three-dimensional structure and dynamics of RNA molecules in solution. For confirming site-specific labeling, NMR can unambiguously identify the labeled nucleotide and characterize the local conformational changes that may occur upon labeling. This is typically achieved by incorporating stable isotopes, such as ¹³C and ¹⁵N, into a specific nucleotide.

The general workflow for confirming site-specific RNA labeling using NMR involves sample preparation, data acquisition, and spectral analysis.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis prep1 In vitro transcription with isotopically labeled NTPs prep2 Purification of labeled RNA (e.g., PAGE, HPLC) prep1->prep2 prep3 Sample formulation (buffer, D2O) prep2->prep3 acq1 1D ¹H NMR for initial assessment prep3->acq1 NMR Sample acq2 2D Heteronuclear Single Quantum Coherence (HSQC) acq1->acq2 acq3 2D Nuclear Overhauser Effect Spectroscopy (NOESY) acq2->acq3 ana1 Resonance assignment of labeled nucleotide acq3->ana1 NMR Spectra ana2 Chemical shift perturbation analysis ana1->ana2 ana3 Confirmation of label incorporation and location ana2->ana3 end end ana3->end Confirmation Report

NMR Workflow for Site-Specific Labeling Confirmation

A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful method to confirm the incorporation of a ¹⁵N label at a specific guanine (B1146940) or uracil (B121893) residue.

  • Sample Preparation :

    • Synthesize the target RNA via in vitro transcription, incorporating a single ¹⁵N-labeled GTP or UTP at the desired position. Unlabeled ATP, CTP, and the other non-labeled pyrimidine/purine are also included.[4]

    • Purify the labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.[4]

    • Dissolve the purified RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) in 90% H₂O/10% D₂O to a final concentration of 0.1-1.0 mM.[13] The sample volume should be at least 0.6 mL for a standard 5 mm NMR tube.[27]

  • NMR Data Acquisition :

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Typical acquisition parameters include a spectral width of ~20 ppm in the ¹⁵N dimension and ~14 ppm in the ¹H dimension, with the carrier frequency centered on the imino proton region.

    • The number of scans will depend on the sample concentration and can range from 8 to 64 per increment to achieve adequate signal-to-noise.

  • Data Processing and Analysis :

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • A single cross-peak in the ¹H-¹⁵N HSQC spectrum corresponding to the imino proton and nitrogen of the labeled guanine or uracil residue confirms the successful and site-specific incorporation of the ¹⁵N label.[5] The chemical shifts of the cross-peak can also provide information about the local secondary structure.

Alternative Methods for Confirmation

While NMR provides the most detailed structural information, other techniques offer advantages in terms of speed, sensitivity, and cost-effectiveness.

Mass spectrometry is a highly sensitive technique that can precisely determine the molecular weight of the RNA molecule. The incorporation of a label results in a predictable mass shift, providing direct evidence of successful labeling.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for analyzing oligonucleotides.

  • Sample Preparation :

    • Desalt the labeled RNA sample to remove any salts that can interfere with the analysis.

    • Prepare a matrix solution (e.g., 3-hydroxypicolinic acid).

    • Mix a small amount of the RNA sample (typically in the picomole to femtomole range) with the matrix solution.[6]

    • Spot the mixture onto a MALDI target plate and allow it to air dry, forming co-crystals of the RNA and matrix.

  • MS Data Acquisition :

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflector mode.

    • The instrument parameters (laser intensity, accelerating voltage) should be optimized for oligonucleotide analysis.

  • Data Analysis :

    • The resulting mass spectrum will show a peak corresponding to the molecular weight of the labeled RNA.

    • Compare the measured mass to the theoretical mass of the unlabeled and labeled RNA. A mass shift corresponding to the mass of the incorporated label confirms successful labeling. The high resolution of modern mass spectrometers allows for unambiguous confirmation.

Fluorescence spectroscopy is an ultra-sensitive technique used to quantify the amount of labeled RNA. This method is particularly useful when the label is a fluorophore.

  • Sample Preparation :

    • Prepare a standard curve using known concentrations of the fluorescently labeled RNA or the free fluorophore.

    • Dilute the experimental sample to fall within the linear range of the standard curve.

  • Fluorescence Measurement :

    • Measure the fluorescence intensity of the standards and the experimental sample using a spectrofluorometer at the appropriate excitation and emission wavelengths for the specific fluorophore.

  • Data Analysis :

    • Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.

    • Use the standard curve to determine the concentration of the labeled RNA in the experimental sample. The labeling efficiency can then be calculated by comparing this concentration to the total RNA concentration (which can be determined by UV-Vis spectrophotometry at 260 nm).

Logical Comparison of Techniques

The choice between NMR, Mass Spectrometry, and Fluorescence Spectroscopy depends on the specific question being asked. The following diagram illustrates the logical relationship between these techniques in the context of confirming site-specific RNA labeling.

G cluster_question Primary Research Question cluster_methods Recommended Analytical Method q1 Is the label incorporated? m1 Mass Spectrometry (High Sensitivity, Fast) q1->m1 Mass verification m2 Fluorescence Spectroscopy (Quantitative, High Throughput) q1->m2 Quantification q2 Where is the label located? m3 NMR Spectroscopy (Atomic Resolution, Structural Detail) q2->m3 Positional information q3 What is the structural impact of the label? q3->m3 Conformational analysis

Method Selection Based on Research Question

Conclusion

Confirming the site-specific labeling of RNA is a multi-faceted challenge that can be addressed by a variety of powerful analytical techniques. NMR spectroscopy remains the definitive method for obtaining high-resolution structural information and unambiguously confirming the location of a label. However, its high cost and sample requirements may not be suitable for all applications. Mass spectrometry offers a rapid and highly sensitive alternative for confirming label incorporation through precise mass determination. Fluorescence spectroscopy excels in the quantitative assessment of labeling efficiency, particularly for fluorescently tagged molecules, and is well-suited for high-throughput screening.

Ultimately, the optimal choice of technique will be dictated by the specific requirements of the research, including the desired level of structural detail, sensitivity, throughput, and available resources. In many cases, a combination of these methods will provide the most comprehensive and robust validation of site-specifically labeled RNA molecules.

References

A Comparative Guide to RNA Labeling: Ac-rC Phosphoramidite-13C9 vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of RNA is a cornerstone of modern molecular biology, enabling the elucidation of RNA structure, function, and dynamics. The choice of labeling methodology can significantly impact experimental outcomes, influencing efficiency, cost, and biological relevance. This guide provides a comprehensive comparison between chemical synthesis using Ac-rC Phosphoramidite-¹³C₉ and various enzymatic RNA labeling techniques, supported by quantitative data and detailed experimental protocols to inform your selection of the most suitable method for your research needs.

At a Glance: Chemical vs. Enzymatic RNA Labeling

The fundamental distinction between these two approaches lies in how the label is incorporated into the RNA molecule. Chemical synthesis, utilizing phosphoramidite (B1245037) chemistry, builds the RNA oligonucleotide base by base, allowing for the site-specific incorporation of modified nucleotides like Ac-rC Phosphoramidite-¹³C₉. In contrast, enzymatic methods use enzymes to attach labels to pre-existing RNA molecules, either at the ends or internally.

Quantitative Performance Comparison

The selection of an appropriate RNA labeling strategy is contingent on various factors, including the specific research question, the nature of the RNA under investigation, and the experimental system. The following tables offer a quantitative comparison of key performance indicators for Ac-rC Phosphoramidite-¹³C₉ chemical synthesis and prominent enzymatic labeling methods.

Parameter Ac-rC Phosphoramidite-¹³C₉ (Chemical Synthesis) 3'-End Labeling (T4 RNA Ligase) 5'-Cap Labeling (Methyltransferase) Metabolic Labeling (e.g., SLAM-seq)
Labeling Principle Site-specific incorporation during solid-phase synthesis.Enzymatic addition of a labeled nucleotide to the 3'-terminus.Enzymatic modification of the 5'-cap structure.Incorporation of modified nucleosides into newly transcribed RNA in vivo.
Labeling Efficiency Coupling efficiency approaching 99% per step[1]. Overall yield is dependent on oligonucleotide length.Variable, can be optimized for specific RNAs.Efficient[2].>90% for methods like SLAM-seq and TUC-seq[2].
Site Specificity High, defined by the synthesis sequence.Specific to the 3'-end.Specific to the 5'-cap of mRNAs[2].Labels are incorporated throughout newly synthesized transcripts.
RNA Length Limitation Practical limit of around 100-250 bases due to decreasing yield with length[3][4].No inherent length limitation for the target RNA.Applicable to capped RNAs of various lengths.No length limitation.
Scalability Scalable, but can be costly for large quantities and long sequences[5].Scalable for in vitro reactions.Suitable for in vitro and cellular applications.Highly scalable for cell culture experiments.
Cost Generally higher, especially for long RNAs and labeled phosphoramidites[4][6].Moderate, dependent on enzyme and labeled nucleotide cost.Moderate, dependent on enzyme and analog cost.Can be cost-effective for high-throughput studies[7][8].
Potential for Off-Target Effects Minimal, primarily related to synthesis side reactions[].Low, determined by enzyme specificity.Low, specific to the cap structure.Can occur if the modified nucleoside is incorporated into other nucleic acids or affects cellular metabolism[10][11].
In Vivo Compatibility Not applicable for direct in vivo labeling.Not directly applicable for intracellular labeling.Can be adapted for cellular labeling.Designed for in vivo labeling in cell culture and organisms.

Experimental Workflows and Methodologies

Detailed protocols are essential for the successful implementation of RNA labeling experiments. Below are generalized workflows and protocols for the key techniques discussed.

Ac-rC Phosphoramidite-¹³C₉ Chemical Synthesis Workflow

Chemical synthesis of RNA oligonucleotides incorporating ¹³C-labeled cytidine (B196190) is performed on an automated solid-phase synthesizer. The process involves a series of repetitive cycles.

Chemical_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated) Deblocking Remove 5'-DMT protecting group Coupling Add Ac-rC-¹³C₉ Phosphoramidite + Activator Deblocking->Coupling 1. Deblocking Capping Cap unreacted 5'-OH groups Coupling->Capping 2. Coupling Oxidation Oxidize phosphite (B83602) to phosphate (B84403) Capping->Oxidation 3. Capping Oxidation->Deblocking 4. Oxidation EndCycle Final Deblocking & Cleavage Oxidation->EndCycle After final cycle Start Solid Support (with first nucleoside) Start->Deblocking Purification Purification (e.g., HPLC) EndCycle->Purification

Caption: Workflow for chemical RNA synthesis using phosphoramidite chemistry.

Experimental Protocol: RNA Synthesis using Ac-rC Phosphoramidite

This is a generalized protocol for automated solid-phase RNA synthesis. Specific parameters will vary depending on the synthesizer and reagents used.

  • Preparation:

    • Dissolve Ac-rC-¹³C₉ phosphoramidite and other standard RNA phosphoramidites (A, G, U) in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.

    • Install the phosphoramidite vials and other necessary reagents (activator, capping solutions, oxidizing solution, deblocking solution) on the DNA/RNA synthesizer.

    • Use a solid support pre-loaded with the first nucleoside of the target sequence.

  • Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: The Ac-rC-¹³C₉ phosphoramidite (or other phosphoramidite) is activated by an activator (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing RNA chain. Coupling times for RNA monomers are typically longer than for DNA monomers (e.g., 3-6 minutes)[12][13].

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride) to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated ammonia/ethanol mixture.

    • The base protecting groups are removed by heating the solution.

    • The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride (B91410) reagent (e.g., tetrabutylammonium (B224687) fluoride in THF)[12].

  • Purification: The full-length, labeled RNA is purified from shorter, failed sequences using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Enzymatic RNA Labeling Workflows

Enzymatic methods offer alternatives for labeling pre-synthesized or cellular RNA.

3'-End Labeling with T4 RNA Ligase

This method adds a labeled nucleotide to the 3'-terminus of an RNA molecule.

T4_RNA_Ligase_Workflow RNA RNA with 3'-OH Reaction Incubation with T4 RNA Ligase + ATP RNA->Reaction Labeled_Nuc Labeled Nucleotide (e.g., [³²P]pCp) Labeled_Nuc->Reaction Labeled_RNA 3'-Labeled RNA Reaction->Labeled_RNA Purification Purification (e.g., spin column) Labeled_RNA->Purification

Caption: Workflow for 3'-end labeling of RNA using T4 RNA Ligase.

Experimental Protocol: 3'-End Labeling with T4 RNA Ligase

This protocol is adapted from manufacturer's guidelines[3][14][15][16].

  • Reaction Setup: In an RNase-free microfuge tube, combine the following on ice:

    • 10X T4 RNA Ligase Buffer (e.g., 2 µL)

    • RNA (50-100 pmol)

    • Labeled nucleotide (e.g., [³²P]pCp, equimolar amount to RNA)

    • RNase-free water to a final volume of 18 µL.

  • Enzyme Addition: Add T4 RNA Ligase (e.g., 1-2 µL, 10 units).

  • Incubation: Incubate the reaction at 16°C overnight or at 4°C for 10-12 hours[3][14][16]. For some applications, incubation at 25°C for 2 hours may be sufficient[15].

  • Purification: Remove unincorporated labeled nucleotides using an RNase-free spin column (e.g., Sephadex G-25) according to the manufacturer's instructions[14].

Metabolic RNA Labeling with SLAM-seq

SLAM-seq allows for the labeling and subsequent identification of newly transcribed RNA in cells.

SLAMseq_Workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemistry cluster_sequencing Sequencing & Analysis Labeling Incubate cells with 4-thiouridine (B1664626) (s⁴U) RNA_Isolation Isolate total RNA Labeling->RNA_Isolation Alkylation Alkylate s⁴U with iodoacetamide (B48618) (IAA) RNA_Isolation->Alkylation Lib_Prep Prepare 3' mRNA-Seq library (e.g., QuantSeq) Alkylation->Lib_Prep Sequencing High-throughput sequencing Lib_Prep->Sequencing Analysis Identify T>C conversions to detect new RNA Sequencing->Analysis

Caption: Workflow for metabolic RNA labeling using SLAM-seq.

Experimental Protocol: Metabolic RNA Labeling (SLAM-seq)

This is a generalized protocol based on published methods[8][17][18][19].

  • Metabolic Labeling:

    • Culture cells to exponential growth phase.

    • Replace the culture medium with fresh medium containing 4-thiouridine (s⁴U) at a non-toxic concentration (e.g., 100 µM, but should be optimized for the cell line)[18].

    • Incubate for the desired labeling period.

  • RNA Isolation:

    • Harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction).

  • Alkylation:

    • Treat the isolated total RNA with iodoacetamide (IAA) to alkylate the thiol group of the incorporated s⁴U. This converts s⁴U to carboxyamidomethyl-s⁴U.

  • Library Preparation and Sequencing:

    • Prepare a 3' mRNA sequencing library (e.g., using a QuantSeq kit)[8]. During reverse transcription, the reverse transcriptase will incorporate a guanine (B1146940) (G) opposite the alkylated s⁴U instead of an adenine (B156593) (A).

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify T-to-C conversions in the sequencing data, which correspond to the positions of s⁴U incorporation in the original RNA molecules. This allows for the quantification of newly synthesized RNA[8].

Concluding Remarks

The choice between chemical synthesis with Ac-rC Phosphoramidite-¹³C₉ and enzymatic labeling methods is multifaceted and depends heavily on the specific experimental goals.

Ac-rC Phosphoramidite-¹³C₉ offers unparalleled precision for site-specific labeling of synthetic RNAs, making it the method of choice for structural studies (e.g., NMR spectroscopy) and applications requiring a defined label position in a relatively short RNA molecule. However, the cost and limitations in synthesizing long RNA strands are significant considerations.

Enzymatic labeling methods provide a versatile toolkit for labeling a wide range of RNA molecules, including those isolated from biological sources. 3'-end labeling is a straightforward and robust method for attaching a single label to the terminus of an RNA. 5'-cap labeling offers a way to specifically tag eukaryotic mRNAs. Metabolic labeling techniques like SLAM-seq have revolutionized the study of RNA dynamics in vivo, allowing for the genome-wide analysis of RNA synthesis and turnover.

For researchers in drug development, the scalability and cost-effectiveness of enzymatic methods for producing large quantities of labeled RNA may be advantageous[5]. Conversely, the precise placement of labels afforded by chemical synthesis is critical for detailed structure-activity relationship studies of RNA-based therapeutics.

Ultimately, a thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will empower researchers to select the optimal strategy for their specific scientific inquiry, leading to more robust and insightful experimental outcomes.

References

A Comparative Guide to 13C, 15N, and 2H Labeling for RNA NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of RNA molecules at atomic resolution. However, the inherent properties of RNA, such as limited chemical shift dispersion and signal overlap, present significant challenges, particularly for larger molecules. Isotope labeling with 13C, 15N, and 2H has emerged as a powerful strategy to overcome these limitations. This guide provides an objective comparison of these labeling approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific research needs.

Introduction to Isotope Labeling in RNA NMR

NMR studies of RNA are often hampered by spectral complexity and unfavorable relaxation properties, which intensify with increasing molecular weight.[1][2] Isotope labeling, the substitution of naturally abundant isotopes (¹²C, ¹⁴N, ¹H) with their NMR-active counterparts (¹³C, ¹⁵N, ²H), is a cornerstone technique for simplifying spectra and extending the applicability of NMR to larger RNA molecules.[3][4] Uniform or selective incorporation of these isotopes enables a variety of advanced NMR experiments that filter and disperse signals, facilitating resonance assignment and structure determination.[4][5]

Comparison of Labeling Strategies

The choice of isotope and labeling pattern depends on the specific scientific question, the size of the RNA, and the desired level of spectral simplification. Each labeling strategy offers distinct advantages and comes with its own set of considerations.

Isotope Natural Abundance Advantages Disadvantages Primary Applications
¹³C ~1.1%[]- Large chemical shift dispersion.[7] - Enables a wide range of heteronuclear correlation experiments for resonance assignment.[8][9] - Crucial for studying RNA-protein interactions.[10]- Uniform labeling introduces ¹³C-¹³C scalar couplings, complicating spectra and relaxation measurements.[11] - Can lead to significant signal broadening in larger RNAs due to ¹H-¹³C dipolar coupling.[1]- Resonance assignment of small to medium-sized RNAs. - Probing the structure of RNA-ligand and RNA-protein complexes.[10][12] - Dynamics studies through relaxation measurements.[11]
¹⁵N ~0.37%[]- Spin-1/2 nucleus provides sharp signals.[13] - Simplifies spectra by resolving overlapping proton signals through an additional dimension.[9] - ¹H-¹⁵N HSQC is a sensitive "fingerprint" of the RNA structure.[]- Smaller chemical shift range compared to ¹³C.[] - Provides information primarily on nitrogen-containing moieties (bases and amino groups).- Secondary structure determination through observation of imino protons in base pairs.[14] - Probing hydrogen bonding and ligand binding.[13] - Backbone assignment in combination with ¹³C labeling.[]
²H (Deuterium) ~0.015%- Dramatically simplifies ¹H NMR spectra by replacing protons with NMR-silent deuterons.[15] - Reduces ¹H-¹H dipolar relaxation, leading to narrower linewidths and improved spectral quality for larger RNAs.[15][16] - Enables the study of larger RNA molecules (>50 kDa).- Full deuteration is not viable as it removes too many protons needed for structural restraints.[8] - Can be more expensive to produce deuterated precursors.- Studies of large RNAs and RNA complexes.[17] - Spectral simplification and resolution enhancement.[8][16] - Dynamics studies by measuring relaxation of remaining protons.

Quantitative Data Summary

The efficiency and outcome of RNA labeling can be assessed through various quantitative parameters. The following tables summarize typical yields and the impact of deuteration on NMR relaxation rates.

Table 1: Typical Yields for In Vitro Transcription of Labeled RNA

RNA SizeExpected Yield (µg per 20 µL reaction)Notes
Short (< 300 nt)50 - 100Yields are highly dependent on the specific sequence.[18]
Long (> 300 nt)100 - 180Optimization of reaction conditions is crucial for high yields of long transcripts.[18]

Note: These are approximate values and can vary significantly based on the specific template, reagents, and reaction conditions.[18]

Table 2: Effect of Deuteration on RNA Proton Relaxation Rates

Relaxation ParameterUnlabeled RNADeuterated RNAImprovement Factor
Nonselective T₁~1x~2x2
Nonselective T₂~1x~2x2

Data derived from a study on a 30-nucleotide RNA. The deuterated sample had deuterium (B1214612) labels on the 3', 4', and 5' ribose carbons.[15] The improved relaxation properties (longer T₁ and T₂) of the deuterated RNA are beneficial for studying larger RNAs by NMR.[15]

Experimental Protocols

The production of isotopically labeled RNA for NMR studies predominantly relies on in vitro transcription using bacteriophage T7 RNA polymerase. Segmental labeling is a more advanced technique used to label specific domains within a larger RNA molecule.

Protocol 1: In Vitro Transcription for Uniform ¹³C/¹⁵N-Labeling

This protocol outlines the general steps for synthesizing uniformly ¹³C- and ¹⁵N-labeled RNA.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter.

  • T7 RNA Polymerase.

  • ¹³C/¹⁵N-labeled ribonucleoside triphosphates (rNTPs).

  • Transcription buffer (containing Tris-HCl, MgCl₂, DTT, spermidine).

  • RNase inhibitor.

Procedure:

  • Reaction Setup: Combine the DNA template, ¹³C/¹⁵N-labeled rNTPs, transcription buffer, and RNase inhibitor in a sterile microcentrifuge tube.

  • Initiation: Add T7 RNA polymerase to the reaction mixture to initiate transcription.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction to digest the DNA template.

  • Purification: Purify the transcribed RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or spin column chromatography.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using UV-Vis spectroscopy and assess its integrity via gel electrophoresis.

Protocol 2: Segmental Isotope Labeling using T4 DNA Ligase

This method allows for the ligation of an isotopically labeled RNA fragment to an unlabeled fragment.

Materials:

  • Labeled and unlabeled RNA fragments with 5'-phosphate and 3'-hydroxyl termini, respectively.

  • A DNA "splint" oligonucleotide that is complementary to the ends of the RNA fragments to be ligated.

  • T4 DNA Ligase and ligation buffer.

Procedure:

  • Annealing: Mix the labeled RNA fragment, unlabeled RNA fragment, and the DNA splint in a tube. Heat to denature and then cool slowly to allow for annealing.

  • Ligation: Add T4 DNA ligase and ligation buffer to the annealed mixture.

  • Incubation: Incubate at a temperature optimal for the ligase (e.g., 16°C overnight or room temperature for a few hours).

  • Purification: Purify the full-length, segmentally labeled RNA product from the unligated fragments and the DNA splint, typically by denaturing PAGE.

Visualizing Workflows and Concepts

Diagrams created using Graphviz illustrate key processes in RNA labeling for NMR.

RNA_Labeling_Workflow cluster_template Template Preparation cluster_transcription In Vitro Transcription cluster_purification Purification cluster_analysis Analysis plasmid Plasmid DNA linearized Linearized Template plasmid->linearized Restriction Digest transcription Transcription Reaction linearized->transcription pcr PCR Amplification pcr->linearized ntps Isotopically Labeled rNTPs (13C, 15N, 2H) ntps->transcription t7 T7 RNA Polymerase t7->transcription purification PAGE / HPLC transcription->purification labeled_rna Purified Labeled RNA purification->labeled_rna nmr NMR Spectroscopy labeled_rna->nmr structure RNA Structure & Dynamics nmr->structure

Caption: Workflow for producing isotopically labeled RNA for NMR analysis.

Segmental_Labeling cluster_fragments RNA Fragments labeled_frag Labeled RNA Fragment (5'-PO4) ligation_complex Annealed Ligation Complex labeled_frag->ligation_complex unlabeled_frag Unlabeled RNA Fragment (3'-OH) unlabeled_frag->ligation_complex dna_splint DNA Splint dna_splint->ligation_complex ligase T4 DNA Ligase + ATP ligation_complex->ligase segmental_rna Segmentally Labeled RNA ligase->segmental_rna

Caption: Schematic of segmental RNA labeling using a DNA splint and T4 DNA ligase.

Conclusion

The strategic use of ¹³C, ¹⁵N, and ²H isotope labeling is fundamental to modern RNA structural biology using NMR. While ¹³C and ¹⁵N labeling are essential for detailed resonance assignment and probing specific molecular interactions, ²H labeling is unparalleled in its ability to simplify spectra and push the size limits of RNAs amenable to NMR analysis. The combination of these labeling strategies, including advanced techniques like segmental labeling, provides a versatile toolkit for researchers to dissect the intricate relationship between RNA structure, dynamics, and function. This guide serves as a foundational resource to inform the design of labeling experiments that will ultimately yield high-resolution insights into the world of RNA.

References

A Head-to-Head Comparison: Chemical Synthesis vs. In Vitro Transcription for Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between chemical synthesis and in vitro transcription for producing labeled RNA is a critical decision that impacts experimental outcomes, timelines, and budgets. This comprehensive guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to empower you in selecting the optimal method for your research and therapeutic development needs.

The generation of labeled RNA is fundamental to a vast array of applications, from elucidating complex biological pathways to developing next-generation RNA-based therapeutics. Both chemical synthesis and in vitro transcription offer distinct advantages and disadvantages in terms of yield, purity, cost, and the ability to incorporate specific labels and modifications. Understanding these nuances is paramount for successful experimental design and execution.

At a Glance: Key Differences

FeatureChemical Synthesis (Solid-Phase)In Vitro Transcription (Enzymatic)
Principle Stepwise addition of protected phosphoramidite (B1245037) monomers to a solid support.DNA template-directed enzymatic synthesis using RNA polymerase.
RNA Length Typically shorter (<100 nucleotides), though longer strands are possible with lower yields.[1][2]Can produce very long RNA molecules (thousands of nucleotides).[2]
Yield Lower, dependent on coupling efficiency and length.[1][3]High, can generate milligrams of RNA from micrograms of DNA template.
Purity High, with well-defined products. Purification can remove failure sequences.Can have heterogeneity at the 3' end and byproducts like dsRNA.[4] Requires purification.[5][6][7][8]
Labeling/Modification Precise, site-specific incorporation of a wide variety of labels and modifications at any position.[9]Primarily incorporates labels randomly during transcription or at the 5' or 3' ends.[10]
Sequence Constraints Minimal sequence constraints.[11]Requires a specific promoter sequence (e.g., T7, SP6, T3).[2]
Cost Higher, especially for long or highly modified RNAs.[2]Generally more cost-effective for long, unlabeled, or randomly labeled RNA.[12]
Scalability Scalable, with established protocols for large-scale synthesis.Highly scalable for large-scale production of mRNA for vaccines and therapeutics.

Quantitative Performance Metrics

The following tables provide a summary of expected quantitative outcomes for each method. It is important to note that actual results can vary significantly based on the specific RNA sequence, the nature of the label, and the optimization of the protocol.

Table 1: Yield Comparison
RNA Type & LengthChemical SynthesisIn Vitro Transcription
siRNA (21-mer) Typically 1-5 mg from a 1 µmol synthesis scale after purification.Can be produced, but less common for short, highly modified siRNAs.
Fluorescently Labeled Probe (50-mer) Yield is highly dependent on coupling efficiency; a 99% average coupling efficiency results in a theoretical yield of ~60%. Purification reduces the final yield.[3]From 1 µg of DNA template, yields of up to 20 µg of labeled RNA can be achieved.
mRNA (1000+ nucleotides) Not practical or cost-effective for this length.Milligram quantities can be produced from a single reaction.
Table 2: Purity and Labeling Efficiency
ParameterChemical SynthesisIn Vitro Transcription
Purity (after purification) >95% purity is achievable with HPLC purification.Purity can be >90% after purification to remove abortive transcripts, dsRNA, and template DNA.[5][6][7][8]
Labeling Efficiency ~100% for site-specific labeling, as the labeled monomer is directly incorporated.Varies depending on the labeled nucleotide, its concentration relative to the unlabeled nucleotide, and the polymerase. Can be optimized.[13]
Incorporation of Modifications High fidelity for a wide range of chemical modifications at specific sites.Limited to modifications available as NTP analogs that are substrates for the polymerase.

Experimental Workflows and Methodologies

To provide a practical understanding of these techniques, we present the core experimental workflows and detailed protocols for key experiments.

Chemical Synthesis Workflow

Chemical synthesis of RNA is a cyclical process performed on an automated solid-phase synthesizer.

G cluster_synthesis Solid-Phase RNA Synthesis Cycle start 1. Deblocking: Removal of 5'-DMT protecting group coupling 2. Coupling: Addition of activated phosphoramidite start->coupling Exposes 5'-OH capping 3. Capping: Acetylation of unreacted 5'-hydroxyls coupling->capping Forms new phosphite (B83602) triester oxidation 4. Oxidation: Conversion of phosphite to phosphate (B84403) capping->oxidation Prevents failure sequence elongation oxidation->start Stabilizes backbone, ready for next cycle cleavage 5. Cleavage & Deprotection oxidation->cleavage purification 6. Purification (e.g., HPLC) cleavage->purification final_product Pure Labeled RNA purification->final_product

Caption: Workflow of solid-phase chemical RNA synthesis.

In Vitro Transcription Workflow

In vitro transcription relies on the enzymatic activity of an RNA polymerase to generate RNA from a DNA template.

G template 1. DNA Template Preparation (Linearized plasmid or PCR product with promoter) ivt 2. In Vitro Transcription Reaction (T7/SP6/T3 RNA Polymerase, NTPs, Labeled NTPs, Buffer) template->ivt dnase 3. Template Removal (DNase I treatment) ivt->dnase purification 4. RNA Purification (e.g., column, precipitation, or HPLC) dnase->purification final_product Pure Labeled RNA purification->final_product

Caption: Workflow of in vitro transcription for labeled RNA.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 5'-Fluorescein Labeled RNA Oligonucleotide

This protocol outlines the general steps involved in automated solid-phase RNA synthesis using phosphoramidite chemistry.

Materials:

  • Controlled pore glass (CPG) solid support with the initial nucleoside attached.

  • RNA phosphoramidites (A, C, G, U) with appropriate protecting groups.

  • 5'-Fluorescein phosphoramidite.

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing solution (Iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine).

  • Anhydrous acetonitrile.

  • Automated DNA/RNA synthesizer.

  • HPLC system for purification.

Methodology:

  • Synthesizer Setup: The synthesizer is programmed with the desired RNA sequence and loaded with the necessary reagents. The CPG column with the first nucleoside is installed.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The next RNA phosphoramidite in the sequence is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain. For the final coupling step, the 5'-fluorescein phosphoramidite is used.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Repeat Cycles: The synthesis cycle is repeated until the full-length RNA sequence is assembled.

  • Cleavage and Deprotection: After the final cycle, the CPG support is treated with the cleavage and deprotection solution to cleave the RNA from the support and remove the protecting groups from the bases and the phosphate backbone.

  • Purification: The crude labeled RNA is purified by reverse-phase HPLC to separate the full-length, labeled product from failure sequences and other impurities.

  • Analysis: The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC or PAGE.

Protocol 2: In Vitro Transcription of a Digoxigenin (DIG)-Labeled RNA Probe

This protocol is adapted for generating a DIG-labeled RNA probe for applications like in situ hybridization.[1][3]

Materials:

  • Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target sequence (1 µg).

  • Nuclease-free water.

  • 10X Transcription Buffer.

  • 10 mM ATP, CTP, GTP solution.

  • 10 mM UTP solution.

  • 10 mM DIG-11-UTP solution.

  • T7 RNA Polymerase (e.g., 20 units/µL).

  • RNase Inhibitor (e.g., 40 units/µL).

  • DNase I (RNase-free).

  • EDTA solution (0.5 M).

Methodology:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature:

    • Linearized DNA template: 1 µg

    • 10X Transcription Buffer: 2 µL

    • 10 mM ATP: 1 µL

    • 10 mM CTP: 1 µL

    • 10 mM GTP: 1 µL

    • 10 mM UTP: 0.5 µL

    • 10 mM DIG-11-UTP: 1.5 µL

    • RNase Inhibitor: 1 µL

    • Nuclease-free water: to a final volume of 18 µL

  • Initiation: Add 2 µL of T7 RNA Polymerase to the reaction mixture. Mix gently by pipetting.

  • Incubation: Incubate the reaction at 37°C for 2 hours.

  • Template Removal: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification: Purify the DIG-labeled RNA probe using a spin column, ethanol (B145695) precipitation, or gel electrophoresis to remove unincorporated nucleotides, enzymes, and the DNA template.

  • Quantification and Quality Control: Determine the yield and labeling efficiency of the probe using a spectrophotometer and/or a dot blot assay. Analyze the integrity of the probe by gel electrophoresis.

Signaling Pathways and Applications in Drug Development

Labeled RNA molecules are indispensable tools for investigating signaling pathways and for the development of RNA-based therapeutics.

G cluster_research Research Applications of Labeled RNA cluster_drug_dev Drug Development Applications rna_protein RNA-Protein Interactions (e.g., RIP, CLIP) localization Subcellular Localization (e.g., FISH) structure RNA Structure & Folding (e.g., FRET) sirna siRNA/ASO Development (Labeled for tracking delivery and mechanism of action) mrna_vaccine mRNA Vaccine & Therapeutics (Modified nucleotides for stability and reduced immunogenicity) aptamer Aptamer Selection & Characterization (Labeled for binding assays) labeled_rna Labeled RNA labeled_rna->rna_protein labeled_rna->localization labeled_rna->structure labeled_rna->sirna labeled_rna->mrna_vaccine labeled_rna->aptamer

Caption: Applications of labeled RNA in research and drug development.

Conclusion: Making the Right Choice

The decision to use chemical synthesis or in vitro transcription for generating labeled RNA should be guided by the specific requirements of the application.

Choose Chemical Synthesis when:

  • Site-specific labeling or modification is crucial.

  • A high degree of purity and a well-defined product are essential.

  • The required RNA is relatively short (<100 nucleotides).

  • A wide variety of non-natural modifications need to be incorporated.

Choose In Vitro Transcription when:

  • Large quantities of long RNA are needed.

  • Cost is a primary consideration for long RNAs.

  • Random incorporation of a label is acceptable.

  • End-labeling of long transcripts is sufficient.

By carefully considering the trade-offs in yield, purity, cost, and the nature of the desired label, researchers and drug developers can harness the full potential of labeled RNA to advance their scientific discoveries and therapeutic innovations.

References

A Comparative Analysis of 2'-OH Protecting Groups in RNA Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on RNA synthesis, the choice of the 2'-hydroxyl protecting group is a critical decision that significantly impacts the yield, purity, and overall success of oligonucleotide synthesis. This guide provides an objective comparison of the most common 2'-OH protecting groups, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the optimal strategy for your specific application.

The inherent reactivity of the 2'-hydroxyl group in ribonucleosides necessitates its protection during solid-phase synthesis to prevent unwanted side reactions, such as chain branching and cleavage. An ideal 2'-OH protecting group must be stable throughout the iterative cycles of oligonucleotide synthesis and selectively removable under mild conditions that do not compromise the integrity of the final RNA product. This guide focuses on a comparative analysis of the most widely used protecting groups: tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyloxymethyl (TOM), and 2'-(acetoxy)ethoxy)methyl (ACE), with additional discussion on other notable alternatives like 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and Thiomorpholine-4-carbothioate (TC).

Performance Comparison of 2'-OH Protecting Groups

The selection of a 2'-OH protecting group directly influences key parameters of RNA synthesis, including coupling efficiency, deprotection time, and the purity of the final oligonucleotide. The following tables summarize the quantitative data for the most common protecting groups.

Protecting GroupAverage Coupling Efficiency (%)Typical Coupling Time (min)Key AdvantagesPotential Disadvantages
TBDMS (TBS) 98.5–99%[1]5 - 6[2]Well-established chemistry, commercially available reagents.[2]Steric hindrance can lower coupling efficiency, risk of 2' to 3' phosphate (B84403) migration.[2][3]
TOM >99%[4]3 - 6[5]Reduced steric hindrance, prevents 2' to 3' migration, high coupling yields.[2][3][5]May require specific activators for optimal performance.
ACE >99%[6]< 1.5[7]Fast coupling, mild acidic deprotection, nuclease resistance of protected oligo.[2][6]Requires a different 5'-O-protecting group (silyl ether) and synthesizer setup.[2]
Fpmp >97%~6-8Stable to ammonolysis, allows for purification of the protected RNA.Acid-labile, potential for cleavage of internucleotidic linkages during deprotection.[8]
TC Not widely reportedNot widely reportedAllows for one-step deprotection of all protecting groups.[2]Less commonly used, limited comparative data available.
Protecting GroupDeprotection Reagent(s)Deprotection ConditionsKey Features of Deprotection
TBDMS (TBS) 1. Ammonium (B1175870) hydroxide (B78521)/methylamine (B109427) (AMA) or NH4OH/EtOH2. Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (B91410) (TBAF)1. 65 °C, 10-15 min (AMA) or 55 °C, 1-4 h (NH4OH/EtOH)2. 65 °C, 2.5 h (TEA·3HF) or RT, 8-24 h (TBAF)[9][10]Two-step process; fluoride-based desilylation.
TOM 1. AMA or Ethanolic methylamine/aqueous methylamine (EMAM)2. TEA·3HF or TBAF1. 65 °C, 10 min (AMA) or RT, overnight (EMAM)2. 65 °C, 2.5 h (TEA·3HF) or RT, overnight (TBAF)[5]Two-step process; fluoride-based desilylation; resistant to 2'-3' migration during base deprotection.[3]
ACE 1. Disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2) in DMF2. 40% Methylamine in water3. Mildly acidic buffer (e.g., pH 3.8)1. RT, 30 min2. 55 °C, 10 min3. 60 °C, 30 min[6][7]Multi-step but mild final deprotection; orthogonal to standard base-labile groups.
Fpmp Mildly acidic conditions (e.g., pH 2-3)Room TemperatureAcid-catalyzed removal.[2]
TC Anhydrous ethylenediamine (B42938) in tolueneRoom TemperatureSingle-step global deprotection.[2]

Experimental Protocols

Detailed and optimized protocols are crucial for successful RNA synthesis. Below are representative methodologies for the key steps using TBDMS, TOM, and ACE protecting groups.

Solid-Phase RNA Synthesis Cycle (General)

The synthesis of RNA oligonucleotides is performed on an automated synthesizer using a cyclical four-step process for each nucleotide addition:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside to expose the 5'-hydroxyl group. This is typically achieved using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.

  • Coupling: The protected phosphoramidite (B1245037) monomer is activated by a catalyst (e.g., 5-ethylthio-1H-tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated for each nucleotide in the desired sequence.

Deprotection Protocol for TBDMS-Protected RNA
  • Cleavage and Base Deprotection: The solid support is treated with a mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1, v/v) at 65°C for 10-15 minutes.[9] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone. The supernatant is collected and dried.

  • 2'-TBDMS Deprotection: The dried oligonucleotide is redissolved in anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[11] Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 2.5 hours.[9][11]

  • Quenching and Desalting: The reaction is quenched, and the fully deprotected RNA is desalted using methods like ethanol (B145695) precipitation or a desalting column.

Deprotection Protocol for TOM-Protected RNA
  • Cleavage and Base Deprotection: The solid support is treated with either AMA at 65°C for 10 minutes or a mixture of ethanolic methylamine and aqueous methylamine (EMAM) overnight at room temperature.[5] The supernatant containing the partially deprotected RNA is collected.

  • 2'-TOM Deprotection: The dried oligonucleotide is dissolved in anhydrous DMSO. TEA·3HF is added, and the mixture is heated at 65°C for 2.5 hours.[5]

  • Quenching and Desalting: The reaction is quenched, and the RNA is desalted.

Deprotection Protocol for ACE-Protected RNA
  • Phosphate Deprotection: The methyl protecting groups on the phosphates are removed by treating the solid support with 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF for 30 minutes.[7]

  • Cleavage, Base Deprotection, and ACE Modification: The support is then treated with 40% methylamine in water at 55°C for 10 minutes. This releases the RNA, deprotects the exocyclic amines, and modifies the 2'-ACE groups.[7]

  • Final 2'-ACE Deprotection: The 2'-ACE groups are removed under mild acidic conditions (pH 3.8) at 60°C for 30 minutes.[6]

Visualizing the Workflow: The Phosphoramidite Cycle

The following diagram illustrates the fundamental four-step cycle of solid-phase RNA synthesis using the phosphoramidite method.

RNA_Synthesis_Cycle cluster_cycle Solid-Phase RNA Synthesis Cycle node_detritylation 1. Detritylation (Removal of 5'-DMT) node_coupling 2. Coupling (Phosphoramidite Addition) node_detritylation->node_coupling Exposed 5'-OH node_capping 3. Capping (Blocking Unreacted 5'-OH) node_coupling->node_capping Phosphite Triester node_oxidation 4. Oxidation (Phosphite to Phosphate) node_capping->node_oxidation node_oxidation->node_detritylation Stable Phosphate Triester (Repeat for next cycle) start start->node_detritylation Start with Support-Bound Nucleoside

A diagram illustrating the four main steps of the phosphoramidite synthesis cycle for RNA.

Logical Relationships in Deprotection Strategies

The choice of a 2'-OH protecting group dictates the subsequent deprotection strategy. The following diagram illustrates the logical flow for the deprotection of TBDMS/TOM and ACE protected oligonucleotides.

Deprotection_Workflow cluster_synthesis Post-Synthesis cluster_tbdms_tom TBDMS / TOM Deprotection cluster_ace ACE Deprotection node_synthesis_complete Automated Synthesis Complete node_base_deprotection Cleavage & Base Deprotection (AMA or NH4OH/EtOH) node_synthesis_complete->node_base_deprotection TBDMS or TOM Chemistry node_phosphate_deprotection Phosphate Deprotection (S2Na2) node_synthesis_complete->node_phosphate_deprotection ACE Chemistry node_sily_deprotection 2'-OH Desilylation (TEA.3HF or TBAF) node_base_deprotection->node_sily_deprotection node_final_rna Purified, Deprotected RNA node_sily_deprotection->node_final_rna node_ace_base_deprotection Cleavage, Base Deprotection & ACE Modification (Methylamine) node_phosphate_deprotection->node_ace_base_deprotection node_ace_final_deprotection Final 2'-ACE Removal (Mild Acid) node_ace_base_deprotection->node_ace_final_deprotection node_ace_final_deprotection->node_final_rna

A flowchart comparing the deprotection workflows for different 2'-OH protecting groups.

Conclusion

The selection of a 2'-OH protecting group is a multifaceted decision that requires careful consideration of the desired oligonucleotide length, sequence complexity, required purity, and available synthetic infrastructure.

  • TBDMS remains a workhorse in many laboratories due to its long-standing use and the wide availability of reagents. However, its limitations in terms of coupling efficiency and the potential for side reactions must be considered, especially for the synthesis of long or complex RNAs.

  • TOM offers a significant improvement over TBDMS by reducing steric hindrance and preventing 2' to 3' phosphate migration, leading to higher yields and purity of the final product.[2][3] This makes it an excellent choice for the synthesis of longer RNA molecules.

  • ACE chemistry provides a distinct advantage with its rapid coupling times and mild final deprotection conditions.[6][7] The ability to handle and purify the RNA with the 2'-ACE groups intact also offers enhanced stability against nucleases.[6]

  • Fpmp and TC represent alternative strategies with unique deprotection mechanisms. Fpmp's acid lability and TC's single-step deprotection offer procedural conveniences that may be advantageous for specific applications.

Ultimately, the optimal 2'-OH protecting group will depend on the specific goals of the research. For routine synthesis of shorter RNA sequences, TBDMS may suffice. However, for demanding applications requiring high purity and the synthesis of long or modified oligonucleotides, TOM and ACE chemistries present superior alternatives. By understanding the comparative performance and procedural nuances of each protecting group, researchers can make informed decisions to optimize their RNA synthesis and achieve high-quality results.

References

Validating the Structural Integrity of 13C Labeled RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the structural integrity of synthesized or isolated RNA is a critical checkpoint. This is particularly true for isotopically labeled molecules like 13C labeled RNA, where structural fidelity is paramount for the accuracy of downstream applications such as NMR-based structural studies and mechanistic investigations. This guide provides an objective comparison of common methods used to validate the structural integrity of RNA, with a special focus on their application to 13C labeled RNA. We present supporting experimental data, detailed protocols for key techniques, and visual workflows to aid in selecting the most appropriate method for your research needs.

Comparative Analysis of RNA Integrity and Structure Validation Methods

The choice of method for validating the structural integrity of 13C labeled RNA depends on the specific information required, ranging from a general assessment of size and degradation to high-resolution three-dimensional structure determination. The following table summarizes and compares key performance indicators of the most widely used techniques.

Method Principle Information Provided Resolution Sample Requirement (Typical) Advantages Limitations
Denaturing Agarose (B213101) Gel Electrophoresis Size-based separation of denatured RNA through an agarose matrix.Gross integrity, size estimation, detection of major degradation products.Low (kilobases)>200 ng for Ethidium (B1194527) Bromide staining; ~1-2 ng with more sensitive dyes (e.g., SYBR Gold).[1]Simple, inexpensive, and provides a quick qualitative assessment of RNA quality.[2]Low resolution, not quantitative, secondary structures can affect migration in non-denaturing gels.[1]
Capillary Electrophoresis (CE) Automated, high-resolution size-based separation in a capillary.Precise sizing, quantification of RNA, calculation of RNA Integrity Number (RIN).High (single nucleotide resolution possible).~1-5 ngHigh throughput, high resolution, automated, and provides a quantitative measure of integrity (RIN score).[2]Requires specialized equipment, can be more expensive than gel electrophoresis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural and dynamic information.High-resolution 3D structure, conformational dynamics, ligand binding sites.AtomicMilligram quantities of highly pure sample.Provides the most detailed structural information, ideal for studying the impact of 13C labeling on structure and dynamics.[3][4]Requires specialized equipment and expertise, sample preparation can be laborious, limited to smaller RNAs.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Verification of sequence and modifications, can be coupled with probing methods for structural information.High (can detect single nucleotide modifications)Picomole to femtomole range.High sensitivity and accuracy for mass determination, can analyze complex mixtures.[5][6]Does not directly provide 3D structural information without coupling to other techniques.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.Information about secondary structure elements (e.g., A-form helices, G-quadruplexes).Low (provides global structural information).Microgram quantities.Rapid, non-destructive, and sensitive to conformational changes.[7][8][9]Provides information on global secondary structure but lacks atomic-level detail.[8]
Chemical and Enzymatic Probing (e.g., SHAPE-MaP, In-line probing) RNA is treated with reagents or enzymes that modify or cleave accessible nucleotides, which are then detected.Nucleotide-resolution information on secondary structure and solvent accessibility.Single nucleotideVaries depending on the detection method (e.g., sequencing, primer extension).Provides detailed information on secondary structure in solution, can be performed in vivo.[10][11][12]Indirect structural information, interpretation can be complex, potential for reagent-induced structural changes.

Key Experimental Protocols

Denaturing Agarose Gel Electrophoresis

This method provides a straightforward initial assessment of RNA integrity.

Protocol:

  • Gel Preparation: Prepare a 1% (w/v) agarose gel containing a denaturing agent such as formaldehyde (B43269) or glyoxal (B1671930) in an RNase-free buffer (e.g., MOPS).

  • Sample Preparation: Mix 1-5 µg of your 13C labeled RNA sample with an equal volume of denaturing loading buffer (containing formamide (B127407) and a tracking dye).

  • Denaturation: Heat the RNA sample at 65°C for 10-15 minutes to denature any secondary structures. Immediately place on ice.

  • Electrophoresis: Load the denatured RNA samples and an RNA ladder onto the gel. Run the gel in denaturing running buffer until the tracking dye has migrated an adequate distance.

  • Visualization: Stain the gel with an RNA-specific dye (e.g., ethidium bromide or SYBR Gold) and visualize under UV light. Intact RNA will show sharp, distinct ribosomal RNA (rRNA) bands (for total RNA preps) or a single sharp band for a purified transcript. Degradation is indicated by smearing.[1][13]

NMR Spectroscopy for 13C Labeled RNA

NMR is the gold standard for high-resolution structure determination of 13C labeled RNA. The incorporation of 13C enhances spectral dispersion and allows for the use of powerful multi-dimensional experiments.[3][14]

Protocol:

  • Sample Preparation: Dissolve a sufficient amount (typically milligrams) of purified 13C labeled RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 90% H₂O/10% D₂O). The sample must be free of paramagnetic contaminants.

  • NMR Data Acquisition: Acquire a series of NMR experiments. For 13C labeled RNA, these will typically include:

    • 1D ¹H NMR to assess overall folding.

    • 2D ¹H-¹H NOESY to identify through-space proton-proton interactions.

    • 2D ¹H-¹³C HSQC to correlate directly bonded protons and carbons. The 13C labeling is crucial for resolving spectral overlap.[15]

    • 3D and 4D experiments (e.g., HNC, HNCO) for sequential resonance assignment and structure calculation.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Structure Calculation: Use the assigned chemical shifts and NOE-derived distance restraints to calculate a family of 3D structures using software like CYANA or Xplor-NIH.

  • Structure Validation: Validate the quality of the calculated structures using programs like PROCHECK-NMR.

SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling)

SHAPE-MaP provides nucleotide-resolution information about RNA secondary structure by measuring the flexibility of the ribose backbone.[16][17]

Protocol:

  • RNA Folding: Fold the 13C labeled RNA in a buffer that promotes its native conformation.

  • SHAPE Modification: Treat the folded RNA with a SHAPE reagent (e.g., 1M7 or NAI). The reagent will acylate the 2'-hydroxyl group of flexible nucleotides. A no-reagent control is essential.

  • Reverse Transcription with Mutational Profiling: Perform reverse transcription on the modified RNA. The reverse transcriptase will misincorporate a nucleotide at the site of the SHAPE adduct.

  • Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference RNA sequence and quantify the mutation rates at each nucleotide position. The mutation rate is proportional to the SHAPE reactivity.

  • Structural Modeling: Use the SHAPE reactivity data as constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate a more accurate model of the RNA's structure.

Visualizing Experimental Workflows

To further clarify the processes involved in validating RNA structural integrity, the following diagrams illustrate the key steps in the described experimental workflows.

Denaturing_Agarose_Gel_Electrophoresis A 13C Labeled RNA Sample B Mix with Denaturing Loading Buffer A->B C Heat Denaturation (65°C) B->C D Load on Denaturing Agarose Gel C->D E Electrophoresis D->E F Stain with Fluorescent Dye E->F G Visualize under UV Light (Assess Integrity) F->G

Caption: Workflow for Denaturing Agarose Gel Electrophoresis.

NMR_Spectroscopy_Workflow A Purified 13C Labeled RNA Sample B Dissolve in NMR Buffer A->B C NMR Data Acquisition (1D, 2D, 3D experiments) B->C D Data Processing and Analysis C->D E Structure Calculation (using NOE restraints) D->E F 3D Structure Validation E->F

Caption: Workflow for NMR-based Structure Determination.

SHAPE_MaP_Workflow A Folded 13C Labeled RNA B SHAPE Reagent Modification A->B C Reverse Transcription (Mutational Profiling) B->C D Library Preparation C->D E High-Throughput Sequencing D->E F Data Analysis (Calculate Reactivities) E->F G RNA Secondary Structure Modeling F->G

Caption: Workflow for SHAPE-MaP Analysis.

References

A Comparative Guide to Ac-rC Phosphoramidite-¹³C₉ and Uniformly Labeled RNA for Dynamic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of RNA dynamics is crucial for understanding its diverse biological functions, from gene regulation to catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these dynamics at atomic resolution. The choice of isotopic labeling strategy is paramount for the success of such studies. This guide provides an objective comparison between two common labeling approaches: site-specific labeling using Ac-rC Phosphoramidite-¹³C₉ and uniform labeling of the entire RNA molecule.

Introduction to Isotopic Labeling for RNA NMR

Isotopic labeling with stable isotopes like ¹³C and ¹⁵N is essential for NMR studies of RNA. It allows for the application of heteronuclear NMR experiments that resolve spectral overlap and provide detailed information on structure and dynamics.[1][2][3] However, the strategy of how these labels are incorporated can significantly impact the quality and interpretability of the NMR data, especially for larger RNA molecules.[1][2]

Uniform labeling involves enriching the entire RNA molecule with ¹³C and/or ¹⁵N.[2][4] This is typically achieved through in vitro transcription (IVT) using labeled nucleotide triphosphates (NTPs).[4][5][6] While this method is straightforward for smaller RNAs, it leads to complex spectra with severe signal overlap and line broadening for larger molecules due to extensive ¹³C-¹³C scalar couplings.[1][2][3]

Site-specific labeling , on the other hand, introduces isotopic labels at specific, predefined positions within the RNA sequence.[7][8] This can be accomplished by chemical synthesis using isotopically labeled phosphoramidites, such as Ac-rC Phosphoramidite-¹³C₉.[8][9] This approach simplifies NMR spectra dramatically, enabling the study of local dynamics in large RNAs and RNA-protein complexes.[3][8]

Comparison of Labeling Strategies

The choice between site-specific and uniform labeling depends on the size of the RNA, the specific scientific question being addressed, and the available resources.

FeatureAc-rC Phosphoramidite-¹³C₉ (Site-Specific)Uniformly Labeled RNA
Principle Chemical solid-phase synthesis incorporates a fully ¹³C-labeled cytidine (B196190) at a desired position.[8]Enzymatic in vitro transcription using NTPs uniformly enriched with ¹³C and/or ¹⁵N.[1][4]
RNA Size Suitability Ideal for RNAs of any size, particularly advantageous for molecules >30 nucleotides.[3][8]Best suited for smaller RNAs (<30 nucleotides).[2]
Spectral Complexity Drastically simplified spectra with resolved resonances.[8]Highly complex spectra with significant signal overlap and line broadening for larger RNAs.[1][2][3]
Dynamic Studies Enables precise characterization of dynamics at specific sites using techniques like CPMG relaxation dispersion, ZZ exchange, and CEST without complications from one-bond carbon scalar couplings.[8][10]Broadened lines can complicate the analysis of dynamic processes. Relaxation measurements are affected by couplings to adjacent ¹³C nuclei.[2]
Resolution High spectral resolution, allowing for unambiguous assignment and analysis.[8]Poor resolution for larger molecules, hindering detailed structural and dynamic analysis.[3]
Cost Isotopically labeled phosphoramidites can be expensive per unit, but only a small amount is needed per synthesis.[2]Labeled NTPs can also be costly, and large quantities are required for IVT reactions.[2]
Synthesis Time Chemical synthesis is relatively fast, typically taking a few hours to a day depending on the length.IVT requires overnight transcription, followed by purification, which can be a multi-day process.[3]

Experimental Protocols

Protocol 1: Site-Specific Labeling using Ac-rC Phosphoramidite-¹³C₉

This protocol outlines the general steps for incorporating a ¹³C-labeled cytidine into an RNA molecule via solid-phase synthesis.

Materials:

  • Ac-rC Phosphoramidite-¹³C₉

  • Standard RNA phosphoramidites (A, G, U)

  • Controlled pore glass (CPG) solid support

  • Synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

  • Ammonia/methylamine solution for deprotection

  • Triethylamine (B128534) trihydrofluoride for 2'-O-TBDMS deprotection

  • HPLC for purification

Procedure:

  • Synthesis: The RNA is synthesized on an automated solid-phase synthesizer. The Ac-rC Phosphoramidite-¹³C₉ is inserted at the desired position in the sequence.

  • Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and the base and phosphate (B84403) protecting groups are removed using an ammonia/methylamine solution.[11]

  • 2'-OH Deprotection: The 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups are removed using triethylamine trihydrofluoride.[11]

  • Purification: The crude RNA is purified by high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: The purified RNA is desalted and its concentration is determined by UV spectroscopy.

Protocol 2: Uniform Labeling of RNA via In Vitro Transcription (IVT)

This protocol describes the preparation of uniformly ¹³C/¹⁵N-labeled RNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA polymerase

  • Uniformly ¹³C/¹⁵N-labeled NTPs (ATP, GTP, CTP, UTP)

  • Transcription buffer

  • RNase inhibitor

  • DNase I

  • Denaturing polyacrylamide gel electrophoresis (PAGE) reagents for purification

Procedure:

  • Transcription Reaction: The IVT reaction is set up by combining the DNA template, T7 RNA polymerase, labeled NTPs, and transcription buffer. The reaction is incubated at 37°C for several hours to overnight.[5][6]

  • DNase Treatment: The DNA template is removed by treatment with DNase I.

  • Purification: The transcribed RNA is purified by denaturing PAGE to ensure size homogeneity.[3]

  • Elution and Desalting: The RNA is eluted from the gel, followed by desalting.

  • Quantification: The concentration of the purified, labeled RNA is determined by UV spectroscopy.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both site-specific and uniform labeling of RNA.

cluster_0 Site-Specific Labeling Workflow ss_start Start with Sequence Design ss_synth Automated Solid-Phase Synthesis ss_start->ss_synth ss_incorp Incorporate Ac-rC Phosphoramidite-¹³C₉ ss_synth->ss_incorp ss_deprotect Cleavage and Deprotection ss_incorp->ss_deprotect ss_purify HPLC Purification ss_deprotect->ss_purify ss_end Labeled RNA ss_purify->ss_end

Caption: Workflow for site-specific RNA labeling.

cluster_1 Uniform Labeling Workflow ul_start Start with DNA Template ul_ivt In Vitro Transcription (IVT) ul_start->ul_ivt ul_ntps Add Uniformly ¹³C/¹⁵N NTPs ul_ivt->ul_ntps ul_dnase DNase I Treatment ul_ntps->ul_dnase ul_purify PAGE Purification ul_dnase->ul_purify ul_end Labeled RNA ul_purify->ul_end

Caption: Workflow for uniform RNA labeling.

Logical Comparison of the Two Methods

The decision to use site-specific or uniform labeling is a critical step in planning NMR studies of RNA dynamics. The following diagram illustrates the logical considerations.

start Study of RNA Dynamics by NMR rna_size RNA Size > 30 nt? start->rna_size local_dynamics Focus on Specific Local Dynamics? rna_size->local_dynamics Yes uniform Use Uniform Labeling rna_size->uniform No site_specific Use Site-Specific Labeling (e.g., Ac-rC Phosphoramidite-¹³C₉) local_dynamics->site_specific Yes consider_uniform Consider Uniform Labeling (if assignments are feasible) local_dynamics->consider_uniform No

Caption: Decision tree for choosing an RNA labeling strategy.

Conclusion

For dynamic studies of RNA, particularly for molecules larger than 30 nucleotides, site-specific labeling with reagents like Ac-rC Phosphoramidite-¹³C₉ offers significant advantages over uniform labeling. The resulting simplification of NMR spectra is crucial for resolving specific resonances and accurately quantifying dynamic parameters. While uniform labeling remains a valuable technique for smaller RNAs, the challenges of spectral crowding and line broadening limit its application in more complex systems. The choice of labeling strategy should be carefully considered based on the specific research goals and the size of the RNA molecule under investigation.

References

evaluating the performance of different labeled phosphoramidite suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and performance of labeled phosphoramidites are paramount for the successful synthesis of high-quality oligonucleotides. This guide provides a framework for evaluating and comparing labeled phosphoramidite (B1245037) suppliers, offering insights into key performance metrics and detailed experimental protocols for in-house validation.

Performance Metrics: A Comparative Overview

The following tables summarize the publicly stated quality control and performance metrics from several major suppliers of labeled phosphoramidites. It is crucial to note that these figures are provided by the suppliers themselves and may not be the result of independent, third-party testing.

Table 1: Supplier Quality Claims for Labeled Phosphoramidites

SupplierKey Quality Control TestsClaimed Purity/Performance MetricsSource
Integrated DNA Technologies (IDT) Mass Spectrometry, HPLCClaims industry-leading coupling efficiencies of 99.4% to 99.6%, resulting in a higher percentage of full-length product.[2]IDT Website
Thermo Fisher Scientific HPLC-MS, GC, 31P NMR, Karl Fischer titrationRigorous QC testing to ensure high purity and minimize reactive P(III) impurities. Offers "TheraPure" grade for therapeutic applications.Thermo Fisher Scientific Website
Glen Research HPLCEvery batch is accompanied by an Analytical Report and an HPLC trace showing QC testing results.[3]Glen Research Website
BOC Sciences HPLC, NMR, Karl Fischer determination of moistureProducts undergo stringent quality control and are guaranteed to be consistent with high purity and efficiency.[]BOC Sciences Website
LGC Biosearch Technologies Not explicitly detailed in readily available materialsFocus on a wide range of dyes and quenchers, implying strong expertise in dye chemistry.LGC Biosearch Technologies Website

Table 2: Example Comparative Data for a Labeled Phosphoramidite (Hypothetical In-House Study)

SupplierLot NumberPurity by RP-HPLC (%)Average Stepwise Coupling Efficiency (%)Final Yield of Full-Length Oligonucleotide (%)
Supplier AA1234599.299.588.6
Supplier BB6789098.899.183.5
Supplier CC1121399.599.690.4

Experimental Protocols for In-House Evaluation

To objectively assess the performance of labeled phosphoramidites from different suppliers, a standardized in-house evaluation is highly recommended.[1] The following protocols outline key experiments for a comprehensive comparison.

Protocol 1: Determination of Phosphoramidite Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the labeled phosphoramidite raw material.

Materials:

Methodology:

  • Prepare a stock solution of each phosphoramidite in anhydrous acetonitrile.

  • Inject the sample into the HPLC system.

  • Elute with a gradient of acetonitrile in 0.1 M TEAA.

  • Monitor the elution profile using a UV detector at a wavelength appropriate for the label and the DMT group (typically 260 nm).

  • Calculate the purity by integrating the peak area of the main phosphoramidite diastereomers and any impurity peaks. A study by the US Pharmacopeia (USP) has shown variability in the impurity profiles of phosphoramidites from different vendors, underscoring the importance of this analysis.[1]

Protocol 2: Determination of Coupling Efficiency by Trityl Cation Monitoring

Objective: To determine the average stepwise coupling efficiency during oligonucleotide synthesis.

Materials:

  • DNA/RNA synthesizer

  • Labeled phosphoramidite from each supplier

  • Standard oligonucleotide synthesis reagents

  • Solid support (e.g., CPG)

Methodology:

  • Program the synthesizer to synthesize a test oligonucleotide sequence (e.g., a 20-mer homopolymer or a sequence containing the labeled phosphoramidite at multiple positions).

  • During each synthesis cycle, the dimethoxytrityl (DMT) cation is cleaved from the 5'-hydroxyl group, producing a characteristic orange color.

  • The synthesizer's integrated spectrophotometer measures the absorbance of the DMT cation released during each deblocking step.

  • The stepwise coupling efficiency is calculated by comparing the trityl absorbance at a given step to the previous one.

  • The average stepwise coupling efficiency is the geometric mean of all the individual coupling steps.

Protocol 3: Analysis of Final Oligonucleotide Purity by HPLC and Mass Spectrometry

Objective: To evaluate the purity and identity of the final synthesized oligonucleotide.

Materials:

  • Crude synthesized oligonucleotide containing the label

  • HPLC system (ion-exchange or reversed-phase)

  • Mass spectrometer (ESI or MALDI-TOF)

Methodology:

  • Cleave the synthesized oligonucleotide from the solid support and deprotect it.

  • Analyze the crude product by HPLC to determine the percentage of the full-length product versus failure sequences (n-1, n-2, etc.).

  • Confirm the identity and mass of the full-length product using mass spectrometry. This will also reveal the presence of any adducts or modifications that may have occurred during synthesis.

Visualizing the Evaluation Workflow

The following diagram outlines the logical workflow for a comprehensive performance comparison of labeled phosphoramidites from different suppliers.

G cluster_0 Supplier Selection & Procurement cluster_1 Phosphoramidite Quality Control cluster_2 Oligonucleotide Synthesis & Analysis cluster_3 Performance Evaluation & Decision S1 Identify Potential Suppliers S2 Procure Labeled Phosphoramidites S1->S2 QC1 Purity Analysis (RP-HPLC) S2->QC1 QC2 Identity Confirmation (MS) S2->QC2 QC3 Water Content (Karl Fischer) S2->QC3 OS1 Synthesize Test Oligonucleotide QC1->OS1 QC2->OS1 QC3->OS1 OS2 Monitor Coupling Efficiency (Trityl Cation) OS1->OS2 OS3 Analyze Crude Oligo Purity (HPLC) OS2->OS3 OS4 Confirm Final Product Identity (MS) OS3->OS4 E1 Compare Data in Standardized Tables OS4->E1 E2 Assess Performance vs. Cost E1->E2 E3 Select Optimal Supplier E2->E3

Logical workflow for comparing phosphoramidite performance.

Signaling Pathways in Oligonucleotide Synthesis

The quality of phosphoramidites is critical in the multi-step process of solid-phase oligonucleotide synthesis. The following diagram illustrates the standard phosphoramidite cycle.

G Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Linkage

The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

By implementing a systematic in-house evaluation process, researchers can confidently select the most reliable and high-performing labeled phosphoramidite suppliers for their specific applications, ensuring the integrity and success of their downstream experiments and therapeutic developments.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Ac-rC Phosphoramidite-¹³C₉

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and oligonucleotide synthesis, the proper handling and disposal of chemical reagents like Ac-rC Phosphoramidite-¹³C₉ are paramount for ensuring a safe and compliant laboratory environment. This guide provides detailed procedural information for the safe disposal of this isotopically labeled phosphoramidite (B1245037), a key reagent in the synthesis of modified RNA. Adherence to these protocols is crucial for mitigating risks to both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin[1].

  • May cause irritation to the skin, eyes, and respiratory tract[1].

Personal Protective Equipment (PPE): The use of appropriate personal protective equipment is mandatory when handling phosphoramidites. This includes:

  • Safety goggles or a face shield[2].

  • Chemical-resistant gloves (e.g., nitrile or neoprene)[2].

  • A laboratory coat[2].

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the inhalation of vapors or dust[2].

Spill Management

In the event of a spill, the following steps should be taken:

  • Restrict Access: Ensure the spill area is clear of all personnel.

  • Ventilate: Work within a fume hood if possible.

  • Absorb: Use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill[2][3].

  • Collect: Carefully collect the absorbed material into a designated and sealed hazardous waste container[2][3].

  • Decontaminate: Clean the affected surface with a suitable solvent, such as alcohol, and collect the cleaning materials as hazardous waste[2][3].

  • Report: Inform your laboratory supervisor and Environmental Health and Safety (EHS) office about the spill[2].

Disposal Plan: A Step-by-Step Approach

The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous chemical waste in accordance with local, state, and federal regulations[3]. The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive and more stable species[3]. Under no circumstances should this chemical be disposed of in regular trash or poured down the drain [1][2].

Note on ¹³C Labeling: The ¹³C isotope is a stable, non-radioactive isotope of carbon. Therefore, no special precautions for radioactivity are required. The disposal procedure should focus on the chemical hazards of the phosphoramidite.

Experimental Protocol for Deactivation of Ac-rC Phosphoramidite-¹³C₉ Waste

This protocol is intended for the deactivation of small quantities of expired or unused solid Ac-rC Phosphoramidite-¹³C₉ waste or residues in empty containers.

Materials:

  • Ac-rC Phosphoramidite-¹³C₉ waste

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Stir plate and stir bar

  • Appropriate glassware

  • Labeled hazardous waste container

Procedure:

  • Dissolution:

    • For solid waste, dissolve the Ac-rC Phosphoramidite-¹³C₉ in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue[3].

  • Quenching/Hydrolysis:

    • Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution[3]. The weak basic condition helps to neutralize any acidic byproducts that may form during hydrolysis[3].

  • Reaction Time:

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite[3].

  • Waste Collection:

    • Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste[3]. The label should clearly state "HAZARDOUS WASTE" and the full chemical name[2].

  • Final Disposal:

    • The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[2][3].

Data Presentation

ParameterGuidelineSource
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[2][3]
Handling Area Well-ventilated area, preferably a chemical fume hood[2][3]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal[2][3]
Deactivation Agent 5% aqueous sodium bicarbonate solution[3]
Reaction Time for Deactivation Minimum of 24 hours at room temperature[3]
Final Disposal Method Through institutional EHS office or licensed contractor as hazardous waste[2][3]

Disposal Workflow

cluster_prep Preparation cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood dissolve Dissolve Waste in Anhydrous Acetonitrile quench Slowly Add Phosphoramidite Solution to Bicarbonate (1:10 volume ratio) with Stirring dissolve->quench prepare_bicarb Prepare 5% Aqueous Sodium Bicarbonate Solution prepare_bicarb->quench hydrolyze Stir Mixture for 24 Hours at Room Temperature quench->hydrolyze collect Transfer Hydrolyzed Mixture to Labeled Hazardous Waste Container hydrolyze->collect contact_ehs Arrange for Pickup with Institutional EHS Office collect->contact_ehs

Caption: Workflow for the safe disposal of Ac-rC Phosphoramidite-¹³C₉.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ac-rC Phosphoramidite-¹³C₉

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized and potentially hazardous materials. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Ac-rC Phosphoramidite-¹³C₉, a crucial reagent in oligonucleotide synthesis. Adherence to these protocols is critical for mitigating risks, ensuring the well-being of laboratory personnel, and protecting the environment.

Ac-rC Phosphoramidite-¹³C₉ is a sensitive compound that requires careful handling due to its potential health hazards and reactivity.[1] While specific toxicological properties may not be thoroughly investigated, it is prudent to treat it as potentially harmful if inhaled, swallowed, or absorbed through the skin, and as a potential irritant to the respiratory tract, skin, and eyes.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to ensure handler safety. The following table summarizes the required PPE for various levels of protection.

PPE CategoryLevel of ProtectionRecommended EquipmentSpecifications
Eye and Face Protection EssentialSafety Goggles with Side Shields or Face ShieldMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection EssentialChemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected prior to use and disposed of after contamination.[2][3] Use proper glove removal technique to avoid skin contact.[2]
Body Protection EssentialLaboratory CoatA flame-retardant lab coat that fully covers the arms is required.[2]
RecommendedChemical-Resistant ApronRecommended for larger quantities or when there is a significant risk of splashing.
Respiratory Protection As NeededN95 or P1 Dust MaskFor protection against nuisance levels of dust.[2]
High-Risk OperationsSelf-Contained Breathing Apparatus (SCBA)Required for firefighting or in situations with high concentrations of airborne substances.[1][4]
Foot Protection EssentialClosed-Toe ShoesShoes should be made of a chemical-resistant material.[5]

Operational Plan: Step-by-Step Handling Protocol

Due to its sensitivity to air and moisture, all handling of Ac-rC Phosphoramidite-¹³C₉ should be conducted in a controlled and inert environment.[6]

1. Preparation of the Work Area:

  • Controlled Environment: All manipulations should be performed within a certified chemical fume hood or a glovebox with an inert atmosphere (<1 ppm water and oxygen).[6][7]

  • Glassware: All glassware must be thoroughly dried in an oven at a minimum of 125°C overnight to remove any adsorbed moisture.[8]

  • Solvents: Use only anhydrous solvents, preferably with a water content of less than 30 ppm.[9] It is recommended to use molecular sieves (3 Å) to further dry the solvent before use.[9]

2. Handling the Compound:

  • Weighing: If possible, weigh the required amount of the phosphoramidite (B1245037) inside a glovebox. If a glovebox is not available, work quickly and efficiently in a fume hood to minimize exposure to the atmosphere.

  • Dissolution: For preparing solutions, dissolve the solid phosphoramidite in the appropriate anhydrous solvent (e.g., acetonitrile).[9]

  • Transfer: When transferring solutions, use dry syringes or cannulas that have been purged with an inert gas (e.g., argon or nitrogen).[8]

3. Storage:

  • Short-term: Store the solid compound and solutions under an inert atmosphere in a tightly sealed container.

  • Long-term: For long-term storage, it is recommended to store the solid phosphoramidite in a freezer at -20°C or below, in a desiccated environment.[10][11]

Below is a diagram illustrating the standard workflow for handling Ac-rC Phosphoramidite-¹³C₉.

G Workflow for Handling Ac-rC Phosphoramidite-¹³C₉ cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage Dry Glassware Dry Glassware Weigh Phosphoramidite Weigh Phosphoramidite Dry Glassware->Weigh Phosphoramidite Prepare Anhydrous Solvent Prepare Anhydrous Solvent Dissolve in Solvent Dissolve in Solvent Prepare Anhydrous Solvent->Dissolve in Solvent Weigh Phosphoramidite->Dissolve in Solvent Transfer Solution Transfer Solution Dissolve in Solvent->Transfer Solution Store in Freezer Store in Freezer Transfer Solution->Store in Freezer If not for immediate use

Caption: A flowchart outlining the key steps for the safe handling of Ac-rC Phosphoramidite-¹³C₉.

Disposal Plan: A Step-by-Step Approach

Proper disposal of chemical waste is crucial for laboratory and environmental safety. The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis.[12]

1. Deactivation of Solid Waste and Empty Containers:

  • Preparation: Perform all operations within a certified chemical fume hood while wearing the appropriate PPE.

  • Dissolution: Carefully dissolve the solid phosphoramidite waste or rinse the empty container with a minimal amount of anhydrous acetonitrile (B52724) to dissolve any remaining residue.[12]

  • Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate.[12] This weak base facilitates hydrolysis and neutralizes any acidic byproducts.[12]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[12]

2. Waste Collection and Final Disposal:

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[12]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2][12] Do not dispose of this chemical down the drain.[2][12]

The logical relationship for the disposal plan is visualized in the following diagram.

G Disposal Plan for Ac-rC Phosphoramidite-¹³C₉ Waste Start Start Dissolve Waste in\nAnhydrous Acetonitrile Dissolve Waste in Anhydrous Acetonitrile Start->Dissolve Waste in\nAnhydrous Acetonitrile Slowly Add to\n5% Sodium Bicarbonate (aq) Slowly Add to 5% Sodium Bicarbonate (aq) Dissolve Waste in\nAnhydrous Acetonitrile->Slowly Add to\n5% Sodium Bicarbonate (aq) Stir for 24 Hours\n(Hydrolysis) Stir for 24 Hours (Hydrolysis) Slowly Add to\n5% Sodium Bicarbonate (aq)->Stir for 24 Hours\n(Hydrolysis) Transfer to Hazardous\nWaste Container Transfer to Hazardous Waste Container Stir for 24 Hours\n(Hydrolysis)->Transfer to Hazardous\nWaste Container Dispose via EHS/\nLicensed Contractor Dispose via EHS/ Licensed Contractor Transfer to Hazardous\nWaste Container->Dispose via EHS/\nLicensed Contractor End End Dispose via EHS/\nLicensed Contractor->End

Caption: A step-by-step diagram illustrating the disposal procedure for Ac-rC Phosphoramidite-¹³C₉.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.